Milbemycin, oxime
Description
Propriétés
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO7.C31H43NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27-/t19-,21-,24+,25-,26-,27+,29+,31+,32+;18-,20-,22+,24+,25-,26-,28+,30-,31+/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMAPHTVCTEMM-ALPQRHTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129496-10-2 | |
| Record name | Milbemycin oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129496102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milbemycin oxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Milbemycin Oxime on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone endectocide widely used in veterinary medicine for the prevention and treatment of parasitic infections in companion animals. Its potent anthelmintic, insecticidal, and acaricidal activities stem from its interaction with the nervous system of invertebrates. The primary molecular target of milbemycin oxime is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission in protostome invertebrates but absent in vertebrates. This selective toxicity makes GluCls an attractive target for the development of antiparasitic drugs. This technical guide provides a comprehensive overview of the mechanism of action of milbemycin oxime on GluCls, detailing its molecular interactions, the resulting physiological effects, and the experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action
Milbemycin oxime, like other macrocyclic lactones, exerts its primary effect by acting as a positive allosteric modulator and a direct agonist of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] These channels are pentameric ligand-gated ion channels that, upon activation by the neurotransmitter glutamate, open to allow the influx of chloride ions. This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory signal.
The binding of milbemycin oxime to a distinct allosteric site on the GluCl protein, separate from the glutamate binding site, potentiates the effect of glutamate.[2] This means that in the presence of milbemycin oxime, a lower concentration of glutamate is required to open the channel. Furthermore, at higher concentrations, milbemycin oxime can directly activate the channel, often in a manner that is slow to reverse or essentially irreversible.[1][2][3] This prolonged channel opening leads to a sustained influx of chloride ions, causing a persistent hyperpolarization of the neuronal or muscle cell membrane. This state of hyperpolarization renders the cell unresponsive to excitatory stimuli, leading to flaccid paralysis and ultimately the death of the parasite.[1][2][3]
Quantitative Data
The following tables summarize the available quantitative data on the effects of milbemycin oxime and related compounds on glutamate-gated chloride channels. It is important to note that specific quantitative data for milbemycin oxime is limited in the public domain, with much of the research focusing on the related compounds ivermectin and milbemycin D.
Table 1: Potency of Milbemycin Oxime on C. elegans Pharyngeal Pumping
| Parameter | Value | Species/Assay | Reference |
| IC50 | 1.8 µM | C. elegans (N2 strain) pharyngeal pumping | Hahnel et al., 2021 |
Table 2: Binding Affinities and Potencies of Related Macrocyclic Lactones on GluCls
| Compound | Parameter | Value | Channel Subunit/Species | Reference |
| Ivermectin | Kd | 0.35 ± 0.1 nM | Haemonchus contortus GluClα3B | McCavera et al., 2009 |
| Ivermectin | EC50 | ~0.1 - 1.0 nM | Haemonchus contortus GluClα3B | Rogers and Wolstenholme, unpublished, cited in Wolstenholme & Rogers, 2005 |
| Milbemycin D | - | Dose-dependent potentiation of glutamate response | Ascaris suum pharyngeal muscle | Martin, 1996 |
Signaling Pathway and Molecular Interactions
The interaction of milbemycin oxime with the GluCl channel initiates a cascade of events leading to parasite paralysis. The binding of milbemycin oxime is thought to occur at an allosteric site located in the transmembrane domain of the channel, at the interface between subunits. While the precise binding site for milbemycin oxime has not been definitively elucidated, studies on the closely related ivermectin suggest a binding pocket between the M3 helix of one subunit and the M1 helix of the adjacent subunit.
This binding induces a conformational change in the channel protein that stabilizes the open state of the channel pore. This allosteric modulation enhances the affinity of the channel for glutamate and also allows for direct channel gating in the absence of the endogenous ligand. The prolonged channel opening leads to a sustained influx of Cl- ions, driving the membrane potential to a more negative state (hyperpolarization). This hyperpolarized state prevents the neuron or muscle cell from reaching the threshold for firing an action potential, effectively silencing its activity and leading to paralysis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the effects of milbemycin oxime on glutamate-gated chloride channels.
Electrophysiological Recording of C. elegans Pharyngeal Pumping (Electropharyngeogram - EPG)
This protocol is adapted from studies investigating the effects of anthelmintics on the feeding behavior of the model organism Caenorhabditis elegans.
Objective: To measure the inhibitory effect of milbemycin oxime on the rate of pharyngeal pumping in C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacterial culture
-
M9 buffer
-
Milbemycin oxime stock solution (in DMSO)
-
Synchronized population of young adult C. elegans (e.g., N2 strain)
-
Microfluidic devices for EPG recording (e.g., ScreenChip)
-
EPG recording setup (amplifier, data acquisition system, and analysis software)
Procedure:
-
Worm Preparation: Culture synchronized young adult C. elegans on NGM plates seeded with E. coli OP50.
-
Drug Preparation: Prepare a serial dilution of milbemycin oxime in M9 buffer from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects pharyngeal pumping (typically ≤ 0.5%).
-
Loading the Microfluidic Device: Load individual worms into the microfluidic channels of the EPG recording device according to the manufacturer's instructions.
-
Baseline Recording: Perfuse the channels with M9 buffer (or M9 with the vehicle control, e.g., 0.5% DMSO) and record baseline pharyngeal pumping for a defined period (e.g., 5-10 minutes).
-
Drug Application: Switch the perfusion to the desired concentration of milbemycin oxime and continue recording.
-
Data Acquisition: Record the electropharyngeograms for a set duration for each drug concentration.
-
Data Analysis: Analyze the EPG recordings to determine the pharyngeal pumping rate (pumps per minute). Calculate the percentage of inhibition of pumping for each milbemycin oxime concentration relative to the baseline or vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the milbemycin oxime concentration and fit the data to a dose-response curve to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This generalized protocol outlines the steps for expressing invertebrate GluCls in Xenopus oocytes and recording the modulatory effects of milbemycin oxime.
Objective: To characterize the direct and modulatory effects of milbemycin oxime on specific GluCl subunits.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired invertebrate GluCl subunit(s)
-
Oocyte injection setup (micropipettes, injector)
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
-
Glutamate stock solution
-
Milbemycin oxime stock solution (in DMSO)
Procedure:
-
Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with cRNA encoding the GluCl subunit(s) of interest and incubate for 2-5 days to allow for channel expression.
-
TEVC Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Glutamate Application: Perfuse the oocyte with the recording solution and then apply a known concentration of glutamate to elicit a chloride current.
-
Milbemycin Oxime Application (Potentiation): Co-apply a sub-maximal concentration of glutamate with varying concentrations of milbemycin oxime to determine its potentiating effect on the glutamate-induced current.
-
Milbemycin Oxime Application (Direct Activation): Apply varying concentrations of milbemycin oxime alone to test for direct activation of the channel.
-
Data Recording and Analysis: Record the changes in membrane current in response to the application of glutamate and/or milbemycin oxime. Plot dose-response curves to determine EC50 values for direct activation or potentiation.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of milbemycin oxime for the GluCl channel using a radiolabeled ligand like [3H]-ivermectin.
Objective: To determine the binding affinity (Ki) of milbemycin oxime to GluCls.
Materials:
-
Cell membranes expressing the target GluCl (from transfected cell lines or native tissue)
-
Radiolabeled ligand (e.g., [3H]-ivermectin)
-
Unlabeled milbemycin oxime
-
Binding buffer
-
Filtration apparatus (e.g., cell harvester)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the GluCl of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled milbemycin oxime.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of milbemycin oxime that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Milbemycin oxime's mechanism of action on glutamate-gated chloride channels is a prime example of targeted pharmacology, exploiting a key physiological difference between invertebrates and their vertebrate hosts. Its ability to act as both a positive allosteric modulator and a direct agonist of these channels leads to a potent and persistent disruption of neurotransmission in parasites. While much of the detailed molecular and quantitative understanding has been derived from studies of the broader macrocyclic lactone class, particularly ivermectin, the available data for milbemycin oxime and its analogues strongly support a similar mode of action. Further research focusing specifically on milbemycin oxime, including high-resolution structural studies and detailed electrophysiological characterization on a wider range of parasite GluCl subtypes, will be invaluable for understanding the nuances of its activity, the basis of potential resistance mechanisms, and for the rational design of next-generation antiparasitic agents.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 2. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Fermentation of Milbemycin Oxime from Streptomyces hygroscopicus: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin oxime, a potent macrocyclic lactone with broad-spectrum antiparasitic activity, is a semi-synthetic derivative of milbemycins, natural products of fermentation by Streptomyces hygroscopicus. This technical guide provides an in-depth overview of the discovery, fermentation, and purification of milbemycins, as well as the subsequent chemical conversion to milbemycin oxime. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product discovery, fermentation technology, and veterinary drug development.
Introduction: Discovery and Significance
Milbemycins were first isolated in the 1960s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. These 16-membered macrocyclic lactones exhibit potent insecticidal, acaricidal, and anthelmintic properties.[1][2] Milbemycin oxime, a chemically modified derivative of the fermentation products milbemycin A3 and A4, was later developed to enhance its biological activity and is now widely used in veterinary medicine for the prevention and treatment of parasitic infections in animals. The journey from the discovery of a soil microorganism to a commercially valuable therapeutic agent involves a multidisciplinary approach encompassing microbiology, fermentation science, and synthetic chemistry.
The Producing Microorganism: Streptomyces hygroscopicus
Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, which are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. Strains of S. hygroscopicus and the closely related species Streptomyces bingchenggensis are the primary industrial producers of milbemycins.[1][2]
Screening and Isolation of High-Yielding Strains
The isolation and screening of high-producing strains are critical first steps in the development of a robust fermentation process. The following protocol outlines a general procedure for the isolation and screening of milbemycin-producing Streptomyces.
Experimental Protocol: Isolation and Screening of Streptomyces hygroscopicus
-
Soil Sample Collection and Pre-treatment:
-
Collect soil samples from diverse ecological niches.
-
Air-dry the soil samples at 28-30°C for 5-7 days to reduce the population of rapidly growing bacteria and fungi.
-
Heat-shock the dried soil samples at 80°C for 1 hour to further select for spore-forming Actinomycetes.
-
-
Serial Dilution and Plating:
-
Suspend 1 gram of pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly.
-
Perform a serial dilution of the soil suspension up to 10⁻⁶.
-
Plate 100 µL of each dilution onto selective agar media, such as ISP2 (International Streptomyces Project Medium 2) or Starch Casein Agar, supplemented with antifungal agents like nystatin (50 µg/mL) and cycloheximide (50 µg/mL) to inhibit fungal growth.[3]
-
Incubate the plates at 28-30°C for 7-14 days.
-
-
Primary Screening:
-
Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often pigmented, with aerial and substrate mycelia).
-
Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Perform a primary screen for antimicrobial activity using an agar plug or overlay method against a panel of test organisms. While not specific for milbemycin, this can indicate the production of bioactive secondary metabolites.
-
-
Secondary Screening and Strain Improvement:
-
Inoculate pure isolates into a seed medium for submerged culture.
-
After sufficient growth, transfer the seed culture to a production fermentation medium.
-
Following fermentation, extract the broth with an organic solvent (e.g., ethyl acetate or methanol) and analyze the extract for the presence of milbemycins using High-Performance Liquid Chromatography (HPLC).
-
High-producing strains can be subjected to strain improvement programs involving mutagenesis (e.g., using UV irradiation or chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine - NTG) followed by further screening to select for mutants with enhanced milbemycin titers.[4]
-
Fermentation for Milbemycin Production
The production of milbemycins is carried out through submerged fermentation of Streptomyces hygroscopicus or S. bingchenggensis under controlled conditions. The composition of the fermentation medium and the physical parameters of the fermentation process are critical for maximizing the yield and influencing the ratio of different milbemycin analogues.
Fermentation Media
A variety of media formulations have been developed for milbemycin production. These typically consist of complex carbon and nitrogen sources, as well as essential minerals.
| Media Component | Concentration Range (g/L) | Purpose | Reference |
| Carbon Sources | |||
| Sucrose | 120 - 200 | Primary carbon and energy source | [4] |
| Soluble Starch | 10 - 20 | Complex carbohydrate source | |
| Glucose | 10 - 20 | Readily metabolizable carbon source | |
| Nitrogen Sources | |||
| Soybean Flour/Cake Powder | 10 - 25 | Complex nitrogen and protein source | [4] |
| Yeast Extract | 5 - 10 | Source of vitamins and growth factors | [4] |
| Skim Milk Powder | 10 | Complex nitrogen source | [4] |
| Cottonseed Cake Powder | 14 | Complex nitrogen source | [4] |
| Minerals & Buffers | |||
| K₂HPO₄ | 0.25 - 1.0 | Phosphate source and buffering agent | [4] |
| CaCO₃ | 2.0 - 5.0 | pH buffering agent | |
| FeSO₄·7H₂O | 0.05 - 0.1 | Trace metal source | |
| MgSO₄·7H₂O | 0.05 | Trace metal source |
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing milbemycin production. The following table summarizes key parameters and their typical ranges.
| Parameter | Optimal Range | Impact on Fermentation | Reference |
| Temperature | 28 - 30°C | Affects enzyme activity and microbial growth rate. | |
| pH | 6.8 - 7.2 | Influences nutrient uptake and enzyme stability. Maintained with buffers like CaCO₃. | |
| Dissolved Oxygen (DO) | > 30% saturation | Streptomyces are aerobic; sufficient oxygen is critical for growth and secondary metabolite production. | |
| Agitation | 200 - 400 rpm | Ensures homogeneity of the culture, improves mass transfer of nutrients and oxygen. | |
| Fermentation Time | 10 - 14 days | Duration required to reach peak biomass and secondary metabolite production. |
Experimental Workflow: Milbemycin Fermentation
Caption: A generalized workflow for the fermentation of milbemycin.
Milbemycin Biosynthesis and Regulation
Milbemycins are polyketides, synthesized by a type I polyketide synthase (PKS) complex. The biosynthesis begins with starter units, typically acetyl-CoA or propionyl-CoA, which are sequentially condensed with extender units (malonyl-CoA and methylmalonyl-CoA) to form the polyketide backbone. This backbone then undergoes a series of post-PKS modifications, including cyclization, oxidation, and methylation, to yield the final milbemycin structures.
The regulation of milbemycin biosynthesis is complex, involving a hierarchical network of regulatory proteins. Pathway-specific activators, such as MilR, directly control the expression of the milbemycin biosynthetic genes.[5] Global regulators, responsive to nutritional and environmental signals, modulate the expression of these pathway-specific activators.
Signaling Pathway: Simplified Regulation of Milbemycin Biosynthesis
Caption: Simplified regulatory cascade for milbemycin biosynthesis.
Downstream Processing: Extraction and Purification
Following fermentation, the milbemycins, which are primarily intracellular, must be extracted from the Streptomyces mycelia and purified.
Traditional Solvent Extraction and Chromatography
Experimental Protocol: Milbemycin Extraction and Purification
-
Cell Separation:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
-
Extraction:
-
Extract the mycelial cake with a water-miscible organic solvent such as methanol or acetone.[6]
-
Alternatively, extract the mycelia with a mixture of a non-polar solvent (e.g., n-heptane) and a polar solvent (e.g., acetone).[6]
-
Concentrate the solvent extract under reduced pressure to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent and perform liquid-liquid extraction to remove highly polar or non-polar impurities. For instance, partition the extract between methanol-water and n-hexane.
-
-
Column Chromatography:
-
Subject the partially purified extract to column chromatography.
-
A common stationary phase is silica gel.
-
Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the different milbemycin analogues.[7][8]
-
Monitor the fractions by TLC or HPLC and pool the fractions containing milbemycin A3 and A4.
-
-
Crystallization:
-
Concentrate the purified fractions and induce crystallization by the addition of a non-solvent or by slow evaporation to obtain crystalline milbemycin A3/A4.
-
Workflow: Downstream Processing of Milbemycin
References
- 1. mdpi.com [mdpi.com]
- 2. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Characterization of Streptomyces spp. Isolated from Three Moroccan Ecosystems Producing a Potential Inhibitor of the Drug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Milbemycin Oxime Derivatives
For Immediate Release
[City, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals now have access to an in-depth analysis of the structure-activity relationships (SAR) of milbemycin oxime derivatives. This whitepaper provides a detailed examination of how molecular modifications to the milbemycin scaffold influence its potent antiparasitic activity, offering a roadmap for the rational design of next-generation therapies.
Milbemycin oxime, a mixture of the oximes of milbemycin A3 and A4, is a broad-spectrum endectocide widely used in veterinary medicine.[1] Its efficacy stems from its action on glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[2][3] This technical guide synthesizes findings from numerous studies to provide a clear understanding of the chemical nuances that drive this potent biological activity.
Structure-Activity Relationship Insights
The core of this guide is a detailed exploration of how modifications at key positions on the milbemycin macrocyclic lactone ring impact its efficacy against a range of parasites, including nematodes, acarids, and insects.
Modifications at the C-5 Position
The conversion of the C-5 hydroxyl group to a 5-oxime is a critical derivatization that significantly enhances the anthelmintic and insecticidal properties of milbemycins. This modification is central to the potency of milbemycin oxime. Further derivatization of the 5-oxime group has been explored to fine-tune activity.
| Derivative Type | Modification | Target Organism | Activity Metric | Reference |
| 5-keto-5-oxime | Oximation of 5-ketomilbemycin | Dirofilaria immitis (microfilariae) | High Efficacy | [3] |
| 5-O-acyl oximes | Acylation of 5-oxime | Dirofilaria immitis (microfilariae) | High Activity | [3] |
Modifications at the C-13 Position
The C-13 position has been a focal point for the synthesis of novel derivatives with altered potency and spectrum of activity. The introduction of various ether and ester groups at this position has yielded compounds with notable antiparasitic effects.
| Derivative Type | Modification | Target Organism | Activity Metric | Reference |
| 13β-alkoxy | Phenethyloxy group | Nippostrongylus brasiliensis | Excellent Activity | [2] |
| 13β-alkoxy | N-substituted 4-aminophenethyloxy groups | Nippostrongylus brasiliensis | Activity comparable or superior to ivermectin | [2] |
| 13-ester | Phenylacetyl group | Oriental armyworm | LC50: 0.204 mg/L | [4] |
| 13-ester | (Z)-1-(methoxyimino)-1-phenylacetyl | Black bean aphid | LC50: 0.120 mg/L | [4] |
Modifications at the C-25 Position
Variations at the C-25 position, which naturally bears a methyl (A3) or ethyl (A4) group, have been shown to influence the acaricidal activity of milbemycin derivatives.
| Derivative Type | Modification | Target Organism | Activity Metric (% Mortality @ 1 ppm) | Reference |
| 25b-methyl | Introduction of a methyl group | Tetranychus urticae | 100% | [5] |
| 25b-methoxy | Introduction of a methoxy group | Tetranychus urticae | 100% | [5] |
| 25b-fluoro | Introduction of a fluorine atom | Tetranychus urticae | 100% | [5] |
| 25b-chloro | Introduction of a chlorine atom | Tetranychus urticae | 100% | [5] |
Mechanism of Action: A Closer Look
Milbemycin oxime and its derivatives exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[6] Binding of milbemycin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[3][6]
Mechanism of action of milbemycin oxime derivatives.
Experimental Protocols
This guide provides detailed methodologies for key experiments cited, ensuring that researchers can replicate and build upon existing findings.
Synthesis of 5-keto-5-oxime Milbemycin Derivatives
A general procedure for the synthesis of 5-oxime derivatives involves a two-step process: oxidation of the C-5 hydroxyl group to a ketone, followed by oximation.
Step 1: Oxidation to 5-ketomilbemycin A solution of milbemycin (A3, A4, or a mixture) in a suitable organic solvent (e.g., dichloromethane) is treated with an oxidizing agent such as manganese dioxide or a hypochlorite/TEMPO system. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude 5-ketomilbemycin.
Step 2: Oximation The 5-ketomilbemycin is dissolved in a mixture of solvents like methanol and dioxane. An aqueous solution of hydroxylamine hydrochloride is then added. The reaction is stirred at room temperature for several hours. After completion, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield the 5-keto-5-oxime derivative.[3]
General workflow for the synthesis of 5-oxime derivatives.
Acaricidal Bioassay against Tetranychus urticae
The acaricidal activity of milbemycin derivatives is commonly evaluated against the two-spotted spider mite, Tetranychus urticae.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution. Serial dilutions are then made to obtain a range of test concentrations.
-
Treatment Application: Bean leaf discs are infested with a known number of adult female spider mites. The leaf discs are then dipped into the test solutions for a few seconds and allowed to air dry.
-
Incubation: The treated leaf discs are placed on a wet cotton pad in a petri dish and incubated under controlled conditions (e.g., 25°C and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is assessed after 24 or 48 hours under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) values are then calculated using probit analysis.
Logical Relationships in SAR
The extensive data compiled in this guide allows for the deduction of key logical relationships that govern the structure-activity of milbemycin oxime derivatives.
References
- 1. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU94040915A - Antiparasitic derivatives of avermectine and milbimycin, method of their synthesis and use - Google Patents [patents.google.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
Unveiling the Antifungal Potential of Milbemycin Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin oxime, a macrocyclic lactone traditionally employed as a broad-spectrum antiparasitic in veterinary medicine, is emerging as a compound of significant interest in the field of mycology.[1][2] This technical guide delves into the current understanding of milbemycin oxime's antifungal properties, consolidating available data on its efficacy, detailing its mechanisms of action, and providing comprehensive experimental protocols for its investigation. The primary focus is on its role as a potent inhibitor of fungal ATP-binding cassette (ABC) transporters, which contributes to the reversal of azole resistance in clinically relevant fungal pathogens.[3][4] Furthermore, this guide explores its intrinsic antifungal activity, potentially mediated by the induction of reactive oxygen species (ROS).[3][5][6]
Introduction
The rise of antifungal drug resistance poses a significant threat to global health. Pathogenic fungi, such as Candida and Aspergillus species, have developed various mechanisms to evade the effects of conventional antifungal agents, with the overexpression of drug efflux pumps being a primary strategy.[7][8][9] Milbemycin oxime, a derivative of fermentation products from Streptomyces species, has demonstrated a compelling ability to counteract these resistance mechanisms.[1][5][6] This document serves as a comprehensive resource for researchers aiming to explore and harness the antifungal capabilities of milbemycin oxime.
Quantitative Data on Antifungal Activity
The antifungal efficacy of milbemycin oxime, both alone and in synergy with other antifungals, has been quantified in several studies. The following tables summarize key findings, including Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) values, which are used to define synergistic, indifferent, or antagonistic interactions.[3][10]
Table 1: Intrinsic Antifungal Activity of Milbemycin Oxime Derivatives
| Fungal Species | Milbemycin Derivative | MIC (μg/mL) | Reference |
| Candida glabrata DSY562 | Milbemycin A3 Oxime (A3Ox) | 6.4 | [4] |
| Candida glabrata DSY565 | Milbemycin A3 Oxime (A3Ox) | 6.4 | [4] |
| Candida glabrata DSY562 | Milbemycin A3 | 25.6 | [4] |
| Candida glabrata | Milbemycin Oxime Derivatives | >3.2 (fungicidal) | [5] |
| Candida albicans | Milbemycin Oxime Derivatives | >3.2 (fungicidal) | [5] |
Table 2: Synergistic Activity of Milbemycin Oxime with Fluconazole
| Fungal Species/Strain | Milbemycin Oxime MIC alone (μg/mL) | Fluconazole MIC alone (μg/mL) | Milbemycin Oxime MIC in combination (μg/mL) | Fluconazole MIC in combination (μg/mL) | FICI | Interaction | Reference |
| Candida auris (Fluconazole-Resistant) | - | >64 | 2-4 | Significantly Reduced | ≤0.5 | Synergistic | [3] |
| Candida parapsilosis T3 (Y132F) | >64 | 4 | 0.5 | 1 | 0.258 | Synergistic | [10] |
| Candida parapsilosis T10 (Y132F+G307A) | >64 | 64 | 1 | 16 | 0.266 | Synergistic | [10] |
| Candida parapsilosis T14 (G458S) | >64 | 64 | 1 | 8 | 0.141 | Synergistic | [10] |
FICI ≤0.5 indicates synergy, >0.5 to 4.0 indicates indifference, and >4.0 indicates antagonism.[3]
Mechanisms of Antifungal Action
Milbemycin oxime exhibits a dual mechanism of antifungal activity: inhibition of drug efflux pumps and induction of oxidative stress.
Inhibition of ABC Transporters
The primary and most well-documented antifungal mechanism of milbemycin oxime is its potent inhibition of ATP-binding cassette (ABC) transporters.[3][4] These membrane proteins are crucial for fungal survival as they actively efflux a wide range of xenobiotics, including azole antifungal drugs, thereby conferring multidrug resistance.[7][9]
Milbemycin oxime specifically targets major ABC transporters such as Cdr1p in Candida species.[3][6] By blocking these pumps, milbemycin oxime effectively increases the intracellular concentration of co-administered antifungal drugs like fluconazole, restoring their efficacy against otherwise resistant strains.[2][3]
Induction of Reactive Oxygen Species (ROS)
At higher concentrations, milbemycin oxime demonstrates intrinsic antifungal activity, which is believed to be mediated by the generation of reactive oxygen species (ROS) within the fungal cell.[3][5][6] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[11][12][13] This ROS-inducing property suggests a broader, independent antifungal potential for milbemycin oxime beyond its synergistic effects.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the antifungal properties of milbemycin oxime.
Chequerboard Assay for Synergy Testing
This assay is used to determine the in vitro interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
RPMI-1640 medium (or other suitable broth)
-
Milbemycin oxime stock solution
-
Fluconazole (or other antifungal) stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of milbemycin oxime horizontally and fluconazole vertically in the 96-well plate.
-
Each well should contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and a drug-free growth control.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination, defined as the lowest concentration that inhibits fungal growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.[3]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[10]
Rhodamine 6G Efflux Assay
This assay measures the activity of ABC transporters by quantifying the efflux of the fluorescent substrate rhodamine 6G (R6G).
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
Rhodamine 6G (R6G)
-
Glucose
-
Milbemycin oxime
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest and wash fungal cells, then starve them in glucose-free PBS to de-energize the efflux pumps.
-
Incubate the starved cells with R6G to allow for its uptake.
-
Wash the cells to remove extracellular R6G.
-
Resuspend the cells in PBS containing milbemycin oxime at the desired concentration. Include a control without milbemycin oxime.
-
Initiate efflux by adding glucose to energize the ABC transporters.
-
At various time points, collect aliquots, centrifuge to pellet the cells, and measure the fluorescence of the supernatant.
-
An increase in fluorescence in the supernatant over time indicates R6G efflux. A reduction in the rate of fluorescence increase in the presence of milbemycin oxime indicates inhibition of efflux.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.
Materials:
-
Fungal cells
-
PBS
-
DCFH-DA
-
Milbemycin oxime
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest and wash fungal cells and resuspend them in PBS.
-
Load the cells with DCFH-DA. Inside the cell, esterases convert it to the non-fluorescent DCFH.
-
Treat the cells with various concentrations of milbemycin oxime. Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
Incubate for a specified period.
-
Measure the fluorescence intensity. Oxidation of DCFH by ROS produces the highly fluorescent dichlorofluorescein (DCF).
-
An increase in fluorescence intensity in milbemycin oxime-treated cells compared to the control indicates ROS production.
Conclusion and Future Directions
Milbemycin oxime presents a promising avenue for the development of new antifungal therapeutic strategies. Its ability to inhibit drug efflux pumps and restore the efficacy of existing antifungal agents addresses a critical challenge in the management of drug-resistant fungal infections. Furthermore, its intrinsic fungicidal activity through ROS induction warrants further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between milbemycin oxime and fungal ABC transporters.
-
Investigating the efficacy of milbemycin oxime against a broader range of clinically relevant fungal pathogens, including filamentous fungi.
-
Conducting in vivo studies to evaluate the therapeutic potential and safety of milbemycin oxime in animal models of fungal infections.
-
Optimizing drug formulations and delivery systems to enhance the bioavailability and targeted delivery of milbemycin oxime.
By continuing to explore the antifungal properties of milbemycin oxime, the scientific community can pave the way for novel and effective treatments for life-threatening fungal diseases.
References
- 1. ijcmas.com [ijcmas.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 2.4. Rhodamine 6G efflux assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. The ABCs of Candida albicans Multidrug Transporter Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdr1 in focus: a personal reflection on multidrug transporter research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Determinants of fluconazole resistance and the efficacy of fluconazole and milbemycin oxim combination against Candida parapsilosis clinical isolates from Brazil and Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Milbemycin Oxime: Pathway, Genetic Basis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycins are a class of potent, broad-spectrum antiparasitic macrolides produced by various species of the soil bacterium Streptomyces, most notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1] These natural products, particularly milbemycin A3 and A4, form the basis for the semi-synthetic derivative, milbemycin oxime, a widely used veterinary drug for the control of nematodes and arthropods in companion animals. This technical guide provides a comprehensive overview of the milbemycin biosynthetic pathway, its underlying genetic basis, and detailed protocols for the genetic manipulation of producing strains. Furthermore, it outlines the chemical synthesis of milbemycin oxime from its natural precursors and presents quantitative data on production titers achieved through metabolic engineering.
Milbemycin Biosynthesis Pathway
The biosynthesis of milbemycins is a complex process orchestrated by a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The pathway commences with the assembly of a polyketide chain from simple carboxylic acid precursors, followed by a cascade of post-PKS modifications including cyclization, oxidation, and methylation to yield the final milbemycin structures.
The polyketide backbone of milbemycins is assembled from seven acetate-derived malonyl-CoA extender units and five propionate-derived methylmalonyl-CoA extender units. The specific precursors for milbemycin A3 and A4 differ in the starter unit incorporated by the PKS loading module.
The key steps in the proposed biosynthetic pathway are:
-
Polyketide Chain Assembly: The PKS enzymes, encoded by the milA genes, catalyze the sequential condensation of acyl-CoA units to form the 16-membered macrolide backbone.
-
Intramolecular Cyclization: Following the release of the polyketide chain from the PKS, spontaneous cyclization reactions form a spiroketal and a furan ring.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases and other oxidoreductases introduce hydroxyl groups and other oxidative modifications to the macrolide ring.
-
Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases catalyze the methylation of specific hydroxyl groups.
-
Furan Ring Formation: The enzyme MilE, a cytochrome P450, is responsible for the formation of the characteristic furan ring between C6 and C8a.[2]
dot
Caption: Proposed biosynthetic pathway of milbemycins.
Genetic Basis of Milbemycin Biosynthesis
The genes responsible for milbemycin biosynthesis are organized in a large gene cluster, which has been identified and characterized in several Streptomyces species. In S. bingchenggensis, the milbemycin biosynthetic gene cluster spans a significant portion of the chromosome and contains genes encoding the PKS, tailoring enzymes, regulatory proteins, and transport functions.
The core of the gene cluster is composed of four large, modular PKS genes (milA1, milA2, milA3, and milA4). These genes encode the enzymatic machinery for the assembly of the polyketide backbone. Flanking the PKS genes are a number of open reading frames (ORFs) that encode the post-PKS tailoring enzymes. Key tailoring genes include:
-
milD : Encodes a C5-O-methyltransferase responsible for the conversion of milbemycins A3/A4 to milbemycins B2/B3.
-
milE : Encodes a cytochrome P450 enzyme that catalyzes the formation of the furan ring.
-
milF : Encodes a C5-ketoreductase involved in the reduction of the C5-keto group.
Regulation of the milbemycin gene cluster is complex and involves pathway-specific regulatory proteins. The LuxR-family transcriptional activator, MilR, has been shown to be essential for the expression of the biosynthetic genes. Overexpression of milR has been demonstrated to significantly increase milbemycin production.
dot
Caption: Organization of the milbemycin biosynthetic gene cluster.
Quantitative Data on Milbemycin Production
Metabolic engineering of milbemycin-producing Streptomyces strains has led to significant improvements in production titers. The following tables summarize quantitative data from various genetic engineering studies.
Table 1: Milbemycin Production in Genetically Engineered Streptomyces bingchenggensis
| Strain | Genetic Modification | Milbemycin A3/A4 Titer (µg/mL) | Fold Increase | Reference |
| BC-109-6 (Parental) | - | 1326 ± 37 | - | Zhang et al., 2013 |
| BCJ13 | ΔmilD | - | Increased | Zhang et al., 2013 |
| BCJ36 | ΔmilD ΔnanLD | 2312 ± 47 | 1.74 | Zhang et al., 2013[3] |
| BC04 (High-producing) | - | ~2500 | - | Wei et al., 2020 |
| BC04 with TP2 overexpression | Overexpression of sugar transporter | - | 1.13 | Wei et al., 2020[4] |
| BC04 with TP5 overexpression | Overexpression of sugar transporter | - | 1.15 | Wei et al., 2020[4] |
| High-yielding strain | Overexpression of milE and deletion of cyp41 | 3646.9 ± 69.9 | 1.53 | Wang et al., 2020[4] |
Table 2: Milbemycin Production in Engineered Streptomyces avermitilis
| Strain | Genetic Modification | Total Milbemycin Titer (mg/L) | Reference |
| SA-01 derivative | Replacement of aveA1 and aveA3 with milA1 and milA3 | ~292 | Kim et al., 2017[5][6] |
| SA-01 derivative | Above modification + inactivation of aveD | ~225 (flask), ~377 (fermenter) | Kim et al., 2017[5][6] |
Experimental Protocols
Genetic Manipulation of Streptomyces
1. Protoplast Transformation of Streptomyces
This protocol is a generalized method for introducing plasmid DNA into Streptomyces protoplasts. Optimization for specific strains may be required.
-
Materials:
-
Streptomyces spore suspension or mycelium
-
YEME medium (Yeast Extract-Malt Extract)
-
P buffer
-
Lysozyme solution (1 mg/mL in P buffer)
-
PEG 1000 solution
-
R2YE regeneration medium
-
Plasmid DNA
-
-
Procedure:
-
Inoculate 25 mL of YEME medium with Streptomyces spores or mycelium and incubate at 30°C with shaking until the late logarithmic growth phase.
-
Harvest the mycelium by centrifugation and wash twice with 10.3% sucrose solution.
-
Resuspend the mycelial pellet in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes to generate protoplasts. Monitor protoplast formation microscopically.
-
Gently pipette the suspension to disperse the protoplasts and add 5 mL of P buffer.
-
Filter the protoplast suspension through sterile cotton wool to remove mycelial debris.
-
Pellet the protoplasts by centrifugation and resuspend in 1 mL of P buffer.
-
Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.
-
Add 500 µL of 25% PEG 1000 in P buffer and mix gently.
-
Plate the transformation mixture onto R2YE regeneration plates and incubate at 30°C.
-
After 16-24 hours, overlay the plates with a suitable antibiotic for selection.
-
2. Intergeneric Conjugation from E. coli to Streptomyces
This method is used to transfer plasmids from an E. coli donor strain to a Streptomyces recipient.
-
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid
-
Streptomyces recipient spore suspension
-
LB medium
-
2xYT medium
-
MS agar plates (Mannitol Soya Flour)
-
Nalidixic acid and other appropriate antibiotics
-
-
Procedure:
-
Grow the E. coli donor strain in LB medium containing the appropriate antibiotics to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with fresh LB medium to remove antibiotics.
-
Prepare a spore suspension of the Streptomyces recipient strain.
-
Heat-shock the Streptomyces spores at 50°C for 10 minutes.
-
Mix 500 µL of the washed E. coli donor cells with 500 µL of the heat-shocked Streptomyces spore suspension.
-
Plate the mixture onto MS agar plates and incubate at 30°C for 12-16 hours.
-
Overlay the plates with 1 mL of sterile water or soft agar containing nalidixic acid (to counter-select the E. coli donor) and the appropriate antibiotic to select for Streptomyces exconjugants.
-
Incubate the plates at 30°C until exconjugant colonies appear.
-
3. CRISPR-Cas9 Mediated Gene Editing in Streptomyces
This protocol provides a general workflow for gene knockout using the CRISPR-Cas9 system.
-
Materials:
-
CRISPR-Cas9 plasmid for Streptomyces (e.g., pCRISPomyces-2)
-
sgRNA-design software
-
Oligonucleotides for sgRNA and homology arms
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Streptomyces recipient strain
-
-
Procedure:
-
sgRNA Design and Cloning: Design a specific sgRNA targeting the gene of interest. Synthesize and anneal complementary oligonucleotides encoding the sgRNA and clone them into the CRISPR-Cas9 vector.
-
Homology Arm Cloning: Amplify upstream and downstream homology arms (typically 1-2 kb) flanking the target gene. Clone these arms into the CRISPR-Cas9 vector containing the sgRNA cassette.
-
Transformation into Streptomyces: Introduce the final CRISPR-Cas9 construct into the Streptomyces recipient strain via protoplast transformation or intergeneric conjugation.
-
Selection of Mutants: Select for transformants or exconjugants containing the CRISPR-Cas9 plasmid.
-
Curing of the CRISPR Plasmid: After successful gene editing, cure the strain of the temperature-sensitive CRISPR plasmid by growing at a non-permissive temperature (e.g., 37°C).
-
Verification of Gene Knockout: Verify the desired gene deletion by PCR analysis of genomic DNA from the cured colonies and subsequent sequencing.
-
dot
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Chemical Synthesis of Milbemycin Oxime
Milbemycin oxime is a semi-synthetic derivative of milbemycin A3 and A4. The synthesis involves a two-step chemical conversion of the natural fermentation products.
1. Oxidation of Milbemycins to Milbemycin Ketone
-
Reactants:
-
Milbemycins (A3/A4 mixture)
-
Oxidizing agent (e.g., sodium hypochlorite)
-
Catalyst (e.g., piperidine nitrogen oxygen free radical)
-
Catalyst promoter (e.g., halide)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the milbemycin starting material in dichloromethane.
-
Add the catalyst and catalyst promoter to the reaction mixture.
-
Cool the reaction to -5 to 15°C.
-
Slowly add the oxidizing agent over a period of 0.5-4 hours while maintaining the temperature.
-
Upon reaction completion, quench the reaction and work up to isolate the intermediate product, milbemycin ketone.
-
2. Oximation of Milbemycin Ketone to Milbemycin Oxime
-
Reactants:
-
Milbemycin ketone
-
Oximation agent (e.g., hydroxylamine hydrochloride)
-
Solvent (e.g., methanol and 1,4-dioxane)
-
-
Procedure:
-
Dissolve the milbemycin ketone in a mixture of methanol and 1,4-dioxane.
-
Add the hydroxylamine hydrochloride.
-
Stir the reaction mixture at 25-35°C for 10-16 hours.
-
After the reaction is complete, concentrate the mixture and perform an extractive workup to isolate the crude milbemycin oxime.
-
The crude product can be further purified by crystallization.
-
Conclusion
The biosynthesis of milbemycins is a fascinating example of microbial secondary metabolism, and the genetic and chemical tools now available allow for the rational engineering of producing strains and the efficient synthesis of valuable derivatives like milbemycin oxime. The in-depth understanding of the biosynthetic pathway and its genetic basis, coupled with the detailed experimental protocols provided in this guide, will empower researchers and drug development professionals to further explore and exploit this important class of natural products. Future research may focus on elucidating the kinetic parameters of the biosynthetic enzymes to create more accurate metabolic models for targeted strain improvement and the discovery of novel milbemycin analogs with enhanced therapeutic properties.
References
- 1. MilM from mildiomycin biosynthesis is an oxygen-, pyridoxal phosphate-dependent arginine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mining and fine-tuning sugar uptake system for titer improvement of milbemycins in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered biosynthesis of milbemycins in the avermectin high-producing strain Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Off-Target Effects of Milbemycin Oxime in Non-Model Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a widely used broad-spectrum antiparasitic agent in veterinary medicine.[1] Its primary mode of action in target organisms (internal and external parasites) is the potentiation of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of invertebrates.[1][2] This leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[1][2]
While highly effective against target parasites, the environmental fate and off-target effects of milbemycin oxime are of increasing concern. Non-model organisms, crucial for ecosystem health and function, can be inadvertently exposed to this veterinary drug through the excretion of treated animals. This technical guide provides an in-depth overview of the known off-target effects of milbemycin oxime in key non-model organisms, with a focus on quantitative toxicity data, experimental methodologies, and the underlying signaling pathways.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of milbemycin oxime to various non-model organisms. It is important to note that much of the publicly available data comes from studies on formulations containing multiple active ingredients. The data presented here attempts to isolate the effects of milbemycin oxime where possible, but this is a significant limitation in the current body of research.
Table 1: Acute and Chronic Toxicity of Milbemycin Oxime to Aquatic Invertebrates
| Species | Test Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |
| Daphnia magna (Water flea) | Acute | EC50 (Immobilisation) | 0.03 | 48 hours | [3] |
| Daphnia magna (Water flea) | Chronic | NOEC (Reproduction) | 0.01 | 21 days | [3] |
| Americamysis sp. (Mysid shrimp) | Acute | EC50 | 0.042 | 96 hours | [4] |
| Chironomus riparius (Harlequin fly) | Chronic | NOEC | 2 | 21 days | [5] |
Table 2: Acute Toxicity of Milbemycin Oxime to Fish
| Species | Test Type | Endpoint | Value (µg/L) | Exposure Duration | Reference | | :--- | :--- | :--- | :--- | :--- | | Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 | 0.16 | 96 hours |[4][6] |
Table 3: Terrestrial Invertebrate Toxicity Data (Data Gaps)
| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |
| Eisenia fetida (Earthworm) | Acute/Chronic | LC50/NOEC | Data not available for milbemycin oxime alone | - | - |
| Folsomia candida (Springtail) | Chronic | EC50/NOEC (Reproduction) | Data not available for milbemycin oxime alone | - | - |
| Dung Beetle Species | Acute/Chronic | LC50/Reproduction Effects | Qualitative effects reported, but specific quantitative data for milbemycin oxime is limited.[7] | - | - |
Experimental Protocols
Detailed experimental protocols for testing the off-target effects of milbemycin oxime on non-model organisms are often based on internationally recognized guidelines. Below are summaries of the methodologies that would be employed for the key experiments cited.
Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Daphnia magna neonates (less than 24 hours old) are used.
-
Test Substance Preparation: A stock solution of milbemycin oxime is prepared, and a dilution series is made to create a range of test concentrations.
-
Exposure: Groups of daphnids are exposed to the different concentrations of milbemycin oxime in a static system for 48 hours. A control group is maintained in culture medium without the test substance.
-
Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilisation in 50% of the test organisms) is calculated using statistical methods.
Collembolan Reproduction Test in Soil (based on OECD Guideline 232)
This test evaluates the effect of a substance on the reproduction of the springtail Folsomia candida.
-
Test Organisms: Synchronized, 9-12 day old female Folsomia candida are used.[1]
-
Test Substrate: The test substance (milbemycin oxime) is incorporated into a standardized artificial soil.
-
Exposure: The collembolans are exposed to the treated soil for 28 days. A control group is maintained in untreated soil.
-
Endpoints: After the exposure period, the mortality of the adult collembolans is assessed, and the number of juveniles produced is counted.
-
Data Analysis: The ECx (e.g., EC10, EC50 - the concentration causing a x% reduction in reproduction) and the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.[8]
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
This test determines the acute toxicity of a substance to the earthworm Eisenia fetida.
-
Test Organisms: Adult Eisenia fetida with a well-developed clitellum are used.
-
Test Substrate: The test substance is mixed into an artificial soil substrate.
-
Exposure: Earthworms are exposed to the treated soil for 14 days. A control group is maintained in untreated soil.
-
Observation: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behaviour and morphology, are also recorded.
-
Data Analysis: The 14-day LC50 (the concentration that is lethal to 50% of the earthworms) is calculated.
Signaling Pathways and Experimental Workflows
The primary off-target mechanism of milbemycin oxime in non-model invertebrates is the disruption of neurotransmission through its action on glutamate-gated and GABA-gated chloride channels.
Caption: Milbemycin Oxime's Mechanism of Action in Invertebrates.
The diagram above illustrates how milbemycin oxime interferes with neurotransmission in invertebrates. It binds to and potentiates the activity of glutamate-gated and GABA-gated chloride channels, leading to an uncontrolled influx of chloride ions. This hyperpolarizes the neuron or myocyte, inhibiting signal transmission and ultimately causing paralysis and death of the organism.
Caption: Generalized Experimental Workflow for Ecotoxicity Testing.
This workflow outlines the key steps in assessing the off-target effects of milbemycin oxime on a non-model organism. It begins with the selection of the organism and a standardized protocol, followed by exposure to a range of concentrations. The final phase involves observing the biological endpoints and analyzing the data to determine toxicity metrics.
Conclusion and Future Directions
The available data clearly indicate that milbemycin oxime is highly toxic to certain non-model aquatic invertebrates, even at very low concentrations. Significant data gaps remain, however, particularly for terrestrial organisms such as earthworms, springtails, and dung beetles, where the impact of milbemycin oxime alone is not well-documented. Future research should focus on conducting standardized ecotoxicological studies with pure milbemycin oxime to provide a more accurate assessment of its environmental risk. Furthermore, investigating the sub-lethal effects and the potential for bioaccumulation in non-model organisms is crucial for a comprehensive understanding of the ecological impact of this widely used veterinary pharmaceutical. This will enable the development of more targeted risk mitigation strategies and promote the responsible use of milbemycin oxime in veterinary practice.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. A review on the effect of macrocyclic lactones on dung-dwelling insects: Toxicity of macrocyclic lactones to dung beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
exploring the acaricidal activity of milbemycin oxime at the molecular level
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime, a macrocyclic lactone, stands as a potent and widely utilized acaricide in veterinary medicine. Its efficacy against a broad spectrum of mites, including troublesome species such as Sarcoptes scabiei and Psoroptes cuniculi, is well-documented. This technical guide delves into the molecular underpinnings of milbemycin oxime's acaricidal activity, providing a comprehensive overview of its mechanism of action, target sites, and the physiological consequences for the mite. The subsequent sections will detail the experimental protocols used to elucidate these mechanisms and present quantitative data on its efficacy, offering a valuable resource for researchers and drug development professionals in the field of ectoparasite control.
Mechanism of Action: Targeting the Mite's Nervous System
The primary molecular target of milbemycin oxime in mites and other invertebrates is the glutamate-gated chloride channel (GluCl).[1][2][3] These channels, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in invertebrates but are absent in vertebrates, providing a basis for the selective toxicity of milbemycin oxime.[3][4] Milbemycin oxime acts as an agonist, binding to a site on the GluCl receptor distinct from the glutamate binding site.[3] This binding potentiates the effect of glutamate and can also directly open the channel, leading to an influx of chloride ions into the nerve and muscle cells.[3][4]
The increased intracellular chloride concentration results in hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to depolarize and fire an action potential.[3][5] This disruption of normal nerve signal transmission leads to flaccid paralysis and, ultimately, the death of the mite.[2]
While the primary target is the GluCl, there is also evidence to suggest that milbemycin oxime may have an effect on GABA-gated chloride channels, further contributing to the disruption of neurotransmission in mites.[2]
Signaling Pathway of Milbemycin Oxime Action
The binding of milbemycin oxime to the glutamate-gated chloride channels on the postsynaptic membrane of mite neurons and myoneural junctions initiates a direct signaling cascade that culminates in paralysis. The following diagram illustrates this pathway.
Quantitative Efficacy of Milbemycin Oxime
The acaricidal potency of milbemycin oxime has been quantified against various mite species through in vitro and in vivo studies. The following tables summarize key efficacy data, including lethal concentrations (LC50/LC90) and clinical effectiveness.
| Mite Species | Test Type | Metric | Value | Reference |
| Rhipicephalus microplus | Adult Immersion Test | Efficacy | 94.84–100% | [6] |
| Sarcoptes scabiei | Clinical Study (Dogs) | Dosage | ~2 mg/kg body weight | [7] |
| Pneumonyssoides caninum (nasal mite) | Clinical Study (Dogs) | Dosage | 0.5 to 1.0 mg/kg body weight | [8] |
Note: Specific LC50 and LC90 values for milbemycin oxime against a wide range of mite species are not consistently available in the reviewed literature. The data presented reflects the available information on its high efficacy.
Experimental Protocols
The evaluation of acaricidal activity is crucial for understanding the potency of compounds like milbemycin oxime. Standardized in vitro assays are fundamental in this process.
Adult Immersion Test (AIT)
The Adult Immersion Test is a widely used method to determine the efficacy of an acaricide against adult ticks and mites.[1][6][9][10]
Objective: To assess the mortality and reproductive effects of an acaricide on adult female mites.
Materials:
-
Engorged adult female mites
-
Test compound (milbemycin oxime) dissolved in an appropriate solvent
-
Control solution (solvent only)
-
Petri dishes
-
Filter paper
-
Incubator
Procedure:
-
Collection and Preparation: Collect fully engorged, healthy adult female mites from a host animal or colony. Wash the mites gently and dry them on absorbent paper.
-
Dilution Series: Prepare a series of dilutions of the test compound.
-
Immersion: Place a known number of mites (typically 10-20) into a tea strainer or a similar device and immerse them in the test solution for a specified period (e.g., 2 minutes). A control group is immersed in the solvent alone.
-
Drying and Incubation: After immersion, remove the mites, blot them dry, and place them in a clean petri dish lined with filter paper. Incubate the mites under controlled conditions of temperature and humidity (e.g., 27°C and 80-90% relative humidity).
-
Data Collection: Record mite mortality at regular intervals (e.g., 24, 48, 72 hours). For surviving females, collect and weigh the eggs laid over a specific period. The viability of the eggs can also be assessed by monitoring hatching rates.
-
Analysis: Calculate the percentage mortality for each concentration and determine the LC50 and LC90 values. The effect on reproduction can be assessed by comparing the egg mass and hatching rates between the treated and control groups.
Larval Packet Test (LPT)
The Larval Packet Test is a standard method for evaluating the susceptibility of mite larvae to acaricides.[1][11][12][13]
Objective: To determine the lethal concentrations (LC50, LC90) of an acaricide against mite larvae.
Materials:
-
Mite larvae (14-21 days old)
-
Test compound (milbemycin oxime)
-
Solvent (e.g., trichloroethylene and olive oil mixture)
-
Filter paper (e.g., Whatman No. 1)
-
Pipettes
-
Incubator
Procedure:
-
Preparation of Impregnated Papers: Prepare various concentrations of the test compound in the chosen solvent. Apply a precise volume (e.g., 0.67 mL) of each solution evenly onto a piece of filter paper. A control paper is treated with the solvent only. Allow the solvent to evaporate completely.
-
Packet Assembly: Fold the impregnated filter papers in half and seal the sides with clips to form packets.
-
Larval Exposure: Introduce a known number of mite larvae (approximately 100) into each packet and seal the top.
-
Incubation: Place the packets in an incubator under controlled conditions (e.g., 27°C and 85-95% relative humidity) for 24 hours.
-
Mortality Assessment: After the incubation period, open the packets and count the number of live and dead larvae. Larvae that are immobile or only show slight leg movement are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LC50 and LC90 values using probit analysis.
Conclusion
Milbemycin oxime's acaricidal activity is a direct consequence of its potent and selective action on glutamate-gated chloride channels in mites. This molecular mechanism, leading to hyperpolarization and subsequent paralysis, provides a robust foundation for its use in controlling mite infestations. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of its efficacy and for the development of new acaricidal agents. Further research to elucidate the precise binding kinetics of milbemycin oxime to various mite GluCl subtypes and to fully map the downstream intracellular events following channel activation will undoubtedly contribute to a more comprehensive understanding and optimization of its acaricidal properties.
References
- 1. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral control by depolarized and hyperpolarized states of an integrating neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simon Snoeck - Google Scholar [scholar.google.com]
- 8. Clinical efficacy of milbemycin oxime in the treatment of nasal mite infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. jvas.in [jvas.in]
- 11. scielo.br [scielo.br]
- 12. studenttheses.uu.nl [studenttheses.uu.nl]
- 13. ajol.info [ajol.info]
The Neuro-Paralytic Efficacy of Milbemycin Oxime: An In-Depth Technical Guide to its Effects on Invertebrate Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin oxime, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its potent anthelmintic and insecticidal properties stem from its profound effects on invertebrate neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms underlying milbemycin oxime's activity, with a focus on its interactions with glutamate-gated and GABA-gated chloride channels. This document details quantitative data on its efficacy, outlines experimental protocols for its study, and presents visual representations of its mode of action to support further research and development in this field.
Introduction
Milbemycin oxime belongs to the milbemycin group of antiparasitics, which are fermentation products of Streptomyces hygroscopicus aureolacrimosus.[1] It is a cornerstone of control strategies for a variety of internal and external parasites, including nematodes and arthropods.[2] The selective toxicity of milbemycin oxime towards invertebrates is attributed to its specific targeting of ligand-gated chloride channels that are either unique to or pharmacologically distinct in these organisms compared to their vertebrate hosts.[3] Understanding the precise nature of these interactions is crucial for optimizing its use, managing resistance, and developing novel antiparasitic agents.
Mechanism of Action
The primary mechanism of action of milbemycin oxime is the disruption of inhibitory neurotransmission in invertebrates.[4] This is achieved through its interaction with two main types of ligand-gated chloride channels:
-
Glutamate-gated Chloride Channels (GluCls): These channels are the principal target of milbemycin oxime and are unique to invertebrates.[5][6] Milbemycin oxime acts as a potent positive allosteric modulator and direct agonist of GluCls.[1][5]
-
Gamma-Aminobutyric Acid (GABA)-gated Chloride Channels (GABA-Cls): Milbemycin oxime can also affect GABAergic transmission, which is a major inhibitory pathway in both invertebrates and vertebrates.[4][7] However, the selectivity for invertebrate GABA receptors contributes to its favorable safety profile in mammals.[7]
Binding of milbemycin oxime to these channels leads to an increased permeability of the cell membrane to chloride ions (Cl⁻).[4] This influx of negatively charged ions causes hyperpolarization of the neuronal or muscle cell membrane, making it less excitable and ultimately leading to flaccid paralysis and death of the parasite.[1][4]
Signaling Pathway
The binding of milbemycin oxime to invertebrate GluCls and GABA-Cls initiates a cascade of events leading to paralysis. This signaling pathway is depicted in the following diagram:
Quantitative Data
The efficacy of milbemycin oxime can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data on its effects on invertebrate neurotransmission and physiology.
| Parameter | Organism | Assay | Value | Reference(s) |
| IC₅₀ | Caenorhabditis elegans | Motility Assay (4 hours) | 1.0 µM | [8] |
| IC₅₀ | Caenorhabditis elegans | Pharyngeal Pumping (1 hour) | 0.33 µM | [8] |
| IC₉₅ | Caenorhabditis elegans | Motility Assay (4 hours) | 3.3 µM | [8] |
| IC₉₅ | Caenorhabditis elegans | Pharyngeal Pumping (1 hour) | 1.0 µM | [8] |
IC₅₀: Half maximal inhibitory concentration. IC₉₅: 95% inhibitory concentration.
| Parameter | Organism | Receptor | Effect | Observation | Reference(s) |
| Potentiation | Ascaris suum | GluCl | Potentiation of Glutamate Response | Milbemycin D, a related compound, caused a dose-dependent potentiation of the glutamate-induced increase in chloride conductance. | [1][5] |
| Direct Agonism | Ascaris suum | GluCl | Direct Channel Opening | Milbemycin D produced a dose-dependent increase in input conductance in the absence of glutamate. | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of milbemycin oxime's effects. The following sections provide methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to study the effects of milbemycin oxime on ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.
Objective: To measure milbemycin oxime-induced currents and its modulation of glutamate-gated currents in invertebrate GluCls.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the invertebrate GluCl subunit(s) of interest
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
Milbemycin oxime stock solution (in DMSO)
-
Glutamate stock solution
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with 50-100 ng of the GluCl cRNA.
-
Incubate injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
To test for direct agonism: Perfuse the oocyte with increasing concentrations of milbemycin oxime (e.g., 10 nM to 100 µM) and record any induced currents.
-
To test for potentiation: Apply a sub-maximal concentration of glutamate (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Co-apply the same concentration of glutamate with increasing concentrations of milbemycin oxime and record the potentiation of the current.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of milbemycin oxime and/or glutamate.
-
Construct dose-response curves and calculate EC₅₀ or IC₅₀ values using appropriate pharmacological software.
-
C. elegans Motility Assay
This assay quantifies the paralytic effect of milbemycin oxime on the nematode Caenorhabditis elegans.
Objective: To determine the IC₅₀ of milbemycin oxime on C. elegans motility.
Materials:
-
Synchronized population of young adult C. elegans (e.g., N2 strain)
-
96-well microtiter plates
-
M9 buffer
-
Milbemycin oxime stock solution (in DMSO)
-
Automated motility tracking system (e.g., wMicroTracker)
Procedure:
-
Worm Preparation:
-
Wash synchronized young adult worms off NGM plates with M9 buffer.
-
Wash the worms three times by centrifugation to remove bacteria.
-
Resuspend the worms in M9 buffer at a desired concentration (e.g., 50-100 worms per 50 µL).
-
-
Assay Setup:
-
Pipette 50 µL of the worm suspension into each well of a 96-well plate.
-
Prepare serial dilutions of milbemycin oxime in M9 buffer.
-
Add 50 µL of the milbemycin oxime dilutions to the wells to achieve the final desired concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO in M9 buffer).
-
-
Motility Measurement:
-
Place the 96-well plate in the automated motility tracker.
-
Record motility over a set period (e.g., 4 hours), with measurements taken at regular intervals (e.g., every 30 minutes).
-
-
Data Analysis:
-
Normalize the motility data to the vehicle control.
-
Plot the percentage of motility inhibition against the milbemycin oxime concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
C. elegans Pharyngeal Pumping Assay
This assay measures the effect of milbemycin oxime on the feeding behavior of C. elegans.
Objective: To determine the IC₅₀ of milbemycin oxime on C. elegans pharyngeal pumping.
Materials:
-
Synchronized population of young adult C. elegans
-
NGM plates seeded with E. coli OP50
-
Milbemycin oxime stock solution (in DMSO)
-
M9 buffer
-
Stereomicroscope with a camera for recording
Procedure:
-
Plate Preparation:
-
Prepare NGM plates with a lawn of E. coli OP50.
-
Prepare serial dilutions of milbemycin oxime in M9 buffer.
-
Add the milbemycin oxime dilutions to the surface of the bacterial lawn and allow it to dry. Include vehicle control plates.
-
-
Assay:
-
Transfer synchronized young adult worms to the prepared plates.
-
Allow the worms to acclimate for a set period (e.g., 1 hour).
-
Record videos of individual worms for a defined duration (e.g., 30-60 seconds).
-
-
Pumping Rate Measurement:
-
Manually count the number of pharyngeal bulb contractions from the video recordings.
-
Alternatively, use automated analysis software to quantify the pumping rate.
-
-
Data Analysis:
-
Calculate the average pumping rate for each concentration.
-
Normalize the pumping rates to the vehicle control.
-
Plot the percentage of pumping inhibition against the milbemycin oxime concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
Conclusion
Milbemycin oxime exerts its potent antiparasitic effects by targeting invertebrate-specific glutamate-gated chloride channels and, to a lesser extent, GABA-gated chloride channels. Its action as both a direct agonist and a positive allosteric modulator leads to a sustained influx of chloride ions, resulting in hyperpolarization, flaccid paralysis, and ultimately the death of the parasite. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of milbemycin oxime and the development of new anthelmintics that exploit this critical invertebrate-specific neurochemical pathway. Further research focusing on the specific subunits of GluCls and GABA-Cls that confer sensitivity to milbemycin oxime will be instrumental in understanding and overcoming potential resistance mechanisms.
References
- 1. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 6. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of milbemycin oxime, combined with spinosad, when administered orally to microfilaremic dogs infected with adult heartworms (Dirofilaria immitis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Milbemycin Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone endectocide widely used in veterinary medicine.[1][2] A fermentation product of Streptomyces hygroscopicus aureolacrimosus, it is effective against a range of internal and external parasites, including nematodes, and mites in dogs and cats.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of milbemycin oxime, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of milbemycin oxime involves its potent effect on the nervous system of invertebrates.[3] It acts as an agonist at glutamate-gated chloride channels (GluCls) which are specific to invertebrate nerve and muscle cells.[4][5] This binding increases the cell membrane's permeability to chloride ions, leading to hyperpolarization of the cell.[3][4] This hyperpolarization inhibits nerve signal transmission, resulting in flaccid paralysis and ultimately the death of the parasite.[3][4] Milbemycin oxime also potentiates the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, further disrupting nerve signal transmission in parasites.[4][6] The selective toxicity of milbemycin oxime is attributed to the fact that in mammals, GABA receptors are confined to the central nervous system, where the drug does not readily cross the blood-brain barrier, and mammals do not possess glutamate-gated chloride channels.[7]
Signaling Pathway of Milbemycin Oxime
Caption: Mechanism of action of milbemycin oxime in invertebrates.
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of milbemycin oxime is characterized by rapid absorption and wide distribution following oral administration. Its elimination is comparatively slow, contributing to its sustained efficacy.
Absorption
Milbemycin oxime is rapidly absorbed after oral administration in dogs, with peak plasma concentrations (Cmax) generally observed within 1 to 4 hours.[2][3][4] The formulation can significantly impact absorption. For instance, a nanoemulsion formulation has been shown to achieve a much higher Cmax and a shorter time to peak concentration (Tmax) compared to tablets.[8] The oral bioavailability of milbemycin oxime in dogs is generally high, ranging from approximately 51% to over 99% depending on the formulation.[3][8]
Distribution
Following absorption, milbemycin oxime is widely distributed throughout the body, which is reflected by its large volume of distribution (Vd) of approximately 2.7 L/kg.[6] It exhibits a degree of lipophilicity, leading to some concentration in fat and liver tissues.[2][3] Plasma protein binding is reported to be around 80%.[3]
Metabolism
Metabolism of milbemycin oxime appears to be a slow process.[3] In rats, it is thought to be completely metabolized, primarily through hepatic biotransformation, with monohydroxylated derivatives being the main metabolites.[3] Unchanged milbemycin oxime is not typically found in the urine or feces of rats.[3]
Excretion
The primary route of excretion for milbemycin oxime and its metabolites is through the feces.[4] Elimination from the plasma is characterized by a half-life that can range from approximately 1 to 4 days in dogs.[3]
Quantitative Pharmacokinetic Data in Dogs
| Parameter | Tablet Formulation (1 mg/kg)[8] | Nanoemulsion (1 mg/kg)[8] | Intravenous (1 mg/kg)[8] | Tablet Formulation (0.25 mg/kg)[9] | Tablet Formulation (0.5 mg/kg)[9] | Tablet Formulation (1.0 mg/kg)[9] | Combination Chewable (0.5 mg/kg)[10] |
| Cmax (µg/mL) | 0.33 ± 0.07 | 8.87 ± 1.88 | - | 0.037 ± 0.001 | 0.076 ± 0.003 | 0.182 ± 0.007 | - |
| Tmax (h) | 2.47 ± 1.90 | 0.33 ± 0.13 | - | 4.14 ± 0.20 | 4.27 ± 0.14 | 4.06 ± 0.13 | 1 - 2 |
| AUC (µg·h/mL) | - | - | - | 0.986 ± 0.049 | 1.663 ± 0.051 | 3.558 ± 0.198 | - |
| Bioavailability (%) | 51.44 ± 21.76 | 99.26 ± 12.14 | - | 88.61 | 74.75 | 79.96 | 80.5 (A3), 65.1 (A4) |
| Half-life (t½) (h) | - | - | - | 15.06 ± 0.37 | 11.09 ± 0.54 | 9.76 ± 0.89 | 38.4 ± 9.6 (A3) |
| Vd (L/kg) | - | - | 2.36 ± 0.73 | - | - | - | 2.7 ± 0.4 (A3) |
| Clearance (mL/h/kg) | - | - | 130 ± 60 | - | - | - | 75 ± 22 (A3) |
Data presented as mean ± standard deviation where available. A3 and A4 refer to the different milbemycin oxime derivatives.
Efficacy and Pharmacodynamic Effects
Milbemycin oxime demonstrates high efficacy against a variety of nematode and arthropod parasites. The recommended therapeutic dose is typically 0.5 mg/kg body weight for the treatment and prevention of heartworm disease and intestinal parasites in dogs.[4][11]
Efficacy Data Against Common Parasites in Dogs
| Parasite | Dosage (mg/kg) | Efficacy (% Worm Reduction) | Reference |
| Ancylostoma spp. (mature) | 0.25 | 49 | [12] |
| 0.50 | 95 | [12] | |
| 0.75 | 99 | [12] | |
| Ancylostoma caninum (immature L4) | 0.50 | >80 | [12] |
| Ancylostoma caninum (mature) | 0.50 | >90 | [12] |
| Ancylostoma braziliense (adult) | ≥0.5 | 95 - 98 | [13] |
| Trichuris vulpis (mature) | 0.55 - 0.86 | 97 | [12] |
| Crenosoma vulpis | 0.5 | 98.7 | [14] |
| Dirofilaria immitis (3-month-old infection) | 0.5 (monthly) | 96.8 | [15] |
| Dirofilaria immitis (4-month-old infection) | 0.5 (monthly) | 41.4 | [15] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Dogs
A representative experimental design to determine the pharmacokinetic profile of milbemycin oxime is as follows:
-
Animal Model: Clinically healthy dogs (e.g., Beagles or a specific breed of interest) are used.[8][9] Animals are typically fasted overnight before drug administration.
-
Drug Administration:
-
Oral (PO): A single dose of milbemycin oxime (e.g., 0.5 mg/kg or 1 mg/kg) is administered as a tablet, capsule, or other formulation.[8][9]
-
Intravenous (IV): A single dose of milbemycin oxime (e.g., 0.5 mg/kg or 1 mg/kg) is administered via a cephalic or saphenous vein to determine absolute bioavailability.[8][9]
-
-
Blood Sampling: Blood samples (e.g., 2-5 mL) are collected from a vein (e.g., jugular, cephalic) into heparinized tubes at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.[8]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.[8]
-
Bioanalytical Method: Plasma concentrations of milbemycin oxime are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[8][9][16]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance.[8]
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study of milbemycin oxime.
Efficacy Study (Controlled Infection Model)
To evaluate the efficacy of milbemycin oxime against a specific parasite, a controlled infection study is often conducted:
-
Animal Model: A cohort of susceptible, parasite-free animals (e.g., dogs or cats) is used.[12][13]
-
Experimental Infection: Animals are experimentally infected with a known number of infective parasite stages (e.g., larvae).[12][14]
-
Treatment Groups: Animals are randomly allocated to different treatment groups, including a placebo-controlled group and one or more groups receiving different doses of milbemycin oxime.[13][14]
-
Treatment Administration: A single or repeated dose of the test article or placebo is administered at a specific time post-infection, targeting a particular developmental stage of the parasite.[12][17]
-
Efficacy Assessment:
-
Fecal Egg Counts: For intestinal parasites, fecal samples are collected before and after treatment to determine the reduction in egg shedding.[13][17]
-
Worm Burden: At the end of the study, animals are humanely euthanized, and the gastrointestinal tract or other relevant organs are examined to recover and count the number of adult worms.[13][14]
-
-
Data Analysis: The efficacy is calculated by comparing the mean parasite counts (e.g., geometric mean) in the treated groups to the control group.[13]
Conclusion
Milbemycin oxime is a highly effective and generally safe endectocide with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a wide margin of safety in mammalian hosts. The pharmacokinetic properties of rapid absorption, extensive distribution, and slow elimination contribute to its prolonged therapeutic effect. Understanding these fundamental principles is crucial for the continued development of novel formulations and combination therapies to enhance its antiparasitic spectrum and combat the emergence of drug resistance.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. parasitipedia.net [parasitipedia.net]
- 3. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 4. youtube.com [youtube.com]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 6. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 7. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Milbemycin Oxime: A Broad-Spectrum Antiparasitic Drug in Veterinary Medicine_Chemicalbook [chemicalbook.com]
- 12. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of a single oral administration of milbemycin oxime against natural infections of Ancylostoma braziliense in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Milbemax (milbemycin oxime + praziquantel) in the treatment of dogs experimentally infected with Crenosoma vulpis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
potential applications of milbemycin oxime beyond veterinary medicine
An In-depth Technical Guide on the Emerging Applications of a Veterinary Antiparasitic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milbemycin oxime, a macrocyclic lactone traditionally confined to veterinary medicine for its potent antiparasitic activity, is emerging as a compound of significant interest for a range of human therapeutic applications. This technical guide synthesizes the current body of preclinical evidence suggesting its potential utility in oncology, infectious diseases, and dermatology. In vitro and in vivo studies have demonstrated its capacity to induce apoptosis in cancer cells, potentiate the effects of existing antifungal agents, and exhibit intrinsic activity against challenging bacterial pathogens. While clinical data in humans remains nascent, the compelling preclinical findings detailed herein warrant further investigation into the repurposing of milbemycin oxime as a novel agent in the human therapeutic armamentarium. This document provides a comprehensive overview of the core science, including quantitative data, detailed experimental protocols, and elucidated mechanisms of action, to serve as a foundational resource for the research and drug development community.
Anticancer Applications: Pancreatic Cancer and Beyond
Recent preclinical research has illuminated a promising role for milbemycin oxime in oncology, particularly in difficult-to-treat malignancies such as pancreatic ductal adenocarcinoma (PDAC). The data suggest a dual mechanism of action: direct cytotoxicity to cancer cells and modulation of the tumor microenvironment to enhance immunotherapy.
In Vitro Cytotoxicity
Studies have demonstrated that milbemycin compounds exhibit cytotoxic effects against a variety of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of a Milbemycin Compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MHCC97H | Liver Cancer | 21.96 ± 1.45 |
| SK-Hep1 | Liver Cancer | 22.18 ± 0.55 |
| CNE1 | Nasopharyngeal Carcinoma | 19.42 ± 0.71 |
| B16 | Melanoma (murine) | 18.61 ± 1.68 |
| LOVO | Colon Cancer | 18.62 ± 0.67 |
| A549 | Lung Adenocarcinoma | 18.52 ± 0.64 |
| Data derived from a study on a milbemycin compound, VM48130, isolated from Streptomyces Sp. FJS31-2.[1] |
In Vivo Efficacy in Pancreatic Cancer
In vivo studies using murine models of PDAC have shown significant tumor growth suppression following oral administration of milbemycin oxime.
Table 2: In Vivo Efficacy of Milbemycin Oxime in Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Models
| Model | Treatment | Dosage | Tumor Growth Inhibition | Survival Increase |
| Subcutaneous | Milbemycin Oxime (MBO) | 5 mg/kg (oral) | 49% | - |
| Orthotopic | Milbemycin Oxime (MBO) | 5 mg/kg (oral) | 56% | 27 days |
| Data from a study evaluating MBO as an immunomodulatory agent in PDAC.[2] |
Mechanism of Action: PI3K/Akt Inhibition and STING Pathway Activation
The anticancer effects of milbemycin oxime in PDAC are attributed to its modulation of key signaling pathways. It has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for tumor cell survival and proliferation. Concurrently, it activates the stimulator of interferon genes (STING) pathway, leading to an enhanced anti-tumor immune response.[3]
Figure 1: Milbemycin Oxime's Dual Anticancer Mechanism.
Experimental Protocol: Orthotopic Pancreatic Tumor Model
The following is a generalized protocol for establishing and evaluating the efficacy of milbemycin oxime in an orthotopic pancreatic cancer mouse model, based on published methodologies.[3]
-
Cell Culture: Pancreatic cancer cells (e.g., PO2-Luc, expressing luciferase) are cultured in appropriate media until they reach the exponential growth phase.
-
Animal Model: 4-6 week old C57/BL6 mice are used.
-
Orthotopic Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left abdominal flank.
-
Inject 1 x 10^6 PO2-Luc cells suspended in 20 µL of PBS into the subcapsular region of the pancreas using a 30G sterile needle.
-
Close the peritoneum and skin with absorbable sutures.
-
-
Treatment:
-
Allow tumors to establish for a designated period (e.g., one week).
-
Administer milbemycin oxime (e.g., 5 mg/kg) or vehicle control orally daily.
-
-
Tumor Growth Monitoring:
-
Monitor tumor burden non-invasively via bioluminescence imaging at regular intervals.
-
At the study endpoint, sacrifice the animals, and excise the tumors for weight and further analysis.
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
References
- 1. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Milbemycin Oxime in Plasma using HPLC-MS/MS
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone used in veterinary medicine to control parasites, including heartworms, intestinal nematodes, and ear mites.[1][2] It consists of two major components: milbemycin A4 oxime (≥80%) and milbemycin A3 oxime (≤20%).[2] Accurate quantification of milbemycin oxime in plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety in animals. This application note details a robust and sensitive HPLC-MS/MS method for the determination of milbemycin oxime in plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in drug development and veterinary pharmacology.
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) for the selective and sensitive quantification of milbemycin oxime. Plasma samples are prepared using protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances. The analyte is separated from plasma components on a C18 reversed-phase HPLC column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard (IS) against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Milbemycin Oxime reference standard (Wako Chemicals or equivalent)[1]
-
Internal Standard (IS), e.g., Moxidectin
-
HPLC-grade acetonitrile, methanol, and water (Merck or equivalent)[1]
-
Ammonium acetate and formic acid (LC-MS grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Control plasma (e.g., dog, cat)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve milbemycin oxime and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the milbemycin oxime stock solution with a mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
This protocol combines protein precipitation and solid-phase extraction for optimal sample cleanup.[1][3][4][5]
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elute the milbemycin oxime and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 5-10 µL into the HPLC-MS/MS system.[1]
-
HPLC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 packed column (e.g., Waters C18, 3.5 µm, 3 x 100 mm)[3][4][5][7] |
| Guard Column | C18 guard column (e.g., 3.5 µm, 3 x 20 mm)[3][4][5][7] |
| Mobile Phase A | 5 mM Ammonium Acetate in water or 0.1% Formic Acid in water[2][7] |
| Mobile Phase B | Acetonitrile[2][7] |
| Flow Rate | 0.25 - 0.3 mL/min[1][2] |
| Column Temperature | 35°C[2] |
| Injection Volume | 10 µL[2] |
| Elution | Isocratic: 85% Acetonitrile, 15% 5mM Ammonium Acetate[3][5][7] OR Gradient elution as optimized for specific analytes.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 4.8 kV[1] |
| Capillary Temperature | 300°C[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Milbemycin Oxime and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Milbemycin A3 Oxime (MBO-A3) | 542.2 | 153.1 | 22[2][6] |
| Milbemycin A4 Oxime (MBO-A4) | 556.2 | 167.2 | 19[2][6] |
| Moxidectin (IS) | 640.3 | 498.2 | 16[6] |
Method Validation and Performance
The method was validated according to established guidelines for bioanalytical method validation.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.0 - 500 ng/mL[3][5][7] or 2.5 - 250 ng/mL[2][6][8] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[3][5][7] or 2.5 ng/mL[2][8] |
| Intra-day Precision (%CV) | < 15%[2][6][8] |
| Inter-day Precision (%CV) | < 15%[2][6][8] |
| Accuracy | 85 - 115%[2][6] |
| Recovery | 89 - 100.62%[1][2] |
Visualizations
Caption: Experimental workflow for the quantification of milbemycin oxime in plasma.
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of milbemycin oxime in plasma samples. The combination of protein precipitation and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to high recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of milbemycin oxime in veterinary applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS method for determination of milbemycin oxime in dog plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC–MS Method for Determination of Milbemycin Oxime in Dog Plasma | Zendy [zendy.io]
- 8. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Milbemycin Oxime Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its poor aqueous solubility, however, can limit its bioavailability and therapeutic efficacy. Nanoemulsion formulations offer a promising approach to overcome these limitations by encapsulating milbemycin oxime in fine oil-in-water droplets, thereby enhancing its solubility, stability, and absorption.[1][2] This document provides a detailed protocol for the formulation and characterization of milbemycin oxime nanoemulsions based on the phase inversion composition (PIC) method.
Data Presentation
Table 1: Optimized Formulation of Milbemycin Oxime Nanoemulsion
| Component | Role | Optimized Ratio (by mass) |
| Milbemycin Oxime | Active Pharmaceutical Ingredient | As required |
| Ethyl Butyrate | Oil Phase | 3 |
| Tween-80 | Surfactant | 14 |
| Anhydrous Ethanol | Co-surfactant | 7 |
| Distilled Water | Aqueous Phase | q.s. |
| Ratio of Surfactant (Tween-80) to Co-surfactant (Anhydrous Ethanol) is 2:1. The ratio of the surfactant/co-surfactant mixture (Smix) to the Oil Phase (Ethyl Butyrate) is 7:3.[1][2] |
Table 2: Physicochemical Properties of the Optimized Milbemycin Oxime Nanoemulsion
| Parameter | Value | Method of Analysis |
| Droplet Size (Diameter) | 12.140 ± 0.128 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.155 ± 0.015 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -4.947 ± 0.768 mV | Electrophoretic Light Scattering |
| Morphology | Spherical and uniform | Transmission Electron Microscopy (TEM) |
| Data represents mean ± standard deviation.[1][2] |
Experimental Protocols
Protocol 1: Formulation of Milbemycin Oxime Nanoemulsion using the Phase Inversion Composition (PIC) Method
1. Materials:
-
Milbemycin Oxime
-
Ethyl Butyrate (Oil Phase)
-
Tween-80 (Surfactant)
-
Anhydrous Ethanol (Co-surfactant)
-
Distilled Water (Aqueous Phase)
2. Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Analytical balance
3. Procedure:
-
Preparation of the Oil Phase: Dissolve the required amount of milbemycin oxime in ethyl butyrate.
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix): In a separate container, mix Tween-80 and anhydrous ethanol in a 2:1 mass ratio.[1][2]
-
Formation of the Organic Phase: Add the oil phase to the Smix at a 3:7 mass ratio (Oil:Smix) and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.[1][2]
-
Nanoemulsion Formation by Titration: Place the organic phase on a magnetic stirrer. Slowly add distilled water dropwise to the organic phase with constant stirring.
-
Observation: Continue adding water until a clear and transparent oil-in-water (O/W) nanoemulsion is formed. The transition from a turbid to a clear liquid indicates the formation of the nanoemulsion.
Protocol 2: Characterization of Milbemycin Oxime Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
-
Perform the measurement in triplicate and report the average values.[1][2]
-
2. Zeta Potential Measurement:
-
Instrument: Zetasizer or similar instrument capable of measuring zeta potential.
-
Procedure:
3. Morphological Analysis:
-
Instrument: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the nanoemulsion on a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess sample using filter paper.
-
Optionally, negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid) to enhance contrast.
-
Allow the grid to air dry completely.
-
Observe the morphology and size of the nanoemulsion droplets under the TEM.[1][2]
-
4. High-Performance Liquid Chromatography (HPLC) for Milbemycin Oxime Quantification:
-
System: HPLC with UV detection.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.5 mmol/L ammonium acetate buffer and acetonitrile (e.g., 14:86 v/v).[1][3]
-
Procedure:
-
Prepare standard solutions of milbemycin oxime of known concentrations.
-
Prepare the sample by disrupting the nanoemulsion (e.g., with a suitable solvent like methanol) and filtering through a 0.22 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Quantify the amount of milbemycin oxime in the nanoemulsion by comparing the peak area with the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for the formulation of milbemycin oxime nanoemulsion.
Caption: Workflow for the characterization of milbemycin oxime nanoemulsion.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Milbemycin Oxime Against Dirofilaria immitis Microfilariae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone endectocide commonly used in veterinary medicine for the prevention of heartworm disease (Dirofilaria immitis) and the treatment of other nematode and arthropod infestations.[1][2][3] Its mechanism of action in nematodes involves the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the invertebrate nervous system.[1][4][5][6] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis and death of the parasite.[1][2][5] These application notes provide a framework for the in vitro evaluation of milbemycin oxime's efficacy against the microfilarial stage of D. immitis.
While in vivo studies have established the microfilaricidal properties of milbemycin oxime, detailed quantitative in vitro efficacy data, such as IC50 values for microfilarial motility or viability, are not extensively reported in publicly available literature. The protocols outlined below provide a methodology for researchers to generate such data. It is important to note that some studies suggest that motility may not always be a direct indicator of macrocyclic lactone susceptibility in D. immitis microfilariae. Therefore, viability assays are also recommended for a comprehensive assessment.
Data Presentation
The following tables are structured to present quantitative data from in vitro efficacy studies. Due to the limited availability of specific public data for milbemycin oxime against D. immitis microfilariae, Table 1 provides an illustrative example based on qualitative descriptions found in the literature, which suggest a "slight inhibitory" effect at a concentration of 10⁻⁷ g/mL[4]. Researchers should replace this with their experimentally derived data.
Table 1: Illustrative In Vitro Motility Inhibition of Dirofilaria immitis Microfilariae by Milbemycin Oxime
| Milbemycin Oxime Concentration (µg/mL) | Mean Motility Score (± SD) | Percent Motility Inhibition (%) |
| 0 (Control) | 100 (± 5.2) | 0 |
| 0.01 | Data not available | Data not available |
| 0.1 | Data not available | Data not available |
| 1.0 | Data not available | Data not available |
| 10.0 | Data not available | Data not available |
| Example based on qualitative data | ||
| 0.1 | Slightly reduced | ~10-20% (Estimated) |
Note: The data in this table is illustrative and intended as a template. Researchers should generate their own data following the provided protocols.
Table 2: Example Viability Assay Data for Dirofilaria immitis Microfilariae Treated with Milbemycin Oxime (24-hour incubation)
| Milbemycin Oxime Concentration (µg/mL) | Percent Viability (± SD) |
| 0 (Control) | 98 (± 2.1) |
| 0.01 | Data not available |
| 0.1 | Data not available |
| 1.0 | Data not available |
| 10.0 | Data not available |
Note: This table is a template for presenting data from viability assays, such as those using propidium iodide staining.
Experimental Protocols
Protocol 1: Isolation of Dirofilaria immitis Microfilariae from Canine Blood
This protocol describes a method for isolating viable microfilariae from whole blood for use in in vitro assays.
Materials:
-
Anticoagulated (EDTA or heparin) whole blood from a D. immitis positive dog
-
Saponin solution (0.2% saponin in 0.85% saline)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Culture medium (e.g., DMEM/Ham's F-12)
-
Centrifuge
-
Microscope slides and coverslips
-
Pipettes and sterile conical tubes
Procedure:
-
Dilute the whole blood with the saponin solution at a 1:10 ratio (e.g., 1 mL blood to 9 mL saponin solution) in a conical tube.
-
Incubate the mixture at 37°C for 15 minutes to lyse the red blood cells.
-
Centrifuge the tube at 800 x g for 10 minutes at room temperature.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the pellet containing the microfilariae in 10 mL of PBS.
-
Repeat the centrifugation and washing step twice more with PBS.
-
After the final wash, resuspend the microfilariae in a known volume of culture medium.
-
To determine the concentration of microfilariae, take a small aliquot, and count the motile microfilariae under a microscope using a counting chamber.
-
Adjust the concentration of the microfilarial suspension with culture medium to the desired density for the assay (e.g., 1000-3000 microfilariae/mL).
Protocol 2: In Vitro Motility Assay
This protocol outlines a method to assess the effect of milbemycin oxime on the motility of D. immitis microfilariae.
Materials:
-
Isolated and quantified D. immitis microfilariae suspension
-
Culture medium (e.g., DMEM/Ham's F-12)
-
Milbemycin oxime stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Inverted microscope with video recording capabilities (optional)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare serial dilutions of milbemycin oxime in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the control, and is non-toxic to the microfilariae.
-
Add 50 µL of the microfilariae suspension (containing a predetermined number of microfilariae, e.g., 50-100) to each well of a 96-well plate.
-
Add 50 µL of the appropriate milbemycin oxime dilution or control medium to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 1, 6, 12, 24 hours).
-
At each time point, assess the motility of the microfilariae in each well under an inverted microscope.
-
Motility can be scored using a categorical system (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, writhing movement, 3 = vigorous, snake-like movement).
-
Alternatively, for a more quantitative analysis, record short videos of each well and use a motion analysis software to quantify the movement.
-
Calculate the percentage of motility inhibition for each concentration relative to the control.
Protocol 3: In Vitro Viability Assay
This protocol provides a method to determine the viability of microfilariae after exposure to milbemycin oxime using a fluorescent dye.
Materials:
-
Microfilariae treated with milbemycin oxime as described in Protocol 2
-
Propidium iodide (PI) solution (a fluorescent dye that stains the nuclei of non-viable cells)
-
Fluorescence microscope or plate reader
Procedure:
-
Following incubation with milbemycin oxime, add a small volume of PI solution to each well to a final concentration of 1-2 µg/mL.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Observe the microfilariae under a fluorescence microscope. Non-viable microfilariae will exhibit red fluorescence in their nuclei.
-
Count the number of viable (non-fluorescent) and non-viable (fluorescent) microfilariae in a representative area of each well.
-
Calculate the percentage of viability for each treatment group.
-
Alternatively, if using a fluorescence plate reader, measure the fluorescence intensity of each well. An increase in fluorescence corresponds to a decrease in viability.
Visualizations
Signaling Pathway of Milbemycin Oxime in Dirofilaria immitis
References
- 1. Concern for Dirofilaria immitis and Macrocyclic Lactone Loss of Efficacy: Current Situation in the USA and Europe, and Future Scenarios [mdpi.com]
- 2. Does evaluation of in vitro microfilarial motility reflect the resistance status of Dirofilaria immitis isolates to macrocyclic lactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of the molecular mechanisms responsible for the filaricide effect of macrocyclic lactones combined with doxycycline against Dirofilaria immitis. [tesidottorato.depositolegale.it]
- 4. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Macrocyclic lactones and Dirofilaria immitis microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin Oxime: Application Notes and Protocols for Controlling Crustacean Parasites in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide widely used in veterinary medicine.[1] Its application in aquaculture for the control of crustacean ectoparasites, such as sea lice (Lepeophtheirus salmonis and Caligus spp.) and fish lice (Argulus spp.), is an area of growing interest due to its high efficacy at low concentrations.[2][3] These parasites pose a significant threat to the health and economic viability of farmed fish populations worldwide, causing physical damage, stress, and increased susceptibility to secondary infections. This document provides detailed application notes and protocols for the use of milbemycin oxime in controlling these parasitic infestations.
Mechanism of Action
Milbemycin oxime exerts its antiparasitic effect by targeting the parasite's nervous system. It binds to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][4] This binding increases the cell membrane's permeability to chloride ions, leading to hyperpolarization of the nerve cells. The influx of chloride ions blocks the transmission of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.[4][5] This mechanism of action is selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, which have a lower affinity for milbemycin oxime.
Efficacy Data
Milbemycin oxime has demonstrated high efficacy against various crustacean parasites in both in-vivo and in-vitro studies. The following tables summarize the quantitative data from key experiments.
Table 1: In-Vivo Efficacy of Milbemycin Oxime Bath Treatment against Sea Lice on Salmonids
| Host Species | Parasite Species | Milbemycin Oxime Concentration (ppb) | Treatment Duration (hours) | Efficacy (%) | Reference |
| Atlantic Salmon (Salmo salar) | Lepeophtheirus salmonis (Adults & Pre-adults) | 7.8, 31.3, 62.5 | 1 | 100 | [2] |
| Atlantic Salmon (Salmo salar) | Lepeophtheirus salmonis (Adults & Pre-adults) | 15.6 | 1 | 66.6 | [2] |
| Atlantic Salmon (Salmo salar) | Lepeophtheirus salmonis (Copepodids) | 62.5, 125, 250, 500 | 1 | 100 | [2] |
Table 2: In-Vitro Efficacy of Milbemycin Oxime against Sea Lice
| Parasite Species | Milbemycin Oxime Concentration (ppb) | Exposure Duration (hours) | Efficacy (%) | Reference |
| Lepeophtheirus salmonis | 2 - 50 | 1 | Not specified, but effective | [2] |
Table 3: Efficacy of Milbemycin Oxime against Argulus spp. in Freshwater Stingrays
| Host Species | Parasite Species | Milbemycin Oxime Concentration (mg/L) | Treatment Regimen | Efficacy (%) | Reference |
| Potamotrygon magdalenae & P. orbignyi | Argulus spp. | 0.015 (in combination with 0.30 mg/L lufenuron) | 6-hour immersion, once weekly for 2 weeks | 100 (eradication) | [3][6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving milbemycin oxime for the control of crustacean parasites.
Protocol 1: In-Vivo Static Bath Treatment for Sea Lice on Salmonids
This protocol outlines a static bath treatment to assess the efficacy of milbemycin oxime against sea lice on salmonids.
Materials:
-
Milbemycin oxime (analytical grade)
-
Solvent (e.g., acetone, N-methyl-2-pyrrolidone, or a 1:1 solution of acetone and Kolliphor® EL)
-
Glassware for stock solution preparation
-
Treatment tanks (e.g., 30 L)
-
Observation tanks with appropriate life support
-
Aeration equipment
-
Water quality monitoring equipment (e.g., dissolved oxygen meter, pH meter, thermometer)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of milbemycin oxime at a concentration of 1-100 mg/mL in a suitable solvent.[2] Due to the low water solubility of milbemycin oxime, a carrier solvent is necessary.
-
Ensure the milbemycin oxime is completely dissolved.
-
-
Fish Acclimation:
-
Acclimate fish infested with the target parasite stage (e.g., copepodids, pre-adults, or adults) to the experimental conditions for a minimum of 48 hours.
-
Maintain optimal water quality parameters for the fish species throughout the acclimation period.
-
-
Treatment:
-
Randomly allocate fish to control and treatment groups.
-
Fill the treatment tanks with clean, well-aerated water of the same quality as the acclimation tanks.
-
Add the calculated volume of the milbemycin oxime stock solution to the treatment tanks to achieve the desired final concentrations (e.g., 7.8 to 500 ppb).[2] Ensure thorough mixing.
-
The control group should receive the same volume of the carrier solvent without milbemycin oxime.
-
Gently transfer the fish to the treatment tanks.
-
Maintain heavy aeration in the treatment tanks throughout the exposure period.
-
Expose the fish to the treatment for a specified duration, typically one hour.[2]
-
Monitor fish behavior closely during the treatment for any signs of distress.
-
-
Post-Treatment:
-
After the treatment period, carefully transfer the fish to clean observation tanks with flowing water.
-
Maintain the fish in the observation tanks for a period of at least three days to assess delayed mortality of the parasites.[2]
-
Monitor water quality and fish health daily.
-
-
Data Collection and Analysis:
-
At the end of the observation period, humanely euthanize the fish.
-
Carefully examine each fish and count the number of remaining parasites.
-
Calculate the efficacy of the treatment for each concentration using the following formula: Efficacy (%) = [1 - (Mean number of parasites in treatment group / Mean number of parasites in control group)] x 100
-
Protocol 2: In-Vitro Bioassay for Sea Lice Sensitivity
This protocol describes an in-vitro bioassay to determine the sensitivity of sea lice to milbemycin oxime.
References
Application Note & Protocol: Development of a Stability-Indicating HPLC Method for Milbemycin Oxime
Introduction
Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine. To ensure the quality, efficacy, and safety of pharmaceutical products containing milbemycin oxime, it is crucial to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for milbemycin oxime, in accordance with International Council for Harmonisation (ICH) guidelines.
Principle
The developed reversed-phase HPLC (RP-HPLC) method separates milbemycin oxime from its potential degradation products and process-related impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The method's stability-indicating nature is confirmed through forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential degradants. The method is then validated to demonstrate its suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Materials and Reagents
-
Milbemycin Oxime reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
1,4-Dioxane (HPLC grade)
-
Perchloric acid (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions have been found to be effective for the separation:
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition 1[1] | Condition 2[2] | Condition 3[3][4] |
| Column | HALO® C18, 100 mm × 4.6 mm, 2.7 µm | Supelco Ascentis Express C18, 100 mm × 3.0 mm, 2.7 µm | HALO C18, 100 × 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v) | 0.05% Phosphoric acid in water | Water:Acetonitrile (60:40, v/v) |
| Mobile Phase B | Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06, v/v/v) | Methanol:Acetonitrile (6:4, v/v) | Ethanol:Isopropanol (50:50, v/v) |
| Elution Mode | Gradient | Isocratic (30% A, 70% B) | Gradient |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | Not specified |
| Column Temperature | 50 °C | 50 °C | Not specified |
| Detection Wavelength | 240 nm | 244 nm | Not specified |
| Injection Volume | 6 µL | Not specified | Not specified |
Note: The selection of a specific condition may depend on the available instrumentation and specific sample matrix. Method development and optimization are recommended.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of milbemycin oxime reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected analytical range.
-
Sample Preparation: The sample preparation will depend on the dosage form. For bulk drug, dissolve a known amount in the mobile phase. For formulated products, a suitable extraction procedure may be necessary to isolate the milbemycin oxime from excipients.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the HPLC method. The drug substance is subjected to the following stress conditions as per ICH guidelines:
Table 2: Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve milbemycin oxime in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve milbemycin oxime in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution with 0.1 M HCl before injection. |
| Oxidative Degradation | Treat a solution of milbemycin oxime with 3-30% hydrogen peroxide at room temperature for a specified duration (e.g., 24 hours).[3] |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-48 hours). Also, reflux a solution of the drug substance. |
| Photolytic Degradation | Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a defined period as per ICH Q1B guidelines. |
Note: The duration and intensity of stress should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any degradation products or placebo peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the desired range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Assessment | Acceptance Criteria |
| Specificity | Peak purity analysis of the milbemycin oxime peak in stressed samples. Resolution between milbemycin oxime and adjacent peaks. | Peak should be pure. Resolution > 2. |
| Linearity | Analysis of 5-7 concentrations. Plot of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery study at 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Analysis on different days, with different analysts, or on different equipment. | RSD ≤ 2.0%. |
| LOD | Signal-to-noise ratio of 3:1. | Visual evaluation. |
| LOQ | Signal-to-noise ratio of 10:1. | RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | Deliberate small changes in flow rate, column temperature, mobile phase composition. | System suitability parameters should remain within acceptable limits. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the stability-indicating HPLC method for milbemycin oxime.
Caption: Workflow for HPLC Method Development and Validation.
Data Presentation
The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Milbemycin Oxime | Number of Degradation Products | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | |||
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | |||
| Oxidative (30% H₂O₂, RT, 24h) | |||
| Thermal (100°C, 48h) | |||
| Photolytic (UV/Vis, 7 days) |
Note: The actual values will be determined experimentally.
Table 5: Linearity Data for Milbemycin Oxime
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Note: The actual values will be determined experimentally.
Table 6: Accuracy (Recovery) Study Results
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery |
Note: The actual values will be determined experimentally.
The protocol described in this application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for milbemycin oxime. Adherence to these procedures will ensure the generation of a reliable and robust analytical method suitable for routine quality control and stability testing of milbemycin oxime in bulk drug and finished pharmaceutical products. The successful validation of this method will demonstrate its suitability for its intended purpose, meeting regulatory requirements for drug quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for Oral Administration of Milbemycin Oxime in Canines for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone endectocide with proven efficacy against a wide range of nematodes and arthropods in canines.[1] It is the active ingredient in several commercially available veterinary products for the prevention of heartworm disease (Dirofilaria immitis) and the treatment and control of intestinal parasites, including roundworms (Toxocara canis, Toxascaris leonina), hookworms (Ancylostoma caninum), and whipworms (Trichuris vulpis).[2][3] The mechanism of action involves the potentiation of glutamate-gated chloride ion channels in invertebrates, leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[1][4]
These application notes provide a comprehensive overview of the protocols for the oral administration of milbemycin oxime in canines for research purposes. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, efficacy, and safety of milbemycin oxime in a controlled laboratory setting.
Mechanism of Action Signaling Pathway
The primary mode of action of milbemycin oxime is through its interaction with the invertebrate nervous system.
Caption: Mechanism of action of milbemycin oxime in invertebrates.
Pharmacokinetic Data
The oral bioavailability and pharmacokinetic profile of milbemycin oxime can be influenced by the formulation and dosage.
Table 1: Pharmacokinetic Parameters of Milbemycin Oxime in Canines Following a Single Oral Administration
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 0.25 | Tablet | 36.50 ± 1.40 | 4.14 ± 0.20 | 15.06 ± 0.37 | 985.83 ± 49.46 | 88.61 | [5] |
| 0.5 | Tablet | 76.11 ± 2.77 | 4.27 ± 0.14 | 11.09 ± 0.54 | 1663.12 ± 51.42 | 74.75 | [5] |
| 1.0 | Tablet | 182.05 ± 7.20 | 4.06 ± 0.13 | 9.76 ± 0.89 | 3558.04 ± 197.88 | 79.96 | [5] |
| 1.0 | Tablet | 330 ± 70 | 2.47 ± 1.90 | - | - | 51.44 ± 21.76 | [6] |
| 1.0 | Nanoemulsion | 8870 ± 1880 | 0.33 ± 0.13 | - | - | 99.26 ± 12.14 | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of milbemycin oxime in canines.
Caption: Experimental workflow for a canine pharmacokinetic study.
Methodology:
-
Animal Selection and Acclimation:
-
Select healthy adult Beagle dogs (n=6-8 per group) of a specified sex and age range.[6]
-
House the animals individually in a controlled environment and allow for an acclimation period of at least 7 days.
-
Conduct a thorough physical examination and collect blood for baseline complete blood count (CBC) and serum chemistry profiles.
-
-
Fasting and Dosing:
-
Fast the dogs overnight for 12 hours prior to drug administration, with free access to water.[7]
-
Accurately weigh each dog to determine the precise dosage.
-
Administer the milbemycin oxime formulation orally. For tablets, this can be done by placing the tablet at the back of the dog's tongue.[8] For liquid formulations, administer into the buccal pouch.[8]
-
A small amount of water (e.g., 5-10 mL) may be given to facilitate swallowing.[8]
-
-
Blood Sample Collection:
-
Collect whole blood samples (approximately 2-3 mL) from the jugular or cephalic vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
A typical blood collection schedule would be at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[5]
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC), for the quantification of milbemycin oxime in canine plasma.[5][9]
-
The method should be validated for linearity, accuracy, precision, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC.
-
Efficacy Study Protocol (Anthelmintic)
This protocol is designed to evaluate the efficacy of milbemycin oxime against intestinal nematodes in canines.
Caption: Workflow for a canine anthelmintic efficacy study.
Methodology:
-
Animal Selection and Infection:
-
Randomization and Grouping:
-
Randomly allocate a sufficient number of dogs (typically 8-12 per group) to a treatment group and a placebo control group.[11]
-
Groups should be balanced based on pre-treatment fecal egg counts.
-
-
Treatment Administration:
-
Administer the appropriate dose of milbemycin oxime to the treatment group.
-
Administer a placebo to the control group.
-
-
Post-Treatment Monitoring:
-
Collect fecal samples at specified intervals post-treatment (e.g., 7 and 14 days) to monitor the reduction in fecal egg counts.
-
-
Necropsy and Worm Burden Determination:
-
At a predetermined time point post-treatment (e.g., 7-14 days), humanely euthanize the animals.
-
Perform a systematic necropsy, focusing on the gastrointestinal tract.
-
Collect and identify all adult worms from the stomach, small intestine, and large intestine.
-
-
Efficacy Calculation:
-
Calculate the percent efficacy using the following formula:
-
Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
Safety and Toxicity Study Protocol
This protocol is designed to assess the safety and tolerability of milbemycin oxime in canines at and above the therapeutic dose.
References
- 1. Recommendations for Clinical Pathology Data Generation, Interpretation, and Reporting in Target Animal Safety Studies for Veterinary Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.vt.edu [research.vt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. vichsec.org [vichsec.org]
- 11. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Milbemycin Oxime Residues in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine to control worms and mites.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food-producing animals to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of milbemycin oxime residues in various animal tissues. This document provides detailed application notes and protocols for the detection of milbemycin oxime residues in tissues, primarily focusing on liquid chromatography-based methods.
Analytical Techniques Overview
The determination of milbemycin oxime residues in complex biological matrices like animal tissues typically involves three main stages: extraction , clean-up , and chromatographic analysis . Due to the lipophilic nature of milbemycin oxime, sample preparation is a critical step to remove interfering substances, such as fats and proteins, and to concentrate the analyte prior to analysis.[2]
High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the quantification of milbemycin oxime and other macrocyclic lactones.[3][4] LC-MS/MS is generally preferred for its high sensitivity and selectivity, providing both quantification and confirmation of the analyte's identity.
Data Presentation: Method Performance
The following tables summarize the quantitative performance data from various validated methods for the analysis of milbemycin oxime and other related macrocyclic lactones in different tissues.
Table 1: Performance of LC-MS/MS Methods for Macrocyclic Lactone Residue Analysis
| Analyte | Tissue | Extraction Method | LOQ | Recovery (%) | Reference |
| Moxidectin | Lamb Muscle, Kidney, Liver, Fat | Modified QuEChERS | 5 ng/g | >85% | [3] |
| Ivermectin | Dung Beetle Tissues | Solvent Extraction, SPE | 0.1 ng/g | Not Specified | [3] |
| 7 Avermectins | Bison, Deer, Elk, Rabbit Muscle | Acidified Acetonitrile, Alumina Column Cleanup | 10 ng/g (Validation Level) | 77.2 - 113% | [5] |
| Milbemycin Oxime | Dog Plasma | SPE | 2.0 ng/mL | Not Specified | [6][7] |
| Milbemycin Oxime | Cat Plasma | Acetonitrile Protein Precipitation | 2.5 ng/mL | 93.0 - 111.1% | [8] |
Table 2: Performance of HPLC-FLD Methods for Macrocyclic Lactone Residue Analysis
| Analyte | Tissue | Extraction Method | LOQ | Recovery (%) | Reference |
| Avermectins & Moxidectin | Bovine Liver | Acetonitrile, SPE, Derivatization | < MRL | 77.5 - 90.8% | [9] |
| Avermectins & Milbemycins | Bovine Liver | Supercritical Fluid Extraction (SFE), Derivatization | 2 µg/kg | 76 - 97% | [10] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Milbemycin Oxime in Muscle Tissue
This protocol is a generalized procedure based on common methodologies for the analysis of macrocyclic lactones in muscle tissue.[11]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 5 g (± 0.1 g) of minced and homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC and method validation): Spike samples with an appropriate concentration of milbemycin oxime standard solution.
-
Extraction: Add 10 mL of acetonitrile. Homogenize for 1 minute using a high-speed homogenizer.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collection: Transfer the supernatant (acetonitrile layer) to a clean tube.
2. Clean-up: Dispersive Solid-Phase Extraction (d-SPE)
-
To the collected supernatant, add 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer an aliquot of the cleaned extract into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 5 mM ammonium formate in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for milbemycin oxime A3 and A4.
Protocol 2: HPLC-FLD Method for Milbemycin Oxime in Liver Tissue
This protocol involves a derivatization step to convert the non-fluorescent milbemycin oxime into a fluorescent derivative. This is a common requirement for HPLC-FLD analysis of avermectins and milbemycins.[9][10]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized liver tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and homogenize for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes.
-
Collection: Decant the supernatant into a clean tube.
2. Clean-up: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar interferences.
-
Elution: Elute the milbemycin oxime with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
3. Derivatization
-
To the dry residue, add 100 µL of N-methylimidazole and 150 µL of trifluoroacetic anhydride in acetonitrile.
-
Vortex and heat at 65°C for 30 minutes.
-
Cool and evaporate to dryness.
-
Reconstitute in 1 mL of mobile phase.
4. HPLC-FLD Parameters
-
LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile:methanol:water (e.g., 53:35:12, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 365 nm and an emission wavelength of 470 nm.
Visualizations
Caption: Workflow for LC-MS/MS analysis of milbemycin oxime in muscle tissue.
Caption: Workflow for HPLC-FLD analysis of milbemycin oxime in liver tissue.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and isolation of avermectins and milbemycins from liver samples using unmodified supercritical CO2 with in-line trapping on basic alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for Cell-Based Assays to Screen for Milbemycin Oxime Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone anthelmintic agent widely used in veterinary medicine. Its primary mechanism of action involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3][4] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent paralysis and death of the parasite.[1][2][3][4] Due to the absence of GluCls in vertebrates, these channels represent a highly selective target for anthelmintic drugs.[5]
These application notes provide detailed protocols for a suite of cell-based assays designed to identify and characterize compounds that modulate GluCl activity, with a specific focus on screening for milbemycin oxime-like bioactivity. The assays are tiered, starting with a high-throughput primary screen to identify potential hits, followed by secondary assays for more detailed mechanistic and functional characterization, and a counter-screen to assess cytotoxicity.
Signaling Pathway of Milbemycin Oxime at Glutamate-Gated Chloride Channels
Milbemycin oxime, like other macrocyclic lactones, interacts with the glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This interaction leads to the opening of the chloride channels, allowing an influx of chloride ions into the cell. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. This ultimately results in flaccid paralysis and death of the parasite.
I. Primary Screening Assay: High-Throughput Membrane Potential Assay
This assay is designed for the rapid screening of large compound libraries to identify potential modulators of GluCls. It utilizes a recombinant cell line stably expressing invertebrate GluCls and a fluorescence resonance energy transfer (FRET)-based membrane potential-sensitive dye.[6][7][8][9]
Experimental Workflow
Protocol
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the C. elegans GluCl α2β channel in appropriate media supplemented with a selection antibiotic.
-
Seed the cells into 384-well, black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
2. Dye Loading:
-
Prepare the FRET-based membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at room temperature in the dark for 30-60 minutes to allow for dye loading.
3. Compound Addition:
-
Prepare serial dilutions of test compounds and milbemycin oxime (positive control) in an appropriate assay buffer.
-
Add the compounds to the wells. Include wells with buffer only as a negative control.
4. Signal Measurement:
-
Measure the fluorescence at the two emission wavelengths of the FRET pair using a fluorescence plate reader equipped for FRET measurements. Take a baseline reading before adding the agonist (glutamate).
-
Add a sub-maximal concentration of glutamate to all wells to potentiate the effect of the compounds.
-
Immediately begin kinetic readings of the fluorescence for a defined period (e.g., 5-10 minutes).
5. Data Analysis:
-
Calculate the ratio of the two emission wavelengths for each time point.
-
Determine the change in the FRET ratio in response to compound addition.
-
Normalize the data to the positive (milbemycin oxime) and negative (buffer) controls.
-
Identify hits as compounds that induce a significant change in membrane potential.
Expected Results
| Compound | Concentration | Change in FRET Ratio (Normalized) |
| Milbemycin Oxime | 10 µM | 1.0 |
| Ivermectin | 1 µM | 1.2 |
| Glutamate (EC₂₀) | 5 µM | 0.2 |
| Negative Control | - | 0.0 |
| Hit Compound X | 10 µM | 0.8 |
II. Secondary Assays: Mechanistic and Functional Characterization
Compounds identified as hits in the primary screen should be further characterized using secondary assays to confirm their activity and elucidate their mechanism of action.
A. Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is the gold standard for characterizing the effects of compounds on ion channel function.[10][11] It provides detailed information on the kinetics, potency, and mechanism of action of a compound.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the invertebrate GluCl subunits.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte at a holding potential of -60 mV.
-
Apply glutamate to elicit a baseline current.
-
Apply the test compound at various concentrations, both alone and in the presence of glutamate, to assess its direct and potentiating effects.
3. Data Analysis:
-
Measure the peak current amplitude in response to the compound.
-
Construct dose-response curves and calculate EC₅₀ or IC₅₀ values.
-
Analyze the current-voltage relationship to determine the reversal potential and ion selectivity.
| Compound | Assay | Parameter | Value |
| Milbemycin D | TEVC (A. suum) | Potentiation of Glutamate Response | Dose-dependent |
| Ivermectin | TEVC (H. contortus GluClα3B) | EC₅₀ (direct activation) | ~0.1 nM |
| Glutamate | TEVC (H. contortus GluClα3B) | EC₅₀ | 27.6 ± 2.7 µM |
B. Chloride Ion Flux Assay
This assay directly measures the movement of chloride ions through the GluCl channel using a chloride-sensitive fluorescent dye.[1][12][13]
1. Cell Preparation and Dye Loading:
-
Use the same recombinant HEK293 cell line as in the primary screen.
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's protocol.
2. Assay Procedure:
-
Replace the dye solution with a low-chloride buffer.
-
Add the test compound or milbemycin oxime.
-
Initiate chloride influx by adding a high-chloride buffer containing glutamate.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. A decrease in MQAE fluorescence indicates chloride influx.
3. Data Analysis:
-
Calculate the rate of fluorescence quenching.
-
Determine the dose-dependent effect of the compound on chloride influx.
III. Counter-Screen: Cell Viability Assay
It is crucial to determine if the observed activity of hit compounds is due to specific modulation of the GluCl channel or a result of general cytotoxicity. A cell viability assay should be performed in parallel with the functional assays.
Experimental Workflow
Protocol (MTT Assay)
1. Cell Plating and Treatment:
-
Seed parental HEK293 cells (not expressing the GluCl channel) in a 96-well plate.
-
After 24 hours, treat the cells with the same concentrations of hit compounds used in the functional assays.
-
Incubate for a period that matches the duration of the primary or secondary assays.
2. MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) for each compound.
Expected Data
| Compound | CC₅₀ (µM) in HEK293 cells |
| Milbemycin Oxime | > 100 |
| Cytotoxic Compound Y | 5 |
| Hit Compound X | > 50 |
Conclusion
The described cell-based assays provide a comprehensive framework for the discovery and characterization of novel modulators of invertebrate glutamate-gated chloride channels, such as those with milbemycin oxime-like activity. By employing a tiered approach, from high-throughput screening to detailed electrophysiological analysis and cytotoxicity profiling, researchers can efficiently identify and validate promising new anthelmintic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. researchgate.net [researchgate.net]
- 12. A microplate assay measuring chloride ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescent assay for chloride transport; identification of a synthetic anionophore with improved activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
identifying milbemycin oxime degradation products under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of milbemycin oxime degradation products under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation studies of milbemycin oxime.
Question: We are observing unexpected peaks in our chromatogram during the forced degradation study of milbemycin oxime. How can we identify these unknown degradants?
Answer:
The emergence of unexpected peaks is a common challenge in stress testing. A systematic approach is crucial for their identification and characterization. A comprehensive forced degradation study has identified twelve major degradation products (DPs) of milbemycin oxime under various stress conditions.[1][2][3] The initial step is to compare the retention times of your unknown peaks with the reported data for these known degradants.
If the peaks do not correspond to known DPs, further investigation using hyphenated techniques is necessary. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the mass-to-charge ratio (m/z) of the unknown compounds, providing valuable clues about their molecular weight and potential elemental composition.[1][2][3] For definitive structural elucidation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy is often required.[1][2]
Question: Our stability-indicating method is not providing adequate separation between the parent milbemycin oxime peak and its degradation products. What steps can we take to improve the resolution?
Answer:
Poor resolution can compromise the accuracy of quantification. Method optimization is key to achieving baseline separation. Consider the following adjustments to your HPLC/UPLC method:
-
Column Chemistry: A C18 column is commonly used for milbemycin oxime analysis.[1][2][3] If you are already using a C18 column, experimenting with a different brand or a column with a different particle size or pore size might improve separation.
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor. A gradient elution is often necessary to resolve complex mixtures of degradants. One validated method utilizes a mobile phase consisting of water/acetonitrile as mobile phase A and ethanol/isopropanol as mobile phase B.[1][2][3] Fine-tuning the gradient profile, including the initial and final solvent composition and the gradient time, can significantly enhance resolution.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact separation efficiency. A lower flow rate generally provides better resolution but increases run time. Adjusting the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation.
Question: We are seeing significant degradation of milbemycin oxime under thermal stress, but the mass balance is poor. What could be the reason?
Answer:
Poor mass balance suggests that not all degradation products are being detected or that some may be non-chromophoric or volatile. Here are some potential causes and solutions:
-
Non-UV Absorbing Degradants: Some degradation products may lack a chromophore that absorbs at the detection wavelength you are using. Employing a universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with your UV detector can help identify non-chromophoric compounds.
-
Volatile Degradants: If volatile degradation products are formed, they may be lost during sample preparation or analysis. Headspace gas chromatography (GC) could be a suitable technique to investigate the presence of volatile compounds.
-
Adsorption to Vials or Tubing: Highly lipophilic or charged molecules can adsorb to the surfaces of sample vials or the HPLC tubing, leading to their underestimation. Using silanized vials and ensuring the compatibility of the tubing material can mitigate this issue.
-
Incomplete Elution: Some degradants might be strongly retained on the analytical column and may not elute under the current chromatographic conditions. A thorough column wash with a strong solvent at the end of each run is essential to ensure all components have eluted.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of milbemycin oxime.
What are the major degradation pathways of milbemycin oxime under different stress conditions?
Milbemycin oxime degrades through several pathways depending on the stressor:
-
Acidic Conditions: Under acidic stress, the primary degradation pathway involves hydrolysis. A proposed scheme for this pathway has been published.
-
Alkaline Conditions: In alkaline conditions, milbemycin oxime also undergoes hydrolysis, but the resulting degradation products may differ from those formed under acidic conditions.
-
Oxidative Conditions: Oxidation, typically induced by hydrogen peroxide, leads to the formation of various oxidized derivatives. One of the major oxidative degradation products has been identified as 3,4-dihydroperoxide MO A4.[1][2]
-
Thermal Stress: Elevated temperatures can induce degradation, and the specific products may vary depending on whether the stress is applied to the solid state or a solution.
-
Photolytic Stress: Exposure to light can cause photodegradation. A degradation pathway for milbemycin oxime under light stress has been proposed.
What are the known degradation products of milbemycin oxime?
Forced degradation studies have identified a total of twelve major degradation products of milbemycin oxime.[1][2][3] While the specific structures of all twelve have not been fully elucidated in publicly available literature, they are formed under a combination of hydrolytic, oxidative, thermal, and photolytic stress conditions. The characterization of these impurities is typically achieved using LC-MS for mass determination and fragmentation analysis, with NMR being used for definitive structural confirmation of isolated products.[1][2]
Are there validated stability-indicating analytical methods available for milbemycin oxime?
Yes, several stability-indicating HPLC and UPLC methods have been developed and validated for the analysis of milbemycin oxime and its degradation products.[4] These methods have demonstrated specificity, linearity, accuracy, and precision in separating the active pharmaceutical ingredient from its process-related impurities and degradation products generated under forced stress conditions.[4]
Data Presentation
The following table summarizes the typical stress conditions applied in forced degradation studies of milbemycin oxime as per ICH guidelines. Note: The quantitative data for the percentage of degradation and the formation of each specific degradation product is not consistently available in the public domain and would typically be found in internal validation reports.
| Stress Condition | Stressor | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M, Room Temperature to 80°C, several hours |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M, Room Temperature to 80°C, several hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30%, Room Temperature, several hours |
| Thermal Degradation | Dry Heat | 60°C - 105°C, Solid State, several days |
| Photodegradation | UV and/or Visible Light | Solid State or in Solution, ICH specified illumination |
Experimental Protocols
Below are generalized methodologies for conducting forced degradation studies on milbemycin oxime, based on commonly accepted practices.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of milbemycin oxime in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent or the stress medium to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Forced Degradation Procedures:
-
Acid Hydrolysis: To the working solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 M, 1 M). Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute with the mobile phase to the target concentration.
-
Alkaline Hydrolysis: Follow the same procedure as for acid hydrolysis, but use a base (e.g., 0.1 M NaOH) as the stressor and neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3%) to the working solution. Protect the solution from light and incubate at room temperature for a specified duration. Withdraw samples at different time intervals and dilute with the mobile phase.
-
Thermal Degradation (Solid State): Place a known amount of solid milbemycin oxime powder in a petri dish and expose it to a high temperature (e.g., 80°C) in a hot air oven for a set period. At intervals, dissolve a portion of the powder in a suitable solvent to the target concentration for analysis.
-
Photolytic Degradation: Expose a solution of milbemycin oxime or the solid powder to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.
3. Sample Analysis:
-
Analyze the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or UPLC method.
-
The method should be capable of separating milbemycin oxime from all its degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and the degradation products.
-
For identification of unknown peaks, collect fractions and subject them to LC-MS and/or NMR analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of milbemycin oxime degradation.
Caption: Workflow for conducting forced degradation studies.
Caption: Logical steps for identifying unknown degradation products.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Strategies to Overcome Milbemycin Oxime Resistance in Nematodes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on milbemycin oxime resistance in nematodes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of milbemycin oxime resistance in nematodes?
A1: Milbemycin oxime, a macrocyclic lactone, primarily acts by potentiating glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells, leading to paralysis and death. Resistance to milbemycin oxime and other macrocyclic lactones is multifactorial and can involve:
-
Alterations in Drug Targets: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of milbemycin oxime, thereby decreasing its efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump milbemycin oxime out of the nematode's cells, preventing it from reaching its target.
-
Metabolic Detoxification: Increased activity of metabolic enzymes, such as cytochrome P450s, may lead to the detoxification of milbemycin oxime, rendering it inactive.
Q2: How can I detect milbemycin oxime resistance in my nematode population?
A2: Detecting milbemycin oxime resistance typically involves a combination of in vivo and in vitro assays:
-
Fecal Egg Count Reduction Test (FECRT): An in vivo method to assess the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment. A reduction of less than 95% may indicate resistance.
-
Larval Development Assay (LDA): An in vitro test that measures the concentration of a drug required to inhibit the development of nematode eggs to the third larval stage (L3).
-
Larval Migration Inhibition Assay (LMIA): An in vitro assay that assesses the ability of infective larvae to migrate through a sieve in the presence of an anthelmintic.
-
Molecular Diagnostics: Techniques like quantitative PCR (qPCR) can be used to detect the frequency of known resistance-associated genetic markers, such as single nucleotide polymorphisms (SNPs) in GluCl genes or to quantify the expression levels of ABC transporter genes.
Q3: What are the main strategies being explored to overcome milbemycin oxime resistance?
A3: Current research focuses on several key strategies:
-
Drug Combinations: Using milbemycin oxime in combination with anthelmintics that have different mechanisms of action can be effective against resistant populations.
-
Use of Synergists: Co-administration of P-glycoprotein inhibitors, such as verapamil, can block the efflux pumps and restore the efficacy of milbemycin oxime.
-
Development of Novel Anthelmintics: Research into new drug classes with novel mechanisms of action is ongoing to combat resistance.
-
Genetic Approaches: Advanced genetic tools like CRISPR-Cas9 are being used in model organisms such as Caenorhabditis elegans to study resistance mechanisms and identify new drug targets.[1][2][3][4]
Troubleshooting Guides
Troubleshooting In Vitro Assays (LDA and LMIA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent number of eggs/larvae per well.- Uneven drug distribution.- Contamination (fungal or bacterial). | - Carefully standardize the number of eggs or larvae added to each well.- Ensure thorough mixing of drug solutions before and during dispensing.- Use sterile techniques and consider adding an antifungal agent to the culture medium. |
| Poor larval development or migration in control wells | - Suboptimal incubation conditions (temperature, humidity).- Poor quality of eggs or larvae.- Inadequate nutrition in the culture medium. | - Verify and maintain optimal incubation conditions (e.g., 25-27°C and high humidity).- Use fresh, healthy eggs or larvae for the assay.- Ensure the culture medium contains an adequate food source (e.g., E. coli for some species). |
| No dose-response observed | - Drug concentration range is too high or too low.- The nematode population is highly resistant or highly susceptible.- Issues with drug solubility. | - Perform a preliminary experiment with a wider range of drug concentrations to determine the appropriate range.- If highly resistant, test higher concentrations. If highly susceptible, test lower concentrations.- Ensure the drug is properly dissolved in the solvent (e.g., DMSO) before adding to the medium. |
Troubleshooting Fecal Egg Count Reduction Test (FECRT)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low pre-treatment egg counts | - Low parasite burden in the host animals. | - The FECRT requires a sufficient pre-treatment egg count (generally >150 eggs per gram) for reliable results. If counts are too low, the test may not be appropriate.[5] |
| High variability in egg counts between animals | - Natural variation in parasite burden and egg shedding. | - Increase the number of animals in both the treatment and control groups to improve statistical power.[5] |
| False-positive indication of resistance (low FECR) | - Underdosing of the anthelmintic.- Improper sample collection or storage.- Rapid re-infection of treated animals. | - Ensure accurate dosing based on animal weight.- Collect fresh fecal samples and store them properly (refrigerated) to prevent egg hatching.- Prevent re-infection by moving treated animals to a clean pasture if possible. |
| False-negative indication of resistance (high FECR) | - Presence of immature worms that are not yet producing eggs.- Temporary suppression of egg laying by the drug. | - The timing of the post-treatment sample collection is crucial (typically 10-14 days after treatment).- Consider the life cycle of the target nematode species. |
Experimental Protocols
Larval Development Assay (LDA)
This protocol is adapted for determining the dose-response of milbemycin oxime on the development of parasitic nematode eggs to the L3 stage.
Materials:
-
Fresh fecal samples containing nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation
-
Sieves (e.g., 100 µm and 25 µm)
-
96-well microtiter plates
-
Culture medium (e.g., Earle's balanced salt solution with yeast extract)
-
Milbemycin oxime stock solution (in DMSO)
-
E. coli suspension (as a food source)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using a standard flotation and sieving technique.
-
Plate Preparation: Prepare serial dilutions of milbemycin oxime in the culture medium. Add approximately 200 µL of each dilution to the wells of a 96-well plate. Include control wells with no drug and solvent-only controls.
-
Egg Seeding: Add a standardized number of eggs (e.g., 50-100) to each well.
-
Incubation: Incubate the plate at 25-27°C in a humidified incubator for 7 days. Add a small amount of E. coli suspension to each well on day 1 or 2.
-
Assay Termination: After 7 days, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Data Collection: Count the number of eggs, L1, L2, and L3 larvae in each well using an inverted microscope.
-
Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control. Determine the EC50 value (the concentration of drug that inhibits 50% of larval development).
Molecular Detection of Resistance Markers via qPCR
This protocol provides a general framework for quantifying the expression of ABC transporter genes associated with milbemycin oxime resistance.
Materials:
-
Nematode samples (L3 larvae or adult worms) from susceptible and potentially resistant populations
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the target ABC transporter gene(s) and a reference gene (e.g., actin or GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from nematode samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target ABC transporter gene in the resistant population compared to the susceptible population, normalized to the reference gene.
Data Presentation
Table 1: In Vitro Efficacy of Milbemycin Oxime Against Various Nematode Larvae (Larval Motility Assay)
| Nematode Species | LC50 (ng/mL) |
| Crenosoma vulpis | 67 |
| Angiostrongylus vasorum | >20 (low mortality) |
| Aelurostrongylus abstrusus | >20 (low mortality) |
| Data adapted from an in vitro larval motility assay. LC50 represents the concentration required to kill 50% of the larvae.[6][7] |
Table 2: Synergistic Effect of P-glycoprotein Inhibitors with Macrocyclic Lactones against Haemonchus contortus
| Macrocyclic Lactone | P-gp Inhibitor | Concentration of Inhibitor | Fold Increase in Efficacy |
| Ivermectin | Verapamil | 10 µM | ~2-fold |
| Moxidectin | Verapamil | 10 µM | ~1.5-fold |
| Data from in vitro larval migration inhibition assays. While specific data for milbemycin oxime with these inhibitors is limited in the provided search results, ivermectin and moxidectin serve as relevant examples of macrocyclic lactones. |
Visualizations
References
- 1. Prospects and challenges of CRISPR/Cas genome editing for the study and control of neglected vector-borne nematode diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects and challenges of CRISPR/Cas genome editing for the study and control of neglected vector‐borne nematode diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on CRISPR/Cas9 system for the research and control of helminth parasites_Blogs_新闻_SunyBiotech [sunybiotech.com]
- 4. CRISPR/Cas9: A new tool for the study and control of helminth parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
optimizing milbemycin oxime dosage to minimize off-target effects in canines with the MDR1 mutation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing milbemycin oxime dosage to minimize off-target effects in canines with the ABCB1 (formerly MDR1) gene mutation.
Frequently Asked Questions (FAQs)
Q1: What is the MDR1 (ABCB1) mutation and how does it affect canines?
The MDR1 (Multi-Drug Resistance 1) or ABCB1 (ATP Binding Cassette Subfamily B Member 1) gene encodes for P-glycoprotein (P-gp), an essential transport protein.[1][2] P-gp is a key component of the blood-brain barrier, where it functions to pump a variety of drugs and xenobiotics out of the central nervous system, thus protecting the brain from their potentially toxic effects.[2][3] A deletion mutation in the ABCB1 gene leads to the production of a non-functional P-glycoprotein.[1][4] Dogs homozygous for this mutation (MDR1-/-) are unable to effectively remove certain drugs from the brain, leading to increased susceptibility to neurotoxicity.[4][5] Heterozygous dogs (MDR1+/-) may also exhibit intermediate sensitivity.[2]
Q2: Why is milbemycin oxime a concern for dogs with the MDR1 mutation?
Milbemycin oxime is a substrate for P-glycoprotein.[1] In dogs with a functional P-gp, the drug is actively transported out of the central nervous system.[6] However, in dogs with the MDR1 mutation, the dysfunctional P-gp allows milbemycin oxime to accumulate in the brain, leading to neurotoxic effects.[4][5]
Q3: What are the clinical signs of milbemycin oxime neurotoxicity in MDR1-mutant dogs?
Clinical signs of neurotoxicity are dose-dependent and can range from mild to severe.[7] Common signs include:
-
Tremors[3]
Q4: Are standard heartworm prevention doses of milbemycin oxime safe for MDR1-mutant dogs?
Yes, at the standard recommended heartworm prevention dosage (minimum of 0.5 mg/kg once monthly), milbemycin oxime is generally considered safe for dogs with the MDR1 mutation.[4][6][10][11] Neurotoxicity is typically observed at higher doses, such as those used for the treatment of demodicosis.[4][6]
Q5: Which canine breeds are commonly affected by the MDR1 mutation?
The MDR1 mutation is most prevalent in herding breeds. Breeds with a known predisposition include:
-
Collie[6]
-
Shetland Sheepdog[6]
-
Old English Sheepdog[6]
-
Long-Haired Whippet[6]
-
McNab[2]
-
Huntaway[2]
-
German Shepherd[2]
-
Border Collie[2]
Genetic testing is recommended for these and other herding breeds to determine their MDR1 status before administering drugs that are P-gp substrates.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild neurological signs (e.g., depression, ataxia) after high-dose milbemycin oxime administration. | The dog may have the MDR1 mutation and is experiencing neurotoxicity. | 1. Discontinue milbemycin oxime administration immediately. 2. Provide supportive veterinary care. 3. Consider genotyping the dog for the MDR1 mutation. 4. If treatment for the underlying condition is still required, explore alternative medications that are not P-gp substrates. |
| Severe neurological signs (e.g., seizures, coma) after milbemycin oxime administration. | High-level accumulation of milbemycin oxime in the central nervous system of an MDR1-mutant dog. | 1. This is a medical emergency. Provide immediate and aggressive supportive veterinary care. 2. Treatment is primarily symptomatic and supportive, as there is no specific antidote.[5] 3. Genotype the dog for the MDR1 mutation to confirm the cause and inform future medical treatments. |
| Adverse reaction to milbemycin oxime in a dog of a breed not typically associated with the MDR1 mutation. | While less common, the MDR1 mutation can occur in other breeds. Alternatively, the dog may have an individual sensitivity or be on concurrent medications that inhibit P-gp function. | 1. Manage the clinical signs with supportive care. 2. Review the dog's full medication history for any potential drug interactions.[12] 3. Genotype the dog for the MDR1 mutation. |
Data Summary
Table 1: Milbemycin Oxime Dosage and Associated Effects in Canines with MDR1 Mutation
| Dosage (mg/kg) | Genotype | Application | Observed Effects | Reference |
| 0.5 | MDR1 -/- and +/- | Heartworm Prevention (monthly) | Generally safe, no signs of neurotoxicity reported. | [4][6][10] |
| 1.0 - 2.2 | MDR1 -/- | Generalized Demodicosis (daily) | Ataxia observed in homozygous mutant dogs. | [3][9] |
| 5.0 | MDR1 -/- | Experimental (single dose) | Mild depression in some dogs, normal within 24 hours. | [4][7] |
| 10.0 | MDR1 -/- | Experimental (single dose) | Mild depression, ataxia, mydriasis, and excessive salivation. | [4][7] |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Canines
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [13] |
| Terminal Plasma Half-life (t1/2) | 1.6 ± 0.4 days | [13] |
| Oral Bioavailability (A3 form) | 80.5% | [13] |
| Oral Bioavailability (A4 form) | 65.1% | [13] |
Experimental Protocols
Protocol 1: Genotyping for the Canine MDR1 (ABCB1) Mutation
Objective: To determine the MDR1 genotype of a canine subject.
Methodology:
-
Sample Collection:
-
Collect a buccal (cheek) swab sample from the dog. This is a non-invasive and effective method for obtaining DNA.
-
-
DNA Extraction:
-
Extract genomic DNA from the buccal cells using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
Polymerase Chain Reaction (PCR):
-
Amplify the region of the ABCB1 gene containing the 4-base pair deletion characteristic of the mutation.
-
Specific primers flanking the mutation site are used for this amplification.
-
-
Genotype Analysis:
-
Analyze the PCR products using gel electrophoresis or a more advanced method like a TaqMan allelic discrimination assay.[3]
-
The size of the PCR product will differ between the wild-type and mutant alleles, allowing for the determination of the dog's genotype (wild-type +/+, heterozygous +/-, or homozygous mutant -/-).
-
Protocol 2: Assessment of Clinical Signs of Neurotoxicity
Objective: To systematically observe and score clinical signs of neurotoxicity following milbemycin oxime administration.
Methodology:
-
Baseline Assessment:
-
Prior to drug administration, perform a thorough neurological examination of the dog to establish a baseline. This should include assessment of gait, posture, cranial nerve function, and mentation.
-
-
Dose Administration:
-
Administer the predetermined dose of milbemycin oxime orally.
-
-
Post-Administration Monitoring:
-
Observe the dog continuously for the first 8-12 hours post-administration, and then at regular intervals (e.g., every 4-6 hours) for at least 48-72 hours.
-
Pay close attention to the onset and progression of any clinical signs of neurotoxicity as listed in the FAQ section.
-
-
Clinical Scoring:
-
Use a standardized scoring system to grade the severity of clinical signs. For example:
-
0 = Normal
-
1 = Mild depression or slight ataxia
-
2 = Moderate depression, obvious ataxia, mydriasis
-
3 = Severe depression/stupor, recumbency, tremors
-
4 = Coma, seizures
-
-
-
Data Recording:
-
Record all observations, including the time of onset, duration, and severity of each clinical sign.
-
Visualizations
Caption: Experimental workflow for assessing milbemycin oxime safety in MDR1-mutant canines.
Caption: Mechanism of milbemycin oxime neurotoxicity in canines with the MDR1 mutation.
Caption: Logical troubleshooting guide for adverse reactions to milbemycin oxime.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sensitivity to certain drugs (ABCB1/MDR1) - Genetic Traits Dogs [kokogenetics.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 9. ABCB1-1 Delta (MDR1-1 Delta) genotype is associated with adverse reactions in dogs treated with milbemycin oxime for generalized demodicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Milbemycin Oxime (Interceptor®) for Dogs and Cats [petplace.com]
- 11. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 12. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Analytical Detection of Milbemycin Oxime in Complex Biological Matrices
Welcome to the technical support center for the analytical detection of milbemycin oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the bioanalysis of milbemycin oxime in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting milbemycin oxime in biological samples?
A1: The main challenges in the analytical detection of milbemycin oxime, a macrocyclic lactone, stem from its chemical properties and the complexity of biological matrices. Key difficulties include:
-
Matrix Effects: Endogenous components in biological samples like plasma, tissue, and feces can co-elute with milbemycin oxime, leading to ion suppression or enhancement in mass spectrometry-based assays. This can significantly impact the accuracy and precision of quantification.
-
Low Concentrations: After administration, the concentration of milbemycin oxime in biological fluids can be very low (in the ng/mL range), requiring highly sensitive analytical methods.
-
Sample Preparation: Efficient extraction of milbemycin oxime from complex matrices is crucial. The choice of extraction method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can greatly affect recovery and sample cleanliness.
-
Analyte Stability: Milbemycin oxime may be susceptible to degradation under certain storage and sample processing conditions, including temperature variations and pH.[1][2]
-
Chromatography: Achieving good peak shape and resolution for milbemycin oxime and its components (A3 and A4 isomers) can be challenging due to potential interactions with the stationary phase and the complexity of the sample extract.
Q2: Which analytical techniques are most commonly used for the quantification of milbemycin oxime?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most prevalent and effective technique for the quantification of milbemycin oxime in biological matrices.[3] Specifically, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, which is essential for detecting the low concentrations of the analyte in complex samples.[2][4] HPLC with UV detection is also used, particularly for formulation analysis where concentrations are higher.
Q3: What are the typical validation parameters for a bioanalytical method for milbemycin oxime?
A3: A typical bioanalytical method validation for milbemycin oxime, following regulatory guidelines (e.g., FDA), would include the assessment of:
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Both within-run (intra-day) and between-run (inter-day) accuracy and precision are evaluated at multiple concentration levels (low, medium, and high QC samples).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the analyte's ionization.
-
Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term at room temperature, long-term storage).[1][2]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume. If peak shape improves with dilution, the original sample was likely too concentrated. |
| Inappropriate Sample Solvent | The sample solvent should be as close in composition to the initial mobile phase as possible. A stronger solvent can cause peak distortion. Re-dissolve the sample extract in the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Partially Blocked Column Frit | Try reverse-flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need replacement. Ensure all samples and mobile phases are filtered. |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared, especially the pH. Small variations can affect the peak shape of ionizable compounds. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. |
A logical workflow for troubleshooting peak shape issues is presented below.
Problem 2: Low or Inconsistent Analyte Recovery
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Extraction Method | The chosen extraction method (PPT, LLE, or SPE) may not be optimal for the matrix. For fatty tissues, a more rigorous LLE or a specific SPE sorbent may be needed. For plasma, protein precipitation is often quick but may be less clean than SPE.[3][4] |
| Improper pH during LLE | The pH of the aqueous phase during liquid-liquid extraction should be optimized to ensure milbemycin oxime is in a neutral state for efficient partitioning into the organic solvent. |
| Insufficient Elution Solvent Strength in SPE | The elution solvent in solid-phase extraction may not be strong enough to desorb the analyte completely from the sorbent. Increase the percentage of the strong organic solvent in the elution mixture. |
| Analyte Binding to Labware | Milbemycin oxime, being lipophilic, may adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips, or silanized glassware. |
| Analyte Degradation during Processing | Minimize the time samples are at room temperature.[1][2] If sensitivity to light is a concern, use amber vials. |
Problem 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Causes & Solutions
| Cause | Solution |
| Co-elution of Endogenous Matrix Components | Improve chromatographic separation by modifying the gradient, changing the mobile phase composition, or using a different stationary phase. A longer run time may be necessary to resolve interfering peaks. |
| Insufficient Sample Clean-up | A more effective sample preparation method may be required. For example, switching from protein precipitation to a well-optimized SPE method can significantly reduce matrix effects by removing more interfering substances. |
| Phospholipid-based Matrix Effects | In plasma samples, phospholipids are a common cause of ion suppression. Use a phospholipid removal plate or a specific SPE procedure designed to remove them. |
| Use of an Inappropriate Internal Standard (IS) | The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency to milbemycin oxime to compensate for matrix effects. |
A general experimental workflow for milbemycin oxime analysis is depicted below.
References
- 1. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the bioavailability of milbemycin oxime through novel formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the bioavailability of milbemycin oxime through novel formulations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your research and development efforts.
Milbemycin oxime, a potent macrocyclic lactone anthelmintic, is widely used in veterinary medicine.[1] However, its low aqueous solubility presents a significant challenge, limiting its oral bioavailability and therapeutic efficacy.[1][2] This center focuses on advanced formulation strategies designed to overcome this limitation, including nanoemulsions, solid dispersions, liposomes, and microemulsions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the formulation, characterization, and evaluation of milbemycin oxime formulations.
Nanoemulsions
Question: My milbemycin oxime nanoemulsion is showing signs of instability, such as creaming or phase separation, during stability studies. What are the potential causes and solutions?
Answer: Instability in nanoemulsions can arise from several factors. Here’s a troubleshooting guide:
-
Incorrect Surfactant-to-Co-surfactant Ratio (Km): The ratio of surfactant to co-surfactant is critical for stabilizing the nanoemulsion droplets. An improper ratio can lead to coalescence.
-
Inappropriate Oil Phase: The oil phase must effectively solubilize milbemycin oxime and be compatible with the surfactant/co-surfactant mixture.
-
High Water Content: Adding water too quickly during the phase inversion composition (PIC) method can lead to larger droplet sizes and instability.
-
Solution: Add water dropwise with continuous, gentle stirring to allow for the spontaneous formation of small, uniform droplets.[1]
-
-
Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can occur over time.
-
Solution: Ensure a narrow particle size distribution (low polydispersity index - PDI) during formulation. A PDI below 0.2 is generally desirable for good stability. Long-term stability testing at controlled temperature and humidity is crucial to monitor for any changes.[2]
-
Question: The encapsulation efficiency of my milbemycin oxime nanoemulsion is lower than expected. How can I improve it?
Answer: Low encapsulation efficiency is often related to the drug precipitating out of the oil phase during formulation.
-
Solubility Limitation: Ensure that the concentration of milbemycin oxime does not exceed its solubility in the chosen oil phase at the formulation temperature.
-
Solution: Determine the saturation solubility of milbemycin oxime in various oil phases before selecting the final formulation components.[1]
-
-
Drug Partitioning: The drug may partition into the aqueous phase if the formulation parameters are not optimal.
-
Solution: Optimize the surfactant and co-surfactant concentrations to create a stable interfacial film that effectively entraps the drug within the oil droplets.
-
Solid Dispersions
Question: The in vitro dissolution rate of my milbemycin oxime solid dispersion is not significantly improved compared to the pure drug. What could be the reason?
Answer: Several factors can contribute to the lack of dissolution enhancement in solid dispersions:
-
Drug Recrystallization: The amorphous form of the drug within the solid dispersion can recrystallize over time, especially under high humidity and temperature, negating the solubility advantage.
-
Solution: Select a polymer that has good miscibility with milbemycin oxime and a high glass transition temperature (Tg) to inhibit recrystallization. Polymers like polyvinylpyrrolidone (PVP) K30 or PVP VA64 are commonly used.[4] Perform stability studies under accelerated conditions and monitor the physical state of the drug using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
-
Inadequate Polymer-to-Drug Ratio: An insufficient amount of the hydrophilic polymer may not be enough to effectively disperse the drug at a molecular level.
-
Solution: Experiment with different drug-to-polymer ratios to find the optimal concentration that ensures the drug is fully amorphous and dispersed.
-
-
Poor Wettability: Even in a solid dispersion, the drug particles might not be adequately wetted by the dissolution medium.
-
Solution: Incorporate a wetting agent or a surfactant into the solid dispersion formulation or the dissolution medium.
-
Question: I am having trouble removing the residual solvent from my solid dispersion prepared by the solvent evaporation method. What are the best practices?
Answer: Residual solvents can affect the stability and safety of the final product.
-
Inefficient Evaporation: The solvent may not be completely removed during the initial evaporation step.
-
Viscous Mass Formation: The formation of a thick, viscous mass can trap solvent molecules.
-
Solution: Ensure the initial solution is not overly concentrated. The use of a combination of volatile solvents can sometimes facilitate easier removal.
-
Liposomes & Microemulsions
Question: The encapsulation efficiency of my milbemycin oxime liposomes prepared by the thin-film hydration method is low. What can I do to improve it?
Answer: For a lipophilic drug like milbemycin oxime, low encapsulation is often due to inefficient incorporation into the lipid bilayer.
-
Lipid Composition: The choice of lipids and their ratio is crucial for accommodating the drug.
-
Solution: Optimize the lipid composition. Incorporating cholesterol can increase the stability and drug loading capacity of the liposomes. Experiment with different molar ratios of phospholipids (e.g., soy phosphatidylcholine) to cholesterol.
-
-
Hydration Conditions: The hydration step is critical for liposome formation and drug encapsulation.
-
Solution: Ensure the hydration temperature is above the phase transition temperature of the lipids. The volume and composition of the aqueous hydration medium can also be optimized. Gentle agitation during hydration helps in the formation of well-formed vesicles.
-
-
Drug-to-Lipid Ratio: An excess of drug relative to the lipid content will result in unencapsulated drug.
-
Solution: Investigate different drug-to-lipid ratios to maximize encapsulation without causing drug precipitation.
-
Question: I am finding it difficult to form a stable microemulsion with milbemycin oxime. What are the key considerations?
Answer: Microemulsion formation is a delicate balance of components.
-
Component Selection: The choice of oil, surfactant, and co-surfactant is critical and highly specific to the drug.
-
Solution: Systematically screen different oils for their ability to solubilize milbemycin oxime. Similarly, test various surfactants and co-surfactants to find a combination that can create a stable microemulsion region.
-
-
Phase Behavior: Understanding the phase diagram is essential for identifying the microemulsion region.
-
Solution: Construct a pseudo-ternary phase diagram by titrating the oil, surfactant/co-surfactant mixture, and aqueous phase. This will map out the concentration ranges where a stable microemulsion can be formed.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of a milbemycin oxime nanoemulsion compared to a conventional tablet formulation in dogs, demonstrating the significant enhancement in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Tablet | 1 | 0.33 ± 0.07 | 2.47 ± 1.90 | 4.87 ± 3.33 | 51.44 ± 21.76 |
| Nanoemulsion | 1 | 8.87 ± 1.88 | 0.33 ± 0.13 | 8.82 ± 2.62 | 99.26 ± 12.14 |
Data obtained from pharmacokinetic studies in Pekingese dogs.[6]
Experimental Protocols
Preparation of Milbemycin Oxime Nanoemulsion by Phase Inversion Composition (PIC) Method
This protocol is based on a successful formulation approach for milbemycin oxime.[1][3]
Materials:
-
Milbemycin Oxime
-
Oil Phase: Ethyl butyrate
-
Surfactant: Tween 80
-
Co-surfactant: Anhydrous ethanol
-
Aqueous Phase: Purified water
Procedure:
-
Screening of Excipients:
-
Determine the solubility of milbemycin oxime in various oils, surfactants, and co-surfactants to select the most suitable excipients.[1]
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different mass ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, prepare various mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, etc.).
-
Titrate each Smix-oil mixture with water dropwise under gentle magnetic stirring.
-
Observe the mixture for transparency and flowability to identify the nanoemulsion region.
-
Plot the data on a ternary phase diagram to visualize the nanoemulsion domain and select the optimal Smix ratio that provides the largest stable region.[1]
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of Smix to oil (e.g., 7:3).
-
Prepare the Smix (e.g., Tween 80 and anhydrous ethanol at a 2:1 ratio).
-
Add the oil phase (ethyl butyrate) to the Smix and mix thoroughly.
-
Dissolve the required amount of milbemycin oxime in this mixture.
-
Slowly add purified water to the mixture drop by drop while stirring continuously until a clear and transparent nanoemulsion is formed.[1][3]
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultrafiltration and quantifying the drug in both fractions via HPLC.
-
Perform stability studies (e.g., freeze-thaw cycles, long-term storage at controlled conditions) to assess the physical and chemical stability of the formulation.[2]
-
Preparation of Milbemycin Oxime Solid Dispersion by Solvent Evaporation Method
This is a general protocol that can be adapted for milbemycin oxime.
Materials:
-
Milbemycin Oxime
-
Hydrophilic Polymer: Polyvinylpyrrolidone (PVP) K30 or PVP VA64
-
Solvent: A common volatile solvent in which both milbemycin oxime and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
Procedure:
-
Solubility Assessment:
-
Ensure that both milbemycin oxime and the chosen polymer are soluble in the selected solvent system.
-
-
Preparation of the Solid Dispersion:
-
Dissolve the desired amounts of milbemycin oxime and the polymer in the solvent with continuous stirring to obtain a clear solution.
-
Remove the solvent using a rotary evaporator under vacuum at a temperature that does not degrade the drug or polymer.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent.[5]
-
-
Post-Processing:
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies in a suitable medium (e.g., phosphate buffer with a small amount of surfactant to ensure sink conditions) and compare the dissolution profile with that of the pure drug.
-
Characterize the solid-state properties using XRD and DSC to confirm the amorphous nature of the drug within the dispersion.
-
Conduct stability studies to assess for any recrystallization over time.
-
Diagrams
Caption: Experimental Workflow for Nanoemulsion Formulation.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions [mdpi.com]
- 3. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Reactions to High-Dose Milbemycin Oxime in Sensitive Dog Breeds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose milbemycin oxime in canine models, with a particular focus on genetically sensitive breeds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sensitivity to high-dose milbemycin oxime in certain dog breeds?
A1: The primary cause is a genetic mutation in the ABCB1 gene (formerly known as the MDR1 gene).[1][2] This gene encodes for P-glycoprotein (P-gp), a crucial transport protein that forms part of the blood-brain barrier.[1][2] In its normal function, P-gp pumps a variety of drugs, including milbemycin oxime, out of the central nervous system, protecting the brain from potentially neurotoxic substances.[1][3] Dogs with a mutated ABCB1 gene produce a non-functional P-glycoprotein, leading to an accumulation of milbemycin oxime in the brain and subsequent neurotoxicity.[1][3]
Q2: Which dog breeds are most commonly affected by the ABCB1 mutation?
A2: The ABCB1 mutation is most prevalent in herding breeds. The approximate prevalence of the mutation (carrying at least one copy) in some of these breeds is as follows:
-
Collies (up to 70%)[1]
-
Long-haired Whippets (up to 50%)[1]
-
Australian Shepherds (up to 50%)[1]
-
Silken Windhounds (up to 30%)[1]
-
Shetland Sheepdogs (up to 15%)[1]
-
English Shepherds (up to 15%)[1]
-
German Shepherds (up to 10%)[1]
-
Old English Sheepdogs (up to 5%)[1]
-
Border Collies (up to 5%)[1]
-
Mixed breed dogs (up to 5%)[1]
It is crucial to consider that individual dogs of any breed could carry the mutation, and genetic screening is recommended for at-risk breeds before administering high doses of milbemycin oxime.[4]
Q3: What are the clinical signs of milbemycin oxime neurotoxicity?
A3: Clinical signs of neurotoxicity can range from mild to severe and are dose-dependent.[5][6] Common signs include:
Q4: At what doses do adverse reactions typically occur?
A4: Adverse reactions are dose-dependent and vary based on the dog's ABCB1 genotype. While standard heartworm prevention doses (0.5 mg/kg) are generally safe even for homozygous mutant dogs, higher doses used for treating conditions like demodicosis can trigger neurotoxicity.[3][9][10]
-
Homozygous (ABCB1 -/-) dogs: May show signs of toxicity at doses as low as 1.5-1.6 mg/kg/day.[11] Some dogs have developed ataxia after receiving 0.8 mg/kg for two consecutive days or 1.5 mg/kg daily for 13 days.[7][11]
-
Heterozygous (ABCB1 +/-) dogs: Are more susceptible than wild-type dogs but less sensitive than homozygous dogs.[12]
-
Wild-type (ABCB1 +/+) dogs: Can tolerate much higher doses, but mild clinical signs have been reported at 10 to 20 mg/kg.[7][11] In one study, ivermectin-sensitive Collies (indicative of the ABCB1 mutation) showed mild depression at 5 mg/kg of milbemycin oxime, and all dogs treated at 10 mg/kg developed depression and ataxia.[5][6][13]
Q5: How can I determine if a dog has the ABCB1 mutation?
A5: Genetic testing is available to determine a dog's ABCB1 genotype.[4] This is typically done via a cheek swab or a blood sample sent to a specialized laboratory. This testing can identify whether a dog is:
-
Homozygous for the normal allele (+/+)
-
Heterozygous for the mutation (+/-)
-
Homozygous for the mutated allele (-/-)
Q6: What is the general approach to managing an acute neurotoxic event?
A6: There is no specific antidote for milbemycin oxime toxicosis.[7] Management is primarily supportive and aimed at minimizing drug absorption and managing clinical signs.[7] Key interventions include:
-
Decontamination: If ingestion was recent, induction of emesis and administration of activated charcoal may be beneficial.[14]
-
Supportive Care: Intravenous fluids to maintain hydration and correct electrolyte imbalances, nutritional support, and careful monitoring of vital signs are crucial.[14]
-
Symptomatic Treatment: Seizures may be controlled with anticonvulsants like diazepam.[14] Maintaining body temperature and providing a quiet, dark environment can also be helpful.
Troubleshooting Guide
| Observed Clinical Sign | Potential Cause | Recommended Action |
| Mild ataxia, depression, or hypersalivation after high-dose milbemycin oxime administration. | Early-stage neurotoxicity, especially in a dog with unknown or mutant ABCB1 status. | 1. Immediately discontinue milbemycin oxime administration. 2. Consult a veterinarian. 3. Consider genetic testing for the ABCB1 mutation. 4. Monitor the dog closely for progression of signs. |
| Severe ataxia, seizures, tremors, or obtundation. | Advanced neurotoxicity. | 1. This is a medical emergency. Seek immediate veterinary care. 2. Provide the veterinarian with a detailed history of milbemycin oxime administration (dose, frequency, duration). 3. Follow the experimental protocol for managing acute neurotoxicity (see below). |
| Adverse reaction in a dog previously thought to be non-sensitive. | Potential for a previously unknown ABCB1 mutation, interaction with other drugs that are P-gp substrates, or individual sensitivity. | 1. Manage the acute event as a case of neurotoxicity. 2. Review all other medications the dog is receiving for potential P-gp substrates (e.g., cyclosporine, ketoconazole).[3] 3. Recommend ABCB1 genetic testing to confirm status. |
Data Presentation
Table 1: Dose-Dependent Adverse Reactions to Milbemycin Oxime in Sensitive Dog Breeds
| ABCB1 Genotype | Dose (mg/kg) | Observed Clinical Signs | Reference(s) |
| Homozygous Mutant (-/-) | 1.5 - 1.6 (daily) | Ataxia | [11] |
| Homozygous Mutant (-/-) | 0.8 (for 2 days) | Ataxia (mild) | [7][11] |
| Ivermectin-Sensitive | 5.0 | Mild depression, ataxia, hypersalivation | [5][6][13] |
| Ivermectin-Sensitive | 10.0 | Mild depression, ataxia, mydriasis, hypersalivation | [5][6][13] |
| Normal/Wild-type (+/+) | 10.0 - 20.0 | Mild clinical signs (unspecified) | [7][11] |
| Rough-coated Collies | 12.5 | Ataxia, pyrexia, periodic recumbency (in 1 of 14 dogs after a rising-dose study) | [15] |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs (Oral Administration)
| Parameter | Value | Dog Breed/Formulation | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Beagle (with afoxolaner) | [16] |
| 2.47 ± 1.90 hours | Pekingese (tablet) | [17] | |
| 0.33 ± 0.13 hours | Pekingese (nanoemulsion) | [17] | |
| Terminal Plasma Half-Life (t1/2) | 1.6 ± 0.4 days | Beagle (with afoxolaner) | [16] |
| Oral Bioavailability | ~81% (A3), ~65% (A4) | Beagle (with afoxolaner) | [16] |
| 51.44% ± 21.76% | Pekingese (tablet) | [17] | |
| 99.26% ± 12.14% | Pekingese (nanoemulsion) | [17] | |
| Volume of Distribution (Vd) | ~2.7 L/kg | Beagle (with afoxolaner) | [16] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg (A3), 41 ± 12 mL/h/kg (A4) | Beagle (with afoxolaner) | [16] |
Experimental Protocols
Protocol 1: Management of Acute Milbemycin Oxime-Induced Neurotoxicity
-
Objective: To provide supportive care and manage clinical signs in a canine subject exhibiting signs of acute neurotoxicity following high-dose milbemycin oxime administration.
-
Materials:
-
Intravenous catheters
-
Isotonic crystalloid fluids (e.g., Lactated Ringer's Solution)
-
Activated charcoal
-
Anticonvulsant medication (e.g., Diazepam)
-
Equipment for monitoring vital signs (ECG, blood pressure, temperature)
-
Padded bedding
-
-
Methodology:
-
Immediate Discontinuation: Cease all further administration of milbemycin oxime.
-
Veterinary Assessment: Conduct a thorough neurological examination to assess the severity of clinical signs.
-
Decontamination (if applicable):
-
If ingestion occurred within 2-4 hours and the subject is neurologically stable, consider inducing emesis under veterinary supervision.
-
Administer activated charcoal (1-5 g/kg orally) to adsorb any remaining drug in the gastrointestinal tract.[14] Repeat doses may be considered in severe cases.
-
-
Intravenous Fluid Therapy:
-
Place an intravenous catheter.
-
Begin administration of isotonic crystalloid fluids to maintain hydration, support cardiovascular function, and aid in drug elimination.
-
-
Control of Neurological Signs:
-
For seizures or severe tremors, administer diazepam (0.5 mg/kg IV) or another appropriate anticonvulsant as directed by a veterinarian.
-
-
Supportive and Nursing Care:
-
Maintain the subject in a quiet, dark, and well-padded area to minimize stimulation and prevent injury.
-
Monitor body temperature, heart rate, respiratory rate, and blood pressure regularly.
-
Provide nutritional support if the subject is unable to eat.
-
Turn recumbent subjects every 4 hours to prevent pressure sores.
-
-
Monitoring: Continue close monitoring of neurological status and vital signs until clinical signs resolve. Recovery may be prolonged due to the long half-life of milbemycin oxime.[7]
-
Visualizations
References
- 1. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 2. Drug sensitivity: MDR1 | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 5. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCB1-1 Delta (MDR1-1 Delta) genotype is associated with adverse reactions in dogs treated with milbemycin oxime for generalized demodicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. whole-dog-journal.com [whole-dog-journal.com]
- 10. Milbemycin Oxime Lufenuron | VCA Animal Hospitals [vcahospitals.com]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Common neurological toxicities in small animal practice - Veterinary Practice [veterinary-practice.com]
- 15. milbeguard.com [milbeguard.com]
- 16. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 17. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating P-glycoprotein (P-gp) Efflux of Milbemycin Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of milbemycin oxime.
Frequently Asked Questions (FAQs)
Q1: Is milbemycin oxime a substrate of P-glycoprotein (P-gp)?
A1: Yes, milbemycin oxime is recognized as a substrate of P-glycoprotein.[1][2] This means that P-gp, an efflux transporter protein found in various cell membranes, can actively transport milbemycin oxime out of cells. This action can reduce the intracellular concentration of the drug, potentially lowering its efficacy at the target site.
Q2: What is the clinical and experimental significance of milbemycin oxime being a P-gp substrate?
A2: The interaction between milbemycin oxime and P-gp has significant implications in both clinical veterinary medicine and experimental research. In a clinical context, overexpression of P-gp in parasites can lead to multidrug resistance (MDR), rendering treatments with milbemycin oxime less effective.[1] Experimentally, when studying the efficacy of milbemycin oxime, it is crucial to consider the P-gp expression levels in the chosen cell lines or animal models, as high P-gp expression can lead to erroneously low efficacy readings.
Q3: What are common in vitro models to study the interaction between milbemycin oxime and P-gp?
A3: Commonly used in vitro models include cell lines that express P-gp. Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are a valuable tool for specifically studying P-gp-mediated transport.[3][4][5] Caco-2 cells, a human colon adenocarcinoma cell line, are also widely used as they naturally express P-gp and other transporters, providing a model that can mimic the intestinal barrier.[6][7][8]
Q4: How can I inhibit P-gp-mediated efflux of milbemycin oxime in my experiments?
A4: P-gp activity can be inhibited by co-administering a P-gp inhibitor. Commonly used inhibitors in research settings include verapamil, cyclosporine A, and elacridar.[9][10] These inhibitors can help to increase the intracellular concentration of milbemycin oxime, thereby enhancing its apparent efficacy in experimental systems with high P-gp expression.
Q5: Are there formulation strategies to overcome P-gp efflux of milbemycin oxime?
A5: Yes, formulation strategies can be employed to bypass or reduce P-gp mediated efflux. Nanoemulsions, for example, have been shown to enhance the oral bioavailability of poorly soluble drugs by reducing P-gp efflux.[4][11] These formulations can improve drug solubility and facilitate transport across cellular barriers.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of milbemycin oxime in vitro.
-
Question: My in vitro experiments with milbemycin oxime are showing variable or unexpectedly low efficacy. Could P-gp be the cause?
-
Answer: Yes, high or variable expression of P-gp in your cell line could be responsible for the inconsistent results. P-gp will actively pump milbemycin oxime out of the cells, reducing its intracellular concentration and thus its efficacy.
-
Troubleshooting Steps:
-
Characterize P-gp Expression: Confirm the expression level of P-gp in your cell line using techniques like Western blot or qRT-PCR.
-
Use a P-gp Overexpressing Cell Line: For a more controlled experiment, consider using a cell line specifically engineered to overexpress P-gp, such as MDCK-MDR1 cells, alongside a wild-type control.[3][5]
-
Incorporate a P-gp Inhibitor: Perform your efficacy assay in the presence and absence of a known P-gp inhibitor like verapamil or cyclosporine A. A significant increase in efficacy in the presence of the inhibitor would confirm P-gp's role.
-
Calculate the Efflux Ratio: Perform a bidirectional transport assay using a system like Caco-2 or MDCK-MDR1 cells to quantify the extent of efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[4]
-
Issue 2: High variability in in vivo efficacy studies with milbemycin oxime.
-
Question: I am observing significant variability in the efficacy of milbemycin oxime in my animal models. What could be the contributing factors related to P-gp?
-
Answer: In vivo efficacy can be highly influenced by inter-individual differences in P-gp expression and function at biological barriers such as the blood-brain barrier and the intestine.
-
Troubleshooting Steps:
-
Consider Genetic Variations: Be aware of potential genetic variations in the MDR1 gene (also known as ABCB1) within your animal model population, as this can lead to differences in P-gp function.[12]
-
Use P-gp Knockout Models: If feasible, utilize P-gp knockout animal models to definitively determine the impact of P-gp on milbemycin oxime's pharmacokinetics and efficacy.
-
Co-administration with a P-gp Inhibitor: Conduct studies where milbemycin oxime is administered with and without a P-gp inhibitor to assess the in vivo impact of efflux.
-
Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of milbemycin oxime to correlate drug exposure with efficacy outcomes. This can help to determine if variability is due to differences in drug distribution.
-
Issue 3: Difficulty in interpreting results from a P-gp ATPase assay with milbemycin oxime.
-
Question: I am performing a P-gp ATPase assay to see if milbemycin oxime interacts with P-gp, but the results are unclear. What should I consider?
-
Answer: The P-gp ATPase assay measures the ATP hydrolysis that fuels the transport of substrates. Some compounds can stimulate this activity, while others can inhibit it. The interaction of milbemycin oxime might be complex.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure that the concentration of milbemycin oxime, ATP, and membrane vesicles are optimized. Run positive controls (known P-gp substrates that stimulate ATPase activity, like verapamil) and negative controls.
-
Consider Both Stimulation and Inhibition: Milbemycin oxime might not be a strong stimulator of ATPase activity but could still be a substrate. It's also possible that at high concentrations, it could inhibit ATPase activity. Test a wide range of concentrations.
-
Validate Membrane Vesicles: Confirm the activity of your P-gp-containing membrane vesicles with a known strong ATPase stimulator.
-
Complement with Transport Assays: Since the ATPase assay only provides indirect evidence of transport, it is best to complement these findings with direct transport assays (e.g., Caco-2 or MDCK-MDR1 permeability assays).
-
Quantitative Data Summary
Table 1: Effect of P-glycoprotein Inhibitors on Milbemycin Oxime Efflux (Hypothetical Data for Illustrative Purposes)
| P-gp Inhibitor | Cell Line | Milbemycin Oxime Concentration (µM) | Efflux Ratio (Papp B-A / Papp A-B) | Fold Reduction in Efflux |
| None (Control) | MDCK-MDR1 | 10 | 15.2 | - |
| Verapamil (50 µM) | MDCK-MDR1 | 10 | 1.8 | 8.4 |
| Cyclosporine A (10 µM) | MDCK-MDR1 | 10 | 2.1 | 7.2 |
| Elacridar (1 µM) | MDCK-MDR1 | 10 | 1.5 | 10.1 |
| None (Control) | Caco-2 | 10 | 4.5 | - |
| Verapamil (50 µM) | Caco-2 | 10 | 1.3 | 3.5 |
Table 2: In Vitro IC50 Values of P-gp Inhibitors on Milbemycin Oxime Transport (Hypothetical Data for Illustrative Purposes)
| P-gp Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Verapamil | MDCK-MDR1 | Bidirectional Transport | 8.5 |
| Cyclosporine A | MDCK-MDR1 | Bidirectional Transport | 1.2 |
| Elacridar | MDCK-MDR1 | Bidirectional Transport | 0.3 |
Experimental Protocols
Detailed Protocol for Bidirectional Transport Assay of Milbemycin Oxime in Caco-2 Cells
Objective: To determine the apparent permeability (Papp) of milbemycin oxime and its efflux ratio in the presence and absence of a P-gp inhibitor.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Milbemycin oxime
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (AP) chamber of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium in both the apical and basolateral (BL) chambers every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be <0.5 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).
-
Prepare the dosing solutions:
-
Apical to Basolateral (A-B) Transport: Milbemycin oxime in HBSS (e.g., 10 µM) in the apical chamber. HBSS alone in the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Milbemycin oxime in HBSS (e.g., 10 µM) in the basolateral chamber. HBSS alone in the apical chamber.
-
Inhibition Group: Pre-incubate the monolayers with the P-gp inhibitor (e.g., 50 µM Verapamil) in both chambers for 30-60 minutes before adding the milbemycin oxime dosing solution (containing the inhibitor).
-
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of milbemycin oxime in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Detailed Protocol for P-gp ATPase Activity Assay with Milbemycin Oxime
Objective: To determine if milbemycin oxime stimulates or inhibits the ATPase activity of P-gp.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing MDR1)
-
ATP assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂, 1 mM EGTA, pH 7.0)
-
Milbemycin oxime
-
Verapamil (positive control for ATPase stimulation)
-
Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)
-
ATP
-
Phosphate detection reagent (e.g., BIOMOL GREEN™)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a serial dilution of milbemycin oxime in the assay buffer.
-
Prepare control solutions: assay buffer only (basal activity), verapamil (positive control), and Na₃VO₄ (to determine P-gp specific activity).
-
-
Assay:
-
In a 96-well plate, add the P-gp membrane vesicles to each well.
-
Add the milbemycin oxime dilutions, verapamil, or control solutions to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known phosphate concentrations.
-
Calculate the amount of phosphate released in each well.
-
Determine the P-gp specific ATPase activity by subtracting the activity in the presence of Na₃VO₄ from the total activity.
-
Plot the P-gp specific ATPase activity as a function of milbemycin oxime concentration to determine if it stimulates or inhibits the enzyme.
-
Visualizations
Caption: P-glycoprotein mediated efflux of milbemycin oxime.
Caption: Workflow for investigating and mitigating P-gp efflux.
References
- 1. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphviz.org [graphviz.org]
- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
optimizing storage conditions to prevent milbemycin oxime degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions to prevent the degradation of milbemycin oxime in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of milbemycin oxime solutions.
| Question ID | Question | Answer |
| MO-TS-01 | My milbemycin oxime solution has lost potency over a short period. What are the likely causes? | Loss of potency is often due to degradation. The primary factors contributing to milbemycin oxime degradation in solution are exposure to light, improper temperature, and unsuitable pH. Milbemycin oxime is known to be sensitive to acidic and basic conditions, heat, and light. |
| MO-TS-02 | What are the visible signs of milbemycin oxime degradation? | Visual inspection may not always reveal degradation, as degradation products can be colorless. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify milbemycin oxime and its degradation products. |
| MO-TS-03 | I need to prepare an aqueous solution of milbemycin oxime. What is the best practice? | Milbemycin oxime has low solubility in water. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF), and then dilute this stock solution with the aqueous buffer of choice. For instance, a 1:2 solution of ethanol to PBS (pH 7.2) can be used, but it is advised not to store this aqueous solution for more than a day. |
| MO-TS-04 | My solution appears cloudy or has precipitated. What should I do? | Cloudiness or precipitation can indicate poor solubility or degradation. Ensure the solvent system is appropriate for the desired concentration. If using an aqueous buffer, remember the low aqueous solubility of milbemycin oxime. The formation of insoluble degradation products can also lead to precipitation. It is recommended to prepare fresh solutions and avoid long-term storage of aqueous solutions. |
| MO-TS-05 | Can I store my milbemycin oxime solution at room temperature or 4°C? | For short-term storage (days to weeks), 0-4°C is recommended. However, for long-term storage (months to years), it is crucial to store milbemycin oxime solutions at -20°C or below to minimize degradation. Solid milbemycin oxime is stable for years when stored at -20°C. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about milbemycin oxime stability.
| Question ID | Question | Answer |
| MO-FAQ-01 | What are the main degradation pathways for milbemycin oxime? | Milbemycin oxime degradation can occur through hydrolysis under acidic or basic conditions, oxidation, and photodegradation. Forced degradation studies have identified several degradation products under these stress conditions. |
| MO-FAQ-02 | How does pH affect the stability of milbemycin oxime in solution? | Milbemycin oxime is susceptible to degradation in both acidic and alkaline conditions. A pH of around 6.3 has been reported for a 1% solution, suggesting that maintaining a near-neutral pH is advisable for short-term storage of aqueous solutions. |
| MO-FAQ-03 | What is the effect of light on milbemycin oxime solutions? | Exposure to light can lead to photodegradation. It is essential to store milbemycin oxime solutions in amber vials or otherwise protected from light to prevent the formation of light-induced degradation products. |
| MO-FAQ-04 | Which solvents are recommended for dissolving and storing milbemycin oxime? | Milbemycin oxime is soluble in organic solvents like ethanol, DMSO, and DMF. For long-term storage, stock solutions in these solvents should be kept at -20°C. Aqueous solutions are not recommended for storage beyond 24 hours due to poor stability. |
| MO-FAQ-05 | Are there any known incompatibilities with other chemicals? | Milbemycin oxime may react with strong oxidizing agents. Additionally, acidic conditions can lead to a highly exothermic Beckmann rearrangement, which can be hazardous. |
Quantitative Data on Milbemycin Oxime Degradation
The following table summarizes the expected degradation of milbemycin oxime under various storage conditions. These values are illustrative and based on available stability data. Actual degradation rates may vary depending on the specific experimental conditions.
| Condition | Temperature | Solvent/pH | Light Condition | Duration | Expected Degradation (%) |
| Optimal | -20°C | DMSO | Dark | 1 year | < 2% |
| Sub-optimal | 4°C | Ethanol | Dark | 1 month | 5 - 10% |
| Aqueous (Short-term) | 4°C | Aqueous Suspension | Dark | 28 days | 18 - 22% |
| Elevated Temperature | 40°C | Methanol | Dark | 1 week | 15 - 25% |
| Acidic | Room Temp | pH 3 | Dark | 24 hours | 10 - 20% |
| Alkaline | Room Temp | pH 9 | Dark | 24 hours | 15 - 30% |
| Photostability | Room Temp | Methanol | Exposed to Light | 8 hours | 20 - 40% |
Experimental Protocols
Protocol 1: Preparation of Milbemycin Oxime Stock Solution
-
Materials:
-
Milbemycin oxime (solid)
-
Anhydrous DMSO or ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of milbemycin oxime in a sterile container.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration.
-
Vortex briefly to dissolve the solid completely.
-
Purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C for long-term storage.
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To quantify the remaining milbemycin oxime and detect degradation products in a solution over time.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (gradient or isocratic, depending on the method)
-
Milbemycin oxime reference standard
-
Prepared milbemycin oxime solution for testing
-
-
Procedure:
-
Prepare a calibration curve using the milbemycin oxime reference standard at various known concentrations.
-
At specified time points (e.g., 0, 7, 14, 28 days), withdraw an aliquot of the test solution.
-
Dilute the aliquot to a concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram at the appropriate wavelength (typically around 245 nm).
-
Identify and quantify the peak corresponding to milbemycin oxime based on the retention time of the reference standard.
-
Calculate the concentration of milbemycin oxime in the sample using the calibration curve.
-
Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
-
Visualizations
Caption: Factors influencing milbemycin oxime solution stability.
Validation & Comparative
A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Analysis of Milbemycin Oxime in Pharmaceutical Formulations
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantitative determination of milbemycin oxime in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this potent antiparasitic agent.
Milbemycin oxime, a macrocyclic lactone, is a widely used active pharmaceutical ingredient (API) in veterinary medicine for the prevention and control of heartworm and other parasitic infections. Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing milbemycin oxime.
Comparative Analysis of Analytical Methods
This section presents a comparative summary of a validated stability-indicating HPLC method and a UPLC-MS/MS method for the analysis of milbemycin oxime. The data presented below has been compiled from published research to facilitate an objective comparison of their performance characteristics.
Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 0.1% to 120% of target concentration | 2.5 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.997[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.09% - 107.46%[1] |
| Precision (% RSD) | < 2.0% | < 15% (intra- and inter-day)[1] |
| Limit of Detection (LOD) | 0.03% of analytical concentration[3] | Not explicitly stated, but LLOQ is 2.5 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.1% of analytical concentration[3] | 2.5 ng/mL[1] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
Stability-Indicating HPLC Method
This method is suitable for the routine quality control of milbemycin oxime in bulk drug and pharmaceutical dosage forms, offering specificity for the analyte in the presence of its degradation products.[3][4]
Chromatographic Conditions:
-
Column: HALO® C18, 100 mm × 4.6 mm, 2.7 µm particle size[3]
-
Mobile Phase A: Water:Acetonitrile:Perchloric Acid (70:30:0.06, v/v/v)[3]
-
Mobile Phase B: Isopropanol:Methanol:1,4-Dioxane:Perchloric Acid (50:45:5:0.06, v/v/v/v)[3]
-
Gradient Elution: A specific gradient program should be developed to ensure optimal separation.
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 50 °C[3]
-
Detection Wavelength: 240 nm[3]
-
Injection Volume: 6 µL[3]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of milbemycin oxime reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For pharmaceutical formulations (e.g., tablets), weigh and finely powder a representative number of units. Extract a portion of the powder equivalent to a target concentration of milbemycin oxime with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
UPLC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies and the determination of low concentrations of milbemycin oxime in biological matrices.[1][5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for milbemycin oxime and an internal standard should be optimized.
Sample Preparation (for Plasma Samples):
-
Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.[1]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship of the validation parameters.
References
- 1. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Comparison of Milbemycin Oxime and Selamectin in Felines
In the landscape of feline parasiticides, both milbemycin oxime and selamectin stand as prominent macrocyclic lactones utilized for the control of a broad spectrum of internal and external parasites. This guide provides a detailed, evidence-based comparison of their performance, drawing from available clinical trial data to inform researchers, scientists, and drug development professionals. While direct head-to-head trials encompassing the full range of parasitic activities are limited, this document synthesizes findings from various studies to offer a comparative perspective on their efficacy, safety, and pharmacological profiles.
Efficacy Against Key Feline Parasites
The comparative efficacy of milbemycin oxime and selamectin varies depending on the target parasite. The following sections summarize the available data for heartworm, intestinal nematodes, and fleas.
Heartworm (Dirofilaria immitis)
Both milbemycin oxime and selamectin are effective in preventing heartworm disease in cats.
A study on an experimentally induced heartworm infection in 24 young domestic short-hair cats demonstrated that a single treatment with milbemycin oxime at a minimum dose of 2 mg/kg completely prevented the establishment of Dirofilaria immitis.[1] In this study, none of the 12 treated cats had any heartworms at necropsy 183 days post-infection, whereas 11 of the 12 placebo-treated cats were infected with 1–3 adult heartworms.[1]
Selamectin is also licensed as a heartworm preventative with efficacy against the larval stages of Dirofilaria immitis.[2] In a series of studies involving cats experimentally inoculated with 100 third-stage D. immitis larvae, a single topical dose of selamectin at 6 mg/kg administered 30 days after inoculation was 100% effective in preventing the development of adult heartworms.[3]
It is important to note that a controlled laboratory study reported efficacy rates of less than 100% for both milbemycin oxime and selamectin against a resistant strain of D. immitis in dogs, suggesting that the potential for resistance is a factor to consider in heartworm prevention strategies.[4][5]
Table 1: Comparative Efficacy Against Dirofilaria immitis in Felines
| Active Ingredient | Formulation | Dose | Efficacy | Study Type |
| Milbemycin Oxime | Oral | ≥ 2 mg/kg | 100% prevention[1] | Experimental Infection |
| Selamectin | Topical | 6 mg/kg | 100% prevention[3] | Experimental Infection |
Intestinal Nematodes
Milbemycin oxime has demonstrated efficacy against adult and immature stages of Toxocara cati. In two studies involving experimentally infected cats, a combination product containing milbemycin oxime showed a 96.53% reduction in adult worm counts and a 95.90% reduction against fourth-stage larvae.[6] However, in a separate study, milbemycin oxime was found to have no efficacy against third-stage larvae of T. cati.[7][8]
Selamectin has also shown high efficacy against ascarids in naturally infected cats. In a series of field studies, monthly topical administration of selamectin at a minimum dosage of 6 mg/kg resulted in a 99.6% to 100% reduction in fecal ascarid egg counts by day 30.[9]
Table 2: Comparative Efficacy Against Toxocara cati in Felines
| Active Ingredient | Formulation | Efficacy (Adults) | Efficacy (L4 Larvae) | Efficacy (L3 Larvae) |
| Milbemycin Oxime | Oral | 96.53%[6] | 95.90%[6] | No efficacy[7][8] |
| Selamectin | Topical | 99.6% - 100% (egg count reduction)[9] | Not specified | Not specified |
In a study on naturally infected feral cats, a combination product containing milbemycin oxime showed a 93.5% efficacy against Ancylostoma spp.[10]
Selamectin has also demonstrated high efficacy against hookworms. In field studies with naturally infected cats, monthly topical application of selamectin resulted in a 98.3% reduction in fecal hookworm egg counts by day 30, and a 100% reduction by day 60.[9]
Table 3: Comparative Efficacy Against Hookworms in Felines
| Active Ingredient | Formulation | Efficacy (Adults) | Efficacy (Egg Count Reduction) |
| Milbemycin Oxime | Oral | 93.5%[10] | Not specified |
| Selamectin | Topical | Not specified | 98.3% (Day 30), 100% (Day 60)[9] |
Fleas (Ctenocephalides felis)
Direct head-to-head trials comparing the efficacy of milbemycin oxime and selamectin against fleas in cats are lacking in the reviewed literature. One study compared a topical formulation of selamectin to an oral product containing lufenuron and milbemycin oxime in dogs, and selamectin to lufenuron alone in cats. In the feline arm of the study, selamectin demonstrated significantly lower flea counts compared to lufenuron at all assessments after day 0.[11]
Another study in dogs compared topical selamectin to an oral combination of spinosad and milbemycin oxime. While not in the target species, the results indicated that the oral product had a more rapid onset of flea kill in the first 48 hours, but selamectin showed similar or better residual efficacy at later time points.[12][13][14]
Experimental Protocols
Heartworm Efficacy Study (Milbemycin Oxime)
-
Study Design: A randomized, placebo-controlled study.[1]
-
Animals: 24 young domestic short-hair cats.[1]
-
Infection: Each cat was experimentally inoculated with 50 infective third-stage larvae of Dirofilaria immitis on day 0.[1]
-
Treatment: On day 30 post-infection, 12 cats were treated once with tablets containing 4 mg of milbemycin oxime (minimum dose of 2 mg/kg). The remaining 12 cats received placebo tablets.[1]
-
Data Collection: On day 183 post-infection, blood samples were collected to test for microfilariae. The cats were then euthanized, and a necropsy was performed to examine for the presence of adult heartworms.[1]
Intestinal Nematode Efficacy Study (Selamectin)
-
Study Design: A series of randomized, controlled, masked, multi-center field studies.[9]
-
Animals: 298 cats of various ages and breeds with naturally acquired ascarid and/or hookworm infections.[9]
-
Treatment: Cats were randomly assigned to receive either topical selamectin (n=202) at a minimum dosage of 6 mg/kg monthly, or a commercially approved positive-control product (n=96).[9]
-
Data Collection: Quantitative fecal examinations for parasite eggs were performed on days 0 (before treatment), 30, and 60.[9]
Safety and Tolerability
Both milbemycin oxime and selamectin are generally considered safe for use in cats.
Adverse reactions to a combination product of milbemycin oxime and praziquantel are reported to be very rare, but on occasion, especially in young cats, systemic signs (lethargy), neurological signs (ataxia and muscle tremors), and/or gastrointestinal signs (emesis and diarrhea) have been observed.[15] The concurrent use of milbemycin oxime and selamectin has been shown to be well tolerated in cats.[15]
Selamectin has a favorable safety profile and is well-tolerated by cats.[2] A study in ivermectin-sensitive Collies, a dog breed known for sensitivity to avermectins, indicated that selamectin was tolerated at higher dosages than milbemycin oxime.[16] While this finding is in a different species, it provides some insight into the comparative safety margins of these two compounds.
Pharmacokinetics
A study on the pharmacokinetics of selamectin in cats following topical administration at a dose of 24 mg/kg reported a mean maximum plasma concentration (Cmax) of 5,513 ± 2,173 ng/mL.[17] The bioavailability of topical selamectin in cats is high, at 74%.[17]
Conclusion
Both milbemycin oxime and selamectin are highly effective parasiticides for felines, each with a proven track record against a range of important parasites. The choice between these two active ingredients may depend on the specific parasite or parasites of concern, the desired route of administration, and the age and health status of the cat. While both are effective for heartworm prevention, their efficacy against different life stages of intestinal worms may vary. The available data suggests that both are safe for use in cats, with selamectin potentially having a wider safety margin at higher doses. Further direct head-to-head clinical trials in felines are warranted to provide a more definitive comparison across the full spectrum of their antiparasitic activity.
References
- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 2. jarvm.com [jarvm.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 6. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of third-stage larvae of Toxocara cati with milbemycin oxime plus praziquantel tablets and emodepside plus praziquantel spot-on formulation in experimentally infected cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of selamectin against gastrointestinal nematodes in cats presented as veterinary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the comparative efficacy of selamectin against flea (Ctenocephalides felis felis) infestations on dogs and cats in simulated home environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zoetis [zoetisus.com]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Parasite Maze: A Comparative Guide to Milbemycin Oxime and Praziquantel Co-Administration
For researchers, scientists, and drug development professionals, the quest for enhanced anthelmintic efficacy often leads to combination therapies. This guide provides a comprehensive evaluation of the synergistic potential and complementary actions of milbemycin oxime and praziquantel, two widely used parasiticides. While direct synergistic data remains elusive in publicly available literature, this document synthesizes the known mechanisms of action and presents a compelling case for their combined use based on their distinct, yet complementary, parasiticidal activities. Furthermore, it furnishes detailed experimental protocols from key efficacy studies and outlines the established methodologies for formally assessing synergy.
Unraveling the Mechanisms: Two Distinct Modes of Attack
The power of combining milbemycin oxime and praziquantel lies in their fundamentally different ways of targeting parasites. This dual-pronged attack broadens the spectrum of activity and addresses a wider range of parasitic threats.
Milbemycin Oxime: The Neuro-Paralytic Agent
Milbemycin oxime, a macrocyclic lactone, acts as a potent neurotoxin to invertebrates. Its primary mechanism involves targeting the parasite's nervous system. It binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates, leading to an increased influx of chloride ions.[1][2] This hyperpolarizes the cell membranes, disrupting nerve signal transmission and ultimately causing paralysis and death of the parasite.[1][2] Additionally, it is suggested that milbemycin oxime can potentiate the effects of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in parasites, further contributing to their paralysis.
Praziquantel: The Tegument Disruptor and Muscle Spasm Inducer
Praziquantel's mode of action is starkly different, focusing on the disruption of the parasite's outer layer (tegument) and calcium ion homeostasis. It is believed to increase the permeability of parasite cell membranes to calcium ions.[3][4][5] This influx of calcium results in rapid and sustained muscle contraction, leading to spastic paralysis.[3][4] The paralyzed state causes the parasites to detach from the host's tissues. Furthermore, praziquantel induces vacuolization and damage to the parasite's tegument, exposing its antigens to the host's immune system and facilitating its destruction.[4][6]
The distinct mechanisms of action are visualized in the signaling pathway diagram below.
Efficacy of the Combination: A Review of In Vivo Studies
While studies directly quantifying synergy are lacking, numerous in vivo experiments have demonstrated the high efficacy of a fixed-dose combination of milbemycin oxime and praziquantel against a broad spectrum of helminths in companion animals. These studies provide strong evidence for the complementary action and overall effectiveness of the co-administration.
| Study Focus | Animal Model | Parasite | Key Findings |
| Heartworm Prevention | Cats | Dirofilaria immitis (induced) | A single treatment with a milbemycin oxime and praziquantel combination completely prevented the establishment of heartworm infection. No worms were found in the treated group, while the placebo group showed infection. |
| Cestode Elimination | Dogs & Cats | Echinococcus multilocularis (induced) | A single dose of the combination resulted in 100% efficacy in eliminating adult E. multilocularis in both dogs and cats, as well as immature stages in cats. No worms were recovered from any treated animals. |
| Nematode Control | Cats & Kittens | Toxocara cati (induced) | The combination product demonstrated high efficacy against both adult and immature stages of T. cati, with worm count reductions of 95.90% and 96.53% respectively. |
| Eyeworm Treatment | Dogs & Cats | Thelazia callipaeda (naturally infested) | The oral combination showed high therapeutic efficacy, with a significant reduction in worm counts in both dogs and cats compared to a placebo group. |
Experimental Protocols: A Closer Look at Efficacy Testing
To facilitate the replication and extension of these findings, detailed methodologies from key in vivo efficacy studies are provided below.
Experimental Workflow for Efficacy Studies
Protocol for Induced Echinococcus multilocularis Infection Study
-
Animal Model: Young, previously naive dogs and cats.
-
Acclimatization: Animals are acclimatized to the study conditions. Fecal examinations are performed to ensure they are free from resident helminth infections.
-
Infection: Animals are orally infected with Echinococcus multilocularis protoscoleces.
-
Treatment Groups:
-
Group 1 (Treated): Receives a single oral dose of milbemycin oxime and praziquantel combination tablets at a specified time post-infection (e.g., 7 or 18 days).
-
Group 2 (Control): Receives a placebo or no treatment.
-
-
Necropsy and Worm Counting: At a predetermined endpoint (e.g., 23 days post-infection), all animals are euthanized, and their intestines are examined for the presence of adult worms. Worms are collected, identified, and counted.
-
Efficacy Calculation: The percentage efficacy is calculated using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
-
Statistical Analysis: The difference in worm counts between the treated and control groups is analyzed for statistical significance, often using an ANOVA on log-transformed data.
Protocol for Induced Dirofilaria immitis (Heartworm) Prevention Study
-
Animal Model: Young domestic short-hair cats.
-
Infection: Animals are subcutaneously inoculated with infective third-stage larvae of D. immitis.
-
Treatment Groups:
-
Group 1 (Treated): Receives a single oral dose of the milbemycin oxime and praziquantel combination at a specific time post-inoculation (e.g., 30 days).
-
Group 2 (Control): Receives a placebo tablet.
-
-
Endpoint Assessment: At a predetermined time post-infection (e.g., 183 days), blood samples are collected to test for microfilariae. Animals are then euthanized, and a necropsy is performed to examine the heart and pulmonary arteries for adult heartworms.
-
Efficacy Evaluation: Efficacy is based on the complete prevention of adult worm development in the treated group compared to the control group.
The Path Forward: A Framework for Evaluating Synergy
While the existing data strongly supports the use of milbemycin oxime and praziquantel in combination due to their complementary mechanisms and broad-spectrum efficacy, a formal evaluation of synergy would provide deeper insights for drug development. The gold standard for this is isobologram analysis .
Conceptual Workflow for Isobologram Analysis
Protocol for In Vitro Synergy Testing using Isobologram Analysis
-
Parasite Culture: Establish an in vitro culture of the target helminth (e.g., larval stages).
-
Dose-Response Determination (Individual Drugs):
-
Expose the parasites to a range of concentrations of milbemycin oxime alone and praziquantel alone.
-
After a set incubation period, assess parasite viability (e.g., motility, metabolic activity).
-
Generate dose-response curves and determine the 50% inhibitory concentration (IC50) for each drug.
-
-
Combination Testing:
-
Test various combinations of milbemycin oxime and praziquantel at fixed ratios (e.g., based on their individual IC50 values).
-
For each combination ratio, determine the concentrations of the two drugs that produce a 50% inhibitory effect.
-
-
Isobologram Construction:
-
Plot the IC50 value of milbemycin oxime on the x-axis and the IC50 value of praziquantel on the y-axis.
-
Draw a "line of additivity" connecting these two points.
-
Plot the concentrations of the two drugs from the combination experiments that resulted in a 50% effect.
-
-
Interpretation:
-
Synergy: If the data points for the combination fall below the line of additivity.
-
Additivity: If the data points fall on the line of additivity.
-
Antagonism: If the data points fall above the line of additivity.
-
-
Combination Index (CI) Calculation: For a more quantitative measure, the Combination Index can be calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
References
- 1. Efficacy of Milbemax (milbemycin oxime + praziquantel) in the treatment of dogs experimentally infected with Crenosoma vulpis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro(®), against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field clinical study evaluating the efficacy and safety of an oral formulation containing milbemycin oxime/praziquantel (Milbemax®, Novartis Animal Health) in the chemoprevention of the zoonotic canine infection by Dirofilaria repens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Bioequivalence of Generic Versus Brand-Name Milbemycin Oxime Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioequivalence between generic and brand-name milbemycin oxime oral tablet formulations. The assessment of in vitro bioequivalence, primarily through comparative dissolution studies, is a critical component in the regulatory approval of generic veterinary drugs. It ensures that the generic product performs equivalently to the innovator (brand-name) product in terms of drug release characteristics.
Executive Summary
Regulatory bodies such as the U.S. Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM) permit waivers for in vivo bioequivalence studies for different strengths of a tablet if in vitro studies demonstrate comparable dissolution profiles to a strength that has undergone successful in vivo testing. For a generic milbemycin oxime product, MilbeGuard™, in vitro comparative dissolution studies were conducted against the reference brand, Interceptor™. The results of these studies demonstrated similar dissolution profiles, leading to the granting of a biowaiver for certain tablet strengths.[1] This guide outlines the typical experimental protocol for such a study and presents a representative data comparison.
Comparative Dissolution Data
The following table summarizes hypothetical yet representative quantitative data from a comparative in vitro dissolution study between a generic milbemycin oxime formulation and its brand-name counterpart. The data illustrates the percentage of the drug dissolved over time, demonstrating the similarity in their release profiles.
| Time (minutes) | Generic Milbemycin Oxime (% Dissolved) | Brand-Name Milbemycin Oxime (% Dissolved) |
| 5 | 48 | 45 |
| 15 | 88 | 85 |
| 30 | 96 | 94 |
| 45 | 99 | 98 |
| 60 | 101 | 100 |
| 90 | 101 | 101 |
Experimental Protocols
A detailed methodology for the comparative in vitro dissolution study is provided below, based on the parameters used in the regulatory submission for a generic milbemycin oxime product.[1]
Objective: To compare the in vitro dissolution profiles of generic and brand-name milbemycin oxime tablets to assess their bioequivalence.
Materials:
-
Generic milbemycin oxime tablets
-
Brand-name milbemycin oxime tablets (Reference Listed New Animal Drug - RLNAD)
-
Dissolution medium: 0.2% sodium lauryl sulfate (SLS) in purified water
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Apparatus:
-
USP Apparatus II (Paddle Method)
Methods:
-
Preparation of Dissolution Medium: A solution of 0.2% sodium lauryl sulfate (SLS) in an appropriate volume of purified water was prepared and de-aerated.
-
Dissolution Apparatus Setup:
-
The dissolution vessels were filled with 900 mL of the dissolution medium.
-
The temperature of the medium was maintained at 37.0 °C ± 0.5 °C.
-
The paddle speed was set to 75 rpm.
-
-
Sample Introduction: One tablet of either the generic or brand-name formulation was dropped into each of the six dissolution vessels.
-
Sampling: At predetermined time intervals of 5, 15, 30, 45, 60, and 90 minutes, an aliquot of the dissolution medium was withdrawn from each vessel. An equivalent volume of fresh, pre-warmed dissolution medium was immediately replaced in each vessel to maintain a constant volume.
-
Sample Analysis: The withdrawn samples were filtered and analyzed for milbemycin oxime concentration using a validated HPLC method with UV detection.
-
Data Analysis: The percentage of drug dissolved at each time point was calculated for both the generic and brand-name products. The dissolution profiles were then compared. A similarity factor (f2) is often calculated to statistically compare the dissolution profiles. An f2 value between 50 and 100 suggests that the two profiles are similar.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a comparative in vitro dissolution study for bioequivalence assessment.
Caption: Workflow for a comparative in vitro dissolution study.
The following diagram illustrates the decision-making pathway for obtaining a biowaiver for different strengths of a veterinary drug based on bioequivalence studies.
Caption: Biowaiver decision pathway for veterinary drugs.
References
comparative analysis of the safety profiles of milbemycin oxime and other macrocyclic lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profiles of milbemycin oxime and other widely used macrocyclic lactones (MLs), including ivermectin, selamectin, and moxidectin. Macrocyclic lactones are a class of broad-spectrum antiparasitic agents extensively used in veterinary and human medicine.[1][2] While they share a similar mechanism of action, their safety profiles exhibit notable differences. This guide synthesizes key safety data, details relevant experimental methodologies, and illustrates critical biological pathways to inform research and development in parasitology and veterinary medicine.
Executive Summary
Milbemycin oxime, like other macrocyclic lactones, exerts its antiparasitic effect by potentiating gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. In mammals, these drugs can interact with GABA receptors in the central nervous system (CNS), which is the primary source of potential toxicity.[3][4] A key factor influencing the safety of macrocyclic lactones is their interaction with P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the entry of these drugs into the CNS.[3][5] Genetic variations in the ABCB1 (formerly MDR1) gene, which encodes P-gp, can lead to increased sensitivity to MLs in certain dog breeds.[3][5]
Overall, milbemycin oxime demonstrates a wide margin of safety.[6] Compared to ivermectin, it is generally considered to have a similar safety profile in non-sensitive dog breeds.[6] Moxidectin and selamectin are also considered to have favorable safety profiles, with some studies suggesting a lower potential for neurotoxicity compared to ivermectin.[7]
Quantitative Safety Data
The following table summarizes the available acute toxicity data (LD50 values) for milbemycin oxime and other selected macrocyclic lactones in various species. LD50 is the dose of a substance that is lethal to 50% of a test population.[8] It is a standard measure of acute toxicity.[8]
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Milbemycin Oxime | Mouse (male) | Oral | 1832 | [2] |
| Mouse (female) | Oral | 727 | [2] | |
| Rat | Oral | 532 - 863 | [4] | |
| Ivermectin | Mouse | Oral | 115.25 | [1] |
| Rat | Subcutaneous | 51.5 | [9] | |
| Moxidectin | Mouse | Oral | 42 - 84 | |
| Rat | Oral | 106 | [3] | |
| Selamectin | Mouse | Oral | >2550 (Maximum Tolerated Dose) | |
| Rat | Oral | >4250 (Maximum Tolerated Dose) | [10] |
Key Experimental Protocols
A thorough assessment of the safety profile of macrocyclic lactones involves a battery of toxicological studies. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Acute Oral Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Methodology (Based on OECD Guideline 423):
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.[8] Animals are randomly assigned to treatment groups.
-
Housing and Fasting: Animals are housed in standard laboratory conditions. Prior to dosing, animals are fasted overnight.
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[11] Dosing is sequential, with the outcome of each animal influencing the dose for the next.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[11]
-
Data Analysis: The LD50 is calculated using statistical methods, such as the probit method.[9]
Neurotoxicity Assessment
Objective: To evaluate the potential for a substance to cause adverse effects on the nervous system.
Methodology (Based on OECD Guideline 424): [12][13]
-
Test Animals and Dosing: Rats are typically used and administered the test substance daily for a specified period (e.g., 28 or 90 days).[13]
-
Functional Observation Battery (FOB): A series of tests are performed to assess sensory, motor, and autonomic function. This includes observations of posture, gait, and reactivity to various stimuli.
-
Motor Activity Assessment: Spontaneous motor activity is measured using an automated device.
-
Neuropathology: At the end of the study, nervous system tissues are collected and examined microscopically for any pathological changes.[13]
GABA Receptor Binding Assay
Objective: To determine the affinity of a test compound for GABA receptors.
Methodology: [14][15][16][17][18]
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized, and cell membranes containing GABA receptors are isolated through centrifugation.[14][18]
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the test compound.[14][18]
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.[17][18]
-
Data Analysis: The data is used to calculate the inhibitory concentration (IC50) of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. This can be used to determine the binding affinity (Ki).
P-glycoprotein (P-gp) Interaction Assay
Objective: To assess whether a compound is a substrate or inhibitor of the P-gp efflux pump.
Methodology (using a cell-based transport assay): [19][20]
-
Cell Culture: A polarized cell line that expresses P-gp (e.g., MDCK-MDR1 cells) is cultured on a permeable support.[20]
-
Transport Assay: The test compound is added to either the apical or basolateral side of the cell monolayer.[20] Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the test compound in the samples is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: The apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) is calculated. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate of P-gp.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. 855. Moxidectin (WHO Food Additives Series 36) [inchem.org]
- 4. merck.com [merck.com]
- 5. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing methods for the assessment of chemical neurotoxic effects on the developing organisms in pre- and postnatal period [pronut.medved.kiev.ua]
- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 9. Comparative evaluation of acute toxicity of ivermectin by two methods after single subcutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oral ld50 values: Topics by Science.gov [science.gov]
- 12. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. oecd.org [oecd.org]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
Navigating the Challenge of Resistance: Efficacy of Milbemycin Oxime Against Refractory Ancylostoma caninum Strains
For Immediate Release
In the persistent battle against parasitic nematodes, the emergence of anthelmintic resistance in Ancylostoma caninum, the common dog hookworm, presents a significant challenge to veterinary medicine and drug development. This guide offers a comparative analysis of the efficacy of milbemycin oxime against resistant strains of A. caninum, juxtaposed with other commonly used anthelmintics. The data presented herein, derived from recent experimental studies, is intended to inform researchers, scientists, and drug development professionals on the current landscape of anthelmintic resistance and the performance of milbemycin oxime within this context.
Comparative Efficacy of Anthelmintics Against Resistant Ancylostoma caninum
The efficacy of various anthelmintics against resistant A. caninum is most commonly evaluated through the Fecal Egg Count Reduction Test (FECRT). The following tables summarize the results from studies investigating the performance of milbemycin oxime and other anthelmintics against hookworm isolates with demonstrated or suspected resistance.
Table 1: Fecal Egg Count Reduction (FECR) Against a Multi-Drug Resistant Isolate of Ancylostoma caninum in a Labrador Breeding Kennel
| Treatment Group | Number of Dogs | Fecal Egg Count Reduction (FECR) % | 95% Confidence Interval |
| Pyrantel Pamoate | 4 | Increase in FEC | N/A |
| Fenbendazole | 4 | Increase in FEC | N/A |
| Milbemycin Oxime | 4 | 43.9% | 17.9% to 77.9% |
| Moxidectin + Imidacloprid | 5 | 57.4% | 23.8% to 80.2% |
| Emodepside + Praziquantel | 5 | 100% | N/A |
Data sourced from a study conducted in a Labrador breeding and training kennel with a history of persistent hookworm infections.[1][2][3]
Table 2: Efficacy of Anthelmintics Against the "Worthy" Multi-Drug Resistant Isolate of Ancylostoma caninum
| Treatment Group | Efficacy (based on worm burden reduction) % |
| Pyrantel Pamoate | 23.2% |
| Fenbendazole | 26.1% |
| Milbemycin Oxime | 8.8% |
| Emodepside + Praziquantel | 99.6% |
This controlled study utilized a well-characterized multi-drug resistant isolate of A. caninum.[4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key in vivo and in vitro assays are provided below.
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standardized method to assess anthelmintic efficacy in vivo.
-
Animal Selection and Acclimation: Dogs with naturally acquired or experimentally induced Ancylostoma caninum infections are selected. They are housed individually and allowed to acclimate to their environment.
-
Pre-Treatment Fecal Collection: Fecal samples are collected from each dog for a designated period (e.g., 3 consecutive days) before treatment to establish a baseline fecal egg count (FEC).
-
Fecal Egg Counting: The number of hookworm eggs per gram of feces (EPG) is determined using a standard parasitological technique, such as the McMaster method or a modified Wisconsin sugar flotation method.
-
Treatment Administration: Dogs are randomly allocated to treatment groups, including a placebo control group. The anthelmintics are administered according to the manufacturer's recommendations or the study's specific dosage regimen.
-
Post-Treatment Fecal Collection: Fecal samples are collected again at a specified time point post-treatment, typically 10 to 14 days, to determine the post-treatment FEC.
-
Calculation of FECR: The percentage of fecal egg count reduction is calculated for each treatment group using the following formula:
FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
In Vitro Assays for Anthelmintic Resistance
In vitro assays provide a controlled environment to assess the direct effects of anthelmintics on different life stages of the parasite.
Egg Hatch Assay (EHA)
The Egg Hatch Assay is used to evaluate the ovicidal activity of an anthelmintic.
-
Egg Recovery: Ancylostoma caninum eggs are recovered from the feces of infected dogs using a series of sieves and a flotation solution (e.g., saturated sugar solution).
-
Assay Setup: Approximately 100-150 eggs are added to each well of a 96-well microtiter plate.
-
Drug Incubation: The eggs are incubated in a solution containing serial dilutions of the test anthelmintic or a control solution (e.g., water or DMSO for drug dissolution).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48 hours) to allow for hatching in the control wells.
-
Data Collection: The number of hatched first-stage larvae (L1) and unhatched eggs in each well is counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration, and the concentration that inhibits 50% of hatching (IC50) is determined.
Larval Development Assay (LDA)
The Larval Development Assay assesses the effect of an anthelmintic on the development of larvae.
-
Larval Culture: First-stage larvae (L1) are hatched from eggs and cultured in a nutritive medium.
-
Assay Setup: A specific number of L1 larvae are placed in each well of a 96-well microtiter plate.
-
Drug Incubation: The larvae are incubated in the presence of serial dilutions of the test anthelmintic or a control solution.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a period that allows for the development of L1 to the third-stage larvae (L3) in the control wells (typically 6-7 days).
-
Data Collection: The number of larvae at each developmental stage (L1, L2, L3) is counted in each well.
-
Data Analysis: The percentage of larval development inhibition is calculated for each drug concentration, and the IC50 is determined.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The data clearly indicates a concerning trend of multi-drug resistance in Ancylostoma caninum, with some isolates showing significantly reduced susceptibility to commonly used anthelmintics, including milbemycin oxime. While milbemycin oxime still demonstrates some efficacy against certain resistant strains, its performance is notably diminished compared to its efficacy against susceptible isolates. In cases of severe multi-drug resistance, emodepside has shown promising results.
This guide underscores the critical need for continued surveillance of anthelmintic resistance, the development of novel anthelmintics with different modes of action, and the implementation of strategic deworming protocols to preserve the efficacy of existing drugs. For researchers and drug development professionals, these findings highlight the importance of utilizing well-characterized resistant isolates in efficacy studies and exploring new therapeutic targets to combat the growing threat of anthelmintic resistance in companion animals.
References
- 1. Potential contribution of P-glycoproteins to macrocyclic lactone resistance in the cattle parasitic nematode Cooperia oncophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoproteins in anthelmintic safety, efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics [ouci.dntb.gov.ua]
A Comparative Review of the Pharmacokinetics of Milbemycin Oxime and Doramectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two widely used veterinary antiparasitic agents: milbemycin oxime and doramectin. The information is compiled from a review of publicly available scientific literature and regulatory documents.
Executive Summary
Milbemycin oxime and doramectin are both macrocyclic lactones effective against a broad spectrum of internal and external parasites.[1][2] While they share a similar mode of action by interfering with neurotransmission in invertebrates, their pharmacokinetic properties exhibit notable differences that influence their clinical application and efficacy.[1][3] This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the experimental workflows.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for milbemycin oxime and doramectin across different species as reported in the cited literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions such as breed, age, health status of the animals, drug formulation, and analytical methods.
Milbemycin Oxime
| Species | Dosage and Route | Tmax (hours) | Cmax (µg/mL) | Half-life (t½) | Bioavailability (%) | Reference |
| Dog (Pekingese) | 1 mg/kg (Oral Tablet) | 2.47 ± 1.90 | 0.33 ± 0.07 | - | 51.44 ± 21.76 | [4] |
| Dog (Pekingese) | 1 mg/kg (Oral Nanoemulsion) | 0.33 ± 0.13 | 8.87 ± 1.88 | - | 99.26 ± 12.14 | [4] |
| Dog | 0.5 mg/kg (Oral) | 2 - 4 | - | 1 - 4 days | ~80 | [3][5] |
| Cat | Oral | ~2 | - | ~13 hours (± 9 hours) | - | [6][7][8] |
Doramectin
| Species | Dosage and Route | Tmax (days) | Cmax (ng/mL) | AUC (ng·day/mL) | Half-life (t½) (days) | Reference |
| Cattle | 200 µg/kg (Subcutaneous) | 5.3 ± 0.35 | ~32 | 511 ± 16 | - | [9] |
| Cattle | 200 µg/kg (Subcutaneous) | - | 27.8 ± 7.9 | 457 ± 66 | 8.0 ± 2.9 | [10][11] |
| Cattle | 200 µg/kg (Intramuscular) | - | 33.1 ± 9.0 | 475 ± 82 | 6.9 ± 1.6 | [10][11] |
| Cattle | 500 µg/kg (Pour-on) | 4.3 ± 1.6 | 12.2 ± 4.8 | 168.0 ± 41.7 | - | [12][13] |
| Sheep | 200 µg/kg (Subcutaneous) | 5.4 | 22.7 | 404 ± 48.5 | 11.4 | [14] |
Experimental Protocols
The data presented above were derived from studies employing specific methodologies. Below are detailed descriptions of representative experimental protocols.
Milbemycin Oxime Pharmacokinetic Study in Dogs
-
Objective: To determine the pharmacokinetic profile of milbemycin oxime after a single oral administration in Pekingese dogs.[4]
-
Animals: Six clinically healthy Pekingese dogs with an average body weight of 4.75 kg.[4]
-
Drug Administration: Each dog received a single oral dose of milbemycin oxime tablets at 1 mg/kg body weight. A separate phase of the study involved the administration of a nanoemulsion formulation at the same dosage.[4]
-
Blood Sampling: Blood samples (approximately 0.6 mL) were collected at predefined time points before and after drug administration.[4]
-
Analytical Method: The concentration of milbemycin oxime in plasma samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) detection.[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and absolute bioavailability.[4]
Doramectin Pharmacokinetic Study in Cattle
-
Objective: To compare the plasma pharmacokinetics of doramectin following subcutaneous and intramuscular administration in cattle.[10][11]
-
Animals: Forty cattle were used in the study.[10]
-
Drug Administration: The cattle were divided into two groups. One group received a single subcutaneous injection of doramectin at a dose of 200 µg/kg body weight, while the other group received the same dose via intramuscular injection.[10][11]
-
Blood Sampling: Blood samples were collected from the jugular vein at various time points post-administration.[11]
-
Analytical Method: Plasma concentrations of doramectin were determined using a validated analytical method, likely HPLC with fluorescence detection, as is common for this class of drugs.[10][11]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC, and elimination half-life were calculated from the plasma concentration-time data.[10][11]
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, applicable to both milbemycin oxime and doramectin evaluations.
Caption: Generalized workflow of a pharmacokinetic study.
Comparative Absorption and Elimination Logic
This diagram illustrates the conceptual relationship between the administration of a drug and its subsequent pharmacokinetic phases.
Caption: Conceptual model of drug pharmacokinetics.
Discussion and Conclusion
The pharmacokinetic data reveals distinct profiles for milbemycin oxime and doramectin. Milbemycin oxime, when administered orally to dogs and cats, is characterized by rapid absorption, with Tmax occurring within a few hours.[3][4][6] Its elimination half-life is relatively short, measured in hours to a few days depending on the species.[3][6] The bioavailability of oral milbemycin oxime in dogs is approximately 80% for standard formulations, but can be significantly enhanced with advanced formulations like nanoemulsions.[3][4]
In contrast, doramectin, typically administered via injection or as a pour-on in large animals like cattle and sheep, exhibits a much longer absorption phase, with Tmax values extending to several days.[9][14] This is coupled with a prolonged elimination half-life, also lasting for many days.[10][11][14] This slower absorption and elimination profile contributes to a longer mean residence time in the body, which is a key feature for providing persistent antiparasitic activity.[12][13]
These differences in pharmacokinetic behavior are critical for drug development and clinical use. The rapid absorption and shorter half-life of milbemycin oxime make it suitable for monthly oral administration for the prevention of heartworm and treatment of intestinal nematodes in companion animals.[3] The sustained plasma concentrations of doramectin following a single injection make it a valuable tool for the long-acting control of both internal and external parasites in livestock.[9][14]
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 4. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. Pharmacological particulars - Milbemax Tablets for Cats and Kittens [noahcompendium.co.uk]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. evanspharmacy.com [evanspharmacy.com]
- 9. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Assessing the Non-Interference of Spinosad on Milbemycin Oxime Efficacy in Combination Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the non-interference between spinosad and milbemycin oxime when used in combination veterinary products. The data presented is compiled from multiple peer-reviewed studies, offering an objective comparison of the combination's performance and supported by detailed experimental protocols.
Executive Summary
The combination of spinosad, an insecticide, and milbemycin oxime, a broad-spectrum antiparasitic, is a widely used formulation for the control of common parasites in companion animals. A critical aspect of developing such combination products is ensuring that the individual active ingredients do not antagonize each other, thereby maintaining or enhancing their respective efficacies. Extensive research, including controlled laboratory and field studies, has demonstrated that spinosad does not interfere with the efficacy of milbemycin oxime against a range of internal and external parasites. In fact, pharmacokinetic studies suggest that spinosad may even increase the bioavailability of milbemycin oxime, although the clinical implications of this for improved effectiveness are still under investigation[1][2][3][4]. This guide will delve into the experimental evidence supporting the non-interference of these two potent parasiticides.
Mechanisms of Action
Understanding the distinct mechanisms of action for spinosad and milbemycin oxime is fundamental to appreciating their compatibility in a combination product.
Spinosad: This insecticide acts on the nervous system of insects.[5][6] It primarily targets nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides, causing excitation of the insect nervous system, leading to involuntary muscle contractions, tremors, and ultimately paralysis and death.[7][8][9] Spinosad also has a secondary effect on gamma-aminobutyric acid (GABA) receptors, further contributing to its insecticidal activity.[5][8]
Milbemycin Oxime: As a macrocyclic lactone, milbemycin oxime is effective against a broad spectrum of nematodes and arthropods.[10][11] Its primary mechanism of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[10][11][12][13] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[10][11][12]
Figure 1: Mechanisms of Action for Spinosad and Milbemycin Oxime.
Non-Interference Efficacy Data
Controlled studies have been specifically designed to assess whether the presence of spinosad impacts the efficacy of milbemycin oxime against key parasites in dogs. The following tables summarize the quantitative data from these non-interference studies.
Table 1: Efficacy Against Adult Hookworm (Ancylostoma caninum)
| Treatment Group | Number of Dogs | Geometric Mean Worm Count | Percent Reduction |
| Vehicle Control | 10 | 134.5 | - |
| Milbemycin Oxime (MO) only | 10 | 0.7 | 99.5% |
| Spinosad + MO Combination | 10 | 0.3 | 99.8% |
| Spinosad only | 10 | 141.3 | 0% |
| Data from a controlled, blinded study. Worm counts were not statistically different between the MO only and the combination group, demonstrating no interference by spinosad on the efficacy of milbemycin oxime against A. caninum.[14] |
Table 2: Efficacy Against Adult Fleas (Ctenocephalides felis)
| Treatment Group | Day 30 Percent Efficacy |
| Vehicle Control | 0% |
| Spinosad only | 100% |
| Spinosad + MO Combination | 100% |
| Milbemycin Oxime (MO) only | 0% |
| Data from a controlled, blinded study. The presence of milbemycin oxime did not interfere with the flea efficacy of spinosad.[14] |
Table 3: Efficacy Against Intestinal Nematodes (Naturally Acquired Infections)
| Parasite | Treatment Group | Percent Efficacy |
| Whipworm (Trichuris vulpis) | Spinosad + MO Combination | 100% |
| Hookworm (Ancylostoma caninum) | Spinosad + MO Combination | 99.8% |
| Roundworm (Toxocara canis) | Spinosad + MO Combination | 100% |
| Roundworm (Toxascaris leonina) | Spinosad + MO Combination | 93.3% |
| Results from four separate controlled and blinded studies confirming the high efficacy of the combination product against common intestinal nematodes.[15] |
Table 4: Efficacy in Preventing Heartworm Disease (Dirofilaria immitis)
| Challenge Isolate | Treatment | Percent Efficacy |
| Michigan D. immitis | Single dose of Spinosad + MO Combination | 100% |
| Georgia MP3 isolate (partially refractory) | Single dose of Spinosad + MO Combination | 99% (30-day infection), 98.9% (45-day infection) |
| Georgia MP3 isolate (partially refractory) | Three consecutive monthly doses of Spinosad + MO Combination | 100% |
| Data from three separate randomized, blinded, vehicle-controlled studies. The combination product was highly effective in preventing heartworm disease, even against a partially refractory isolate with consecutive monthly treatments.[16] |
Experimental Protocols
The following provides a detailed methodology for a key non-interference study.
Objective: To confirm the dose and non-interference of spinosad and milbemycin oxime administered orally in combination to dogs for the treatment of experimentally induced adult hookworm (Ancylostoma caninum) and flea (Ctenocephalides felis) infestations.[14]
Experimental Workflow:
Figure 2: Experimental Workflow for Non-Interference Study.
Detailed Methodology:
-
Animals: Purpose-bred dogs, determined to be healthy prior to the study.
-
Acclimation: Animals were acclimated to the study conditions before treatment.
-
Infection: Dogs were experimentally infected with a known number of infective third-stage larvae of Ancylostoma caninum and infested with a known number of adult Ctenocephalides felis.
-
Randomization: Dogs were randomly allocated to one of four treatment groups based on pre-treatment adult flea and hookworm egg counts.
-
Treatment Administration: On Day 0, dogs were treated orally with either a vehicle control, milbemycin oxime alone, spinosad alone, or the combination of spinosad and milbemycin oxime. Dosages were administered according to the lower end of the commercial dose range (30-45 mg/kg for spinosad; 0.5-0.75 mg/kg for milbemycin oxime).[14][15]
-
Efficacy Evaluation:
-
Statistical Analysis: Geometric mean worm and flea counts were calculated for each group. The efficacy of each treatment was determined by comparing the mean counts of the treated groups to the vehicle control group. Statistical comparisons were made between the single-agent groups and the combination group to assess for interference.[14]
Conclusion
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Pharmacokinetics of spinosad and milbemycin oxime administered in combination and separately per os to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 6. Spinosad General Fact Sheet [npic.orst.edu]
- 7. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 8. Spinosad - Wikipedia [en.wikipedia.org]
- 9. cotton.org [cotton.org]
- 10. Milbemycin Oxime: A Broad-Spectrum Antiparasitic Drug in Veterinary Medicine_Chemicalbook [chemicalbook.com]
- 11. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 12. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 13. chemwerth.com [chemwerth.com]
- 14. Dose confirmation and non-interference evaluations of the oral efficacy of a combination of milbemycin oxime and spinosad against the dose limiting parasites, adult cat flea (Ctenocephalides felis) and hookworm (Ancylostoma caninum), in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Confirmation of the efficacy of a combination tablet of spinosad and milbemycin oxime against naturally acquired infections of canine intestinal nematode parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of the effectiveness of a combination product of spinosad and milbemycin oxime on the prophylaxis of canine heartworm infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Milbemycin Oxime
For Immediate Implementation by Laboratory Personnel
The proper disposal of Milbemycin oxime, a potent antiparasitic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is mandatory to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Milbemycin oxime waste.
Milbemycin oxime is classified as a substance that may cause an allergic skin reaction, is suspected of damaging the unborn child, and can cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling Milbemycin oxime, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[4]
-
Lab Coat: A lab coat or other protective clothing is required.[1][2]
-
Respiratory Protection: In cases of potential dust or aerosol formation, use a full-face respirator.[5]
Personnel should always wash their hands thoroughly after handling the compound.[1][2] In case of skin contact, wash the affected area with plenty of soap and water.[6] If the substance gets in the eyes, rinse cautiously with water for several minutes.[6]
II. Waste Segregation and Container Management
Proper segregation and containment of Milbemycin oxime waste are the first steps in the disposal process.
-
Designated Waste Container: All solid and liquid waste containing Milbemycin oxime must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and include the full chemical name "Milbemycin oxime," the concentration, and the date of accumulation.[9]
-
Container Integrity: Ensure the waste container is kept tightly closed when not in use and is stored in a designated satellite accumulation area.[7][10] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[8]
III. Disposal Procedures
Under no circumstances should Milbemycin oxime waste be disposed of in regular trash or poured down the drain.[3][5][9] The environmental toxicity of this compound necessitates specialized disposal methods.
Step 1: Collection and Storage Collect all materials contaminated with Milbemycin oxime, including unused product, partially used containers, and contaminated lab supplies (e.g., pipette tips, gloves), in the designated hazardous waste container.
Step 2: Arrange for Professional Disposal The disposal of Milbemycin oxime must be handled by a licensed chemical waste disposal company.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7][9]
Step 3: Documentation Maintain accurate records of the amount of Milbemycin oxime waste generated and disposed of, in accordance with institutional and regulatory requirements.
IV. Spill Management
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the spill. For solid spills, sweep up or vacuum the material and place it in the designated hazardous waste container.[1] Avoid creating dust.[11] For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
V. Regulatory Framework
The disposal of pharmaceutical waste, including Milbemycin oxime, is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] These regulations mandate that hazardous pharmaceutical waste be treated at a permitted facility, often through incineration.[13][14] It is crucial to comply with all federal, state, and local regulations governing hazardous waste disposal.[6]
Visual Guide: Milbemycin Oxime Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of Milbemycin oxime waste in a laboratory setting.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. msd.com [msd.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
